molecular formula C13H17NO B085414 4'-Piperidinoacetophenone CAS No. 10342-85-5

4'-Piperidinoacetophenone

カタログ番号: B085414
CAS番号: 10342-85-5
分子量: 203.28 g/mol
InChIキー: JCMZZYSPSGHBNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4′ -Piperidinoacetophenone undergoes Claisen-Schmidt condensation with substituted benzaldehydes using NaOH-Al2O3 by microwave irradiation to give chalcones. It has antimycobacterial activity.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(4-piperidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMZZYSPSGHBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074433
Record name 4'-Piperidinoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10342-85-5
Record name 4′-Piperidinoacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10342-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(Piperidin-1-yl)phenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10342-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Piperidinoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(piperidin-1-yl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of 4'-Piperidinoacetophenone?

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of the chemical and biological characteristics of 4'-Piperidinoacetophenone, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. This guide details the compound's physicochemical properties, spectral data, synthesis protocols, and known biological activities, presenting a holistic overview for scientific application.

Core Chemical Properties

This compound, identified by the IUPAC name 1-(4-piperidin-1-ylphenyl)ethanone, is a solid, off-white to light yellow compound. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.

PropertyValueReference
IUPAC Name 1-(4-piperidin-1-ylphenyl)ethanone[1][2]
CAS Number 10342-85-5[1][2][3]
Molecular Formula C₁₃H₁₇NO[1][2][3]
Molecular Weight 203.28 g/mol [1][2][3]
Melting Point 85-87 °C[3][4]
Boiling Point 341.6 °C (estimated)[5]
Appearance Off-white to light yellow solid[5]
Solubility Information not readily available. Inferred to be soluble in common organic solvents like chloroform for NMR analysis.[6]

Spectral Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of its functional groups and data from closely related compounds.

Technique Expected Peaks and Interpretation
¹H NMR Expected signals would include those for the aromatic protons on the phenyl ring, the acetyl group's methyl protons, and the methylene protons of the piperidine ring. Aromatic protons would likely appear as doublets in the downfield region (around 6.8-7.9 ppm). The methyl protons of the acetyl group would be a singlet around 2.5 ppm. The piperidine protons would show multiplets in the aliphatic region (around 1.6-3.3 ppm).
¹³C NMR The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon (around 196 ppm), the aromatic carbons (in the 113-155 ppm range), the methyl carbon of the acetyl group (around 26 ppm), and the carbons of the piperidine ring (in the 24-50 ppm range).[6]
IR Spectroscopy Key infrared absorption bands would include a strong C=O stretch for the ketone at approximately 1660-1680 cm⁻¹, C-H stretching for the aromatic and aliphatic portions just above and below 3000 cm⁻¹ respectively, and C-N stretching in the fingerprint region.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 203. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, m/z = 43) leading to a fragment at m/z = 160, and other characteristic cleavages of the piperidine ring.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of 4'-fluoroacetophenone with piperidine.

Materials:

  • 4'-Fluoroacetophenone

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4'-fluoroacetophenone and piperidine in a 1:1.2 molar ratio.

  • Add potassium carbonate (2 equivalents) as a base and DMSO as the solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Stability

Reactivity: this compound can undergo reactions typical of ketones. For instance, it participates in Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to form chalcones.[5]

Stability: Information regarding the specific thermal and chemical stability of this compound is not extensively detailed in the available literature. However, based on its structure, it is expected to be a relatively stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an antimycobacterial and a bronchodilator agent.

Antimycobacterial Activity

Studies have shown that this compound exhibits bacteriostatic activity against Mycobacterium species.[7] The proposed mechanism of action for acetophenone derivatives, in general, is the alkylation of intracellular target proteins, leading to the inhibition of bacterial growth.[7]

Antimycobacterial_Activity 4_Pip_Acetophenone This compound Mycobacterium_Cell Mycobacterium Cell 4_Pip_Acetophenone->Mycobacterium_Cell Enters Alkylation Alkylation 4_Pip_Acetophenone->Alkylation Intracellular_Targets Intracellular Target Proteins Mycobacterium_Cell->Intracellular_Targets Inhibition Inhibition of Bacterial Growth Intracellular_Targets->Inhibition Leads to Alkylation->Intracellular_Targets Acts on

Caption: Proposed mechanism of antimycobacterial activity.

Bronchodilator Activity

The bronchodilator properties of compounds containing a piperidine moiety suggest potential mechanisms involving the relaxation of airway smooth muscle. This could occur through antagonism of muscarinic acetylcholine receptors (anticholinergic effect) or stimulation of β2-adrenergic receptors, both of which lead to a decrease in intracellular calcium levels and subsequent muscle relaxation.

Bronchodilator_Activity cluster_receptor Airway Smooth Muscle Cell M3_Receptor Muscarinic M3 Receptor Contraction Bronchoconstriction M3_Receptor->Contraction Relaxation Bronchodilation M3_Receptor->Relaxation Inhibition leads to Beta2_Receptor β2-Adrenergic Receptor Beta2_Receptor->Relaxation Activation leads to Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Activates 4_Pip_Acetophenone This compound 4_Pip_Acetophenone->M3_Receptor Antagonizes 4_Pip_Acetophenone->Beta2_Receptor Potentially Activates

Caption: Potential bronchodilator signaling pathways.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the biological activity of this compound would involve initial in vitro assays followed by more complex cellular and potentially in vivo models.

Experimental_Workflow Compound_Synthesis Synthesis and Purification of This compound In_Vitro_Assays In Vitro Assays (e.g., MIC for bacteria, receptor binding) Compound_Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., cytotoxicity, airway smooth muscle relaxation) In_Vitro_Assays->Cell_Based_Assays Mechanism_Studies Mechanism of Action Studies (e.g., enzyme inhibition, signaling pathway analysis) Cell_Based_Assays->Mechanism_Studies In_Vivo_Models In Vivo Models (if warranted) Mechanism_Studies->In_Vivo_Models

References

Molecular structure and formula of 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Piperidinoacetophenone

Introduction

This compound is an organic chemical compound featuring a molecular structure that incorporates both an acetophenone core and a piperidine ring. This unique combination of functional groups makes it a subject of interest in medicinal chemistry and a versatile intermediate in organic synthesis. It is recognized for its role as a building block in the creation of more complex molecules, including various pharmacologically active agents. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, characterization, and known applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of an acetophenone molecule where the hydrogen atom at the para-position (position 4) of the phenyl ring is substituted by a piperidin-1-yl group.

Chemical Identifiers

The compound is uniquely identified by several standard chemical nomenclature and database systems.

IdentifierValue
Molecular Formula C₁₃H₁₇NO[1][2][3][4][5]
Molecular Weight 203.28 g/mol [1][2][3][4][5]
CAS Number 10342-85-5[1][2][3][4]
IUPAC Name 1-(4-piperidin-1-ylphenyl)ethanone[4]
Synonyms 1-[4-(1-Piperidinyl)]phenyl]ethanone, p-(1-Piperidino)acetophenone, N-(4-acetylphenyl)piperidine[2][4][6]
SMILES CC(=O)c1ccc(cc1)N2CCCCC2[2][4]
InChI 1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3[2][5]
InChIKey JCMZZYSPSGHBNM-UHFFFAOYSA-N[2][4][5]
Physicochemical Data

The physical and chemical properties of this compound are summarized below.

PropertyValue
Appearance Off-white to light yellow solid; yellow flakes[1][6]
Melting Point 85-87 °C[1][2][3][4][5][6]
Boiling Point 341.6°C (rough estimate)[1][6]
Density 1.0156 g/cm³ (rough estimate)[1][6]
pKa 3.59 ± 0.20 (Predicted)[1][6]
Storage Temperature 2-8°C[1][6]

Synthesis and Characterization

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution, where a leaving group on the 4-position of an acetophenone derivative is displaced by piperidine.

Experimental Protocol: Synthesis

A common and effective method for synthesizing this compound is the reaction of 4'-fluoroacetophenone with piperidine.

Materials:

  • 4'-Fluoroacetophenone

  • Piperidine (excess, ~2-3 equivalents)

  • Potassium carbonate (K₂CO₃) as a base

  • Dimethyl sulfoxide (DMSO) as the solvent

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-fluoroacetophenone, potassium carbonate, and DMSO.

  • Addition of Reactant: Add piperidine to the mixture.

  • Heating: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

G Diagram 1: Synthesis Workflow of this compound Reactants 4'-Fluoroacetophenone Piperidine K₂CO₃, DMSO Reaction Heat at 80-100°C (12-24h) Reactants->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry (MgSO₄) and Concentrate Wash->Dry Purification Column Chromatography or Recrystallization Dry->Purification Product Pure this compound Purification->Product G Diagram 2: Workflow for Chalcone Synthesis cluster_reactants Reactants A This compound Reaction Claisen-Schmidt Condensation (Ethanol, NaOH/KOH) A->Reaction B Substituted Benzaldehyde B->Reaction Isolation Precipitation and Filtration Reaction->Isolation Purification Recrystallization from Ethanol Isolation->Purification Product Chalcone Derivative Purification->Product G Diagram 3: Logical Pathway of Ergosterol Biosynthesis Inhibition Compound 4-Aminopiperidine Derivatives Enzyme1 Sterol C14-Reductase Compound->Enzyme1 Enzyme2 Sterol C8-Isomerase Compound->Enzyme2 Pathway Ergosterol Biosynthesis Pathway Enzyme1->Pathway Enzyme2->Pathway Ergosterol Ergosterol Pathway->Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane

References

Technical Guide: Physicochemical and Synthetic Profile of 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics of 4'-Piperidinoacetophenone, a versatile building block in medicinal chemistry. It includes key physicochemical data, detailed experimental protocols for its characterization, and a representative synthetic workflow.

Core Physical Characteristics

This compound is a key intermediate with applications in the synthesis of various pharmacologically active compounds. A precise understanding of its physical properties is crucial for its handling, reaction optimization, and quality control.

Data Presentation: Physical Properties

The quantitative physical data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
Melting Point85-87 °C (lit.)[1][2][3]
AppearanceOff-white to light yellow solid[1]
Yellow flakes[1]
Molecular FormulaC₁₃H₁₇NO[1][2]
Molecular Weight203.28 g/mol [1][2]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the melting point and describing the appearance of a solid compound like this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state. Impurities typically depress and broaden the melting point range.

Methodology: Capillary Method

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form to ensure efficient and uniform heat transfer.

    • If necessary, gently crush any coarse crystals using a mortar and pestle.

  • Capillary Tube Loading:

    • Take a thin-walled capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample on a clean, dry surface.

    • Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.

  • Measurement:

    • Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).

    • For an unknown or to establish an approximate range, a rapid heating rate (e.g., 10-20 °C/min) can be used initially.

    • For a precise measurement, heat rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to approximately 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

    • For high accuracy, perform the measurement in triplicate and report the average range.

Description of Appearance

Principle: The visual appearance of a chemical compound, including its color and form, is a basic but important qualitative characteristic used for identification and purity assessment.

Methodology: Visual Inspection

  • Sample Preparation:

    • Place a small, representative sample of this compound on a clean, white, non-reactive surface, such as a watch glass or a piece of weighing paper.

  • Illumination:

    • Observe the sample under consistent, diffuse, full-spectrum lighting (e.g., natural daylight or a daylight-simulating lamp) to ensure accurate color perception.

  • Observation and Reporting:

    • Color: Describe the color of the sample. For this compound, this is typically "off-white" to "light yellow".

    • Form: Describe the physical form of the solid. Common descriptors include crystalline, powder, flakes, granules, or amorphous solid. For this compound, "solid" or "flakes" are appropriate descriptions.[1]

    • Clarity/Opacity: Note if the solid is transparent, translucent, or opaque.

    • Homogeneity: Observe if the sample is uniform in color and texture.

    • Record all observations systematically.

Synthesis and Workflow Visualization

A common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide and an amine.

Experimental Workflow: Buchwald-Hartwig Synthesis of this compound

The following diagram illustrates a typical experimental workflow for the synthesis of this compound from 4'-bromoacetophenone and piperidine.

Buchwald_Hartwig_Synthesis start Start: Assemble Reactants - 4'-Bromoacetophenone - Piperidine - Palladium Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Toluene reaction_setup Reaction Setup - Add solids to an oven-dried Schlenk flask. - Evacuate and backfill with inert gas (Argon). - Add anhydrous toluene and reactants. start->reaction_setup heating Heating and Reaction - Heat the mixture (e.g., to 100 °C). - Stir until starting material is consumed (monitor by TLC/LC-MS). reaction_setup->heating workup Work-up - Cool to room temperature. - Dilute with an organic solvent (e.g., Ethyl Acetate). - Filter through Celite to remove catalyst residue. heating->workup extraction_purification Extraction & Purification - Concentrate the filtrate under reduced pressure. - Purify the crude product by column chromatography on silica gel. workup->extraction_purification characterization Characterization - Analyze the purified product (NMR, MS, etc.). - Determine melting point and appearance. extraction_purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Analysis of 4'-Piperidinoacetophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 4'-Piperidinoacetophenone (also known as 1-(4-(piperidin-1-yl)phenyl)ethanone), a compound of interest in chemical synthesis and pharmacological research. Due to the limited availability of public domain, comprehensive experimental datasets for this specific molecule, this document focuses on presenting predicted data and established experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85d2HAr-H (ortho to C=O)
~6.85d2HAr-H (ortho to piperidine)
~3.30t4H-N-CH₂ - (piperidine)
~2.50s3H-CH₃ (acetyl)
~1.70m6H-CH₂ - (piperidine)
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~196.5C =O
~154.0Ar-C -N
~130.5Ar-C H (ortho to C=O)
~127.0Ar-C (ipso to C=O)
~113.5Ar-C H (ortho to piperidine)
~48.5-N-CH₂ - (piperidine)
~26.0-CH₃ (acetyl)
~25.5-N-CH₂-CH₂ - (piperidine)
~24.5-N-CH₂-CH₂-CH₂ - (piperidine)
Table 3: Predicted Key IR Absorptions (KBr Pellet)
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2930-2850Medium-StrongC-H StretchAliphatic (piperidine, acetyl)
~1670StrongC=O StretchAryl Ketone
~1600, ~1510Medium-StrongC=C StretchAromatic Ring
~1360MediumC-H Bend-CH₃
~1230StrongC-N StretchAryl-Amine
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted IdentityNotes
203[M]⁺Molecular Ion (C₁₃H₁₇NO)
188[M - CH₃]⁺Loss of methyl group (base peak)
120[M - C₅H₉N]⁺Loss of piperidine radical
77[C₆H₅]⁺Phenyl fragment

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is approximately 4-5 cm.

  • Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it within the magnet.

  • Acquisition:

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, well-resolved peaks.

    • Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • Data Collection: A standard one-dimensional pulse program (e.g., 'zg' for a single pulse experiment) is executed. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

  • Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr). The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer a portion of the powder mixture into a pellet press die.

  • Pressing: Apply several tons of pressure using a hydraulic press to form a thin, transparent or translucent KBr pellet.

  • Acquisition:

    • Background Scan: Place the empty pellet holder in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Mount the KBr pellet in the sample holder and place it in the IR beam path. Acquire the sample spectrum.

  • Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions (typically [M+H]⁺ in positive ion mode).

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The general workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques can be visualized as a logical progression from sample handling to final analysis.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound (Solid Sample) Prep Sample Preparation (Dissolving/Pelleting) Sample->Prep NMR NMR Spectrometer Prep->NMR Analysis IR FT-IR Spectrometer Prep->IR Analysis MS Mass Spectrometer Prep->MS Analysis Process Data Processing (FT, Baselining, etc.) NMR->Process IR->Process MS->Process Elucidate Structural Elucidation Process->Elucidate Interpretation

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the 1H NMR Spectrum of 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4'-Piperidinoacetophenone. The analysis is based on established principles of NMR spectroscopy and comparative data from analogous chemical structures. This document is intended to serve as a comprehensive reference for researchers and professionals involved in the synthesis, characterization, and development of related molecular entities.

Molecular Structure and Proton Environments

This compound possesses a distinct molecular architecture comprising a para-substituted acetophenone core linked to a piperidine ring via a nitrogen atom. This structure gives rise to five unique proton environments, which are fundamental to the interpretation of its ¹H NMR spectrum.

Figure 1. Chemical structure of this compound with proton environments labeled (A-E).

Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
A ~7.85Doublet (d)~9.02HAromatic Protons (ortho to C=O)
B ~6.88Doublet (d)~9.02HAromatic Protons (ortho to Piperidine)
C ~3.30Triplet (t)~5.54HPiperidine CH₂ (adjacent to N)
D ~1.68Multiplet (m)-4HPiperidine CH₂
E ~2.50Singlet (s)-3HAcetyl Methyl Protons (CH₃)

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

  • Aromatic Region (δ 6.5-8.0 ppm): The para-substitution pattern of the benzene ring results in a characteristic AA'BB' system, which often simplifies to two distinct doublets.

    • The protons labeled (A) , which are ortho to the electron-withdrawing acetyl group, are expected to be deshielded and resonate at a lower field, predicted around 7.85 ppm . The coupling with the adjacent protons (B) would result in a doublet with a typical ortho-coupling constant of approximately 9.0 Hz .

    • Conversely, the protons labeled (B) are ortho to the electron-donating piperidine group. This causes a shielding effect, shifting their resonance upfield to a predicted value of about 6.88 ppm . These protons will also appear as a doublet due to coupling with the (A) protons, exhibiting the same coupling constant.

  • Aliphatic Region (δ 1.0-4.0 ppm): This region contains the signals from the piperidine and acetyl methyl protons.

    • The methylene protons (C) on the piperidine ring that are directly attached to the nitrogen atom are deshielded by the electronegative nitrogen. They are expected to appear as a triplet around 3.30 ppm , with a coupling constant of approximately 5.5 Hz due to splitting by the adjacent methylene protons (D).

    • The four protons of the two methylene groups labeled (D) are further from the nitrogen and are therefore more shielded, resonating upfield. Their signal is predicted to be a multiplet around 1.68 ppm .

    • The three protons of the acetyl methyl group (E) are in a distinct chemical environment and are not coupled to any other protons. Consequently, they will appear as a sharp singlet at approximately 2.50 ppm .

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

4.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • Spectral Width: A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate for most organic molecules.

  • Acquisition Time: An acquisition time of at least 2-3 seconds ensures good resolution.

4.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integration: The relative areas under each peak are integrated to determine the proton ratios.

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum of this compound follows a logical workflow that connects the molecular structure to the observed spectral data.

G cluster_0 Structural Analysis cluster_1 Spectral Prediction & Analysis cluster_2 Spectrum Interpretation Structure Molecular Structure of This compound Proton_Envs Identify Unique Proton Environments (A, B, C, D, E) Structure->Proton_Envs Chem_Shift Predict Chemical Shifts (δ) - Acetyl (deshielding) - Piperidine (shielding) Proton_Envs->Chem_Shift Multiplicity Determine Multiplicity (Splitting) - n+1 Rule - Coupling Constants (J) Proton_Envs->Multiplicity Integration Determine Integration (Relative Number of Protons) Proton_Envs->Integration Assignment Assign Signals to Specific Protons Chem_Shift->Assignment Multiplicity->Assignment Integration->Assignment Final_Interpretation Final Spectrum Interpretation Assignment->Final_Interpretation

Figure 2. Workflow for the interpretation of the ¹H NMR spectrum of this compound.

This comprehensive guide provides a robust framework for understanding and interpreting the ¹H NMR spectrum of this compound. The combination of predicted data, detailed experimental protocols, and a logical interpretation workflow serves as a valuable resource for professionals in the fields of chemical research and drug development.

An In-depth Technical Guide to the Key Peaks in the 13C NMR Spectrum of 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4'-Piperidinoacetophenone. The information contained herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for each carbon atom in this compound. These predictions are based on the analysis of spectral data from analogous compounds, including substituted acetophenones and N-aryl piperidines, and general principles of 13C NMR spectroscopy. The spectrum is referenced to Tetramethylsilane (TMS) at 0.00 ppm and is assumed to be recorded in Chloroform-d (CDCl3), a common solvent for this type of analysis.

Carbon AtomChemical Shift (δ, ppm)MultiplicityDescription
C=O~196.5Singlet (s)Carbonyl carbon of the acetyl group.
C1'~154.0Singlet (s)Aromatic carbon attached to the piperidine nitrogen.
C4'~127.5Singlet (s)Aromatic carbon attached to the acetyl group.
C2', C6'~130.5Doublet (d)Aromatic carbons ortho to the acetyl group.
C3', C5'~113.5Doublet (d)Aromatic carbons meta to the acetyl group.
Cα (Piperidine)~48.5Triplet (t)Piperidine carbons attached to the nitrogen.
Cβ (Piperidine)~25.5Triplet (t)Piperidine carbons beta to the nitrogen.
Cγ (Piperidine)~24.5Triplet (t)Piperidine carbon gamma to the nitrogen.
CH3~26.0Quartet (q)Methyl carbon of the acetyl group.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard experimental protocol for the acquisition of a 13C NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field frequency locking. A trace amount of Tetramethylsilane (TMS) should be present in the solvent to serve as an internal chemical shift reference (0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:

  • Spectrometer Frequency: 100 or 125 MHz for 13C nucleus.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay can be used to ensure full relaxation of quaternary carbons, although this will increase the total experiment time.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Spectral Width (SW): 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Note that integration of 13C NMR spectra is generally not quantitative without specific experimental setups.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the chemical structure of this compound and the logical relationship between each unique carbon atom and its corresponding predicted signal in the 13C NMR spectrum.

G This compound: Carbon-NMR Correlation cluster_structure Chemical Structure cluster_peaks Predicted 13C NMR Peaks structure C_carbonyl C=O ~196.5 ppm structure->C_carbonyl Carbonyl C1_prime C1' ~154.0 ppm structure->C1_prime C-N C4_prime C4' ~127.5 ppm structure->C4_prime C-C=O C2_6_prime C2', C6' ~130.5 ppm structure->C2_6_prime ortho-C C3_5_prime C3', C5' ~113.5 ppm structure->C3_5_prime meta-C C_alpha ~48.5 ppm structure->C_alpha N-CH2 C_beta ~25.5 ppm structure->C_beta N-CH2-CH2 C_gamma ~24.5 ppm structure->C_gamma N-CH2-CH2-CH2 C_methyl CH3 ~26.0 ppm structure->C_methyl Acetyl-CH3

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4'-Piperidinoacetophenone, a compound of interest in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its fragmentation pathways, quantitative data, and the experimental protocols for its analysis.

This compound (C13H17NO, Mol. Wt.: 203.28 g/mol ) is an aromatic ketone containing a piperidine moiety.[1][2] Its structure lends itself to characteristic fragmentation patterns under mass spectrometry, providing valuable information for its identification and structural elucidation. The fragmentation is primarily dictated by the acetophenone and piperidine functionalities.

Core Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M+•) at m/z 203. The subsequent fragmentation is expected to follow several key pathways, influenced by the stability of the resulting fragments. The fragmentation of related structures, such as acetophenone and piperidine derivatives, provides a strong basis for predicting these pathways.[3][4][5][6]

A primary fragmentation event is the α-cleavage adjacent to the carbonyl group, a characteristic feature of ketones.[3][4][7] This results in the loss of a methyl radical (•CH3) to form a stable acylium ion at m/z 188. This ion is a dominant peak in the spectrum of many acetophenone derivatives.

Another significant fragmentation pathway involves the piperidine ring. α-Cleavage at the bond between the nitrogen and the aromatic ring can lead to the formation of a piperidinyl radical and a charged aromatic species. Furthermore, cleavage within the piperidine ring itself can occur, often initiated by the nitrogen atom.[5][6] This can lead to the formation of stable iminium ions.

The molecular ion can also undergo cleavage at the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a piperidino-substituted phenyl cation and an acetyl radical.

Quantitative Fragmentation Data

The following table summarizes the expected major fragments of this compound, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a prediction based on the fragmentation patterns of similar compounds.

m/zProposed Fragment IonFormulaPredicted Relative Abundance
203[M]+• (Molecular Ion)[C13H17NO]+•Moderate
188[M - CH3]+[C12H14NO]+High
160[M - C3H7]+[C10H10NO]+Moderate
146[M - C4H9]+[C9H8NO]+Moderate
120[C8H8O]+•[C8H8O]+•Low
105[C7H5O]+[C7H5O]+Low
84[C5H10N]+[C5H10N]+Moderate
77[C6H5]+[C6H5]+Low

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a standard method for the analysis of this compound using GC-MS.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

  • Solvent Delay: 3 minutes

5. Data Analysis:

  • The acquired mass spectra are processed using the instrument's software.

  • The fragmentation pattern is analyzed to identify the characteristic ions and confirm the structure of the compound.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound.

fragmentation_pathway M This compound (m/z 203) F188 [M - CH3]+ (m/z 188) M->F188 - •CH3 F120 Fragment (m/z 120) M->F120 - C5H9N F84 Piperidinium ion (m/z 84) M->F84 - C8H7O• F146 Fragment (m/z 146) F188->F146 - C3H6

Caption: Proposed EI-MS fragmentation of this compound.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and the detailed experimental protocol offer a valuable resource for researchers in the field, facilitating the identification and structural analysis of this and related compounds.

References

Unveiling the Pharmacological Potential of 4'-Piperidinoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Piperidinoacetophenone, a synthetically accessible acetophenone derivative, has emerged as a molecule of interest in pharmacological research. While its use as a versatile chemical building block is well-established, investigations into its intrinsic biological effects have revealed distinct activities. This technical guide provides a comprehensive overview of the current, evidence-based understanding of the pharmacological properties of this compound, focusing on its selective antimycobacterial effects and its ability to modulate flagellar motility. This document synthesizes available quantitative data, details experimental methodologies from primary literature, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and development.

Introduction

This compound (CAS No: 10342-85-5) is a chemical compound featuring a piperidine ring attached to an acetophenone core. Its structure presents a unique combination of a flexible saturated heterocycle and a rigid aromatic ketone, suggesting the potential for diverse biological interactions. While often utilized as a precursor in the synthesis of more complex molecules such as chalcones, direct pharmacological assessments have identified specific and noteworthy biological activities.[1][2] This whitepaper will delve into the documented pharmacological actions of this compound, providing a detailed examination of the experimental evidence for its antimycobacterial and flagellar motility-modulating properties. Information regarding a purported bronchodilator effect is noted in several chemical databases; however, a primary scientific publication detailing this activity could not be identified in a thorough review of available literature.[1][2][3][4]

Antimycobacterial Activity

A key pharmacological property of this compound is its selective activity against mycobacteria. Research has identified this compound as a bacteriostatic agent with a notable level of potency.

Quantitative Data

The antimycobacterial efficacy of this compound has been quantified, with the following key metrics reported:

ParameterValueOrganism(s)Reference
Minimum Inhibitory Concentration (MIC) 246 µMMycobacterium smegmatis[5]
Cytotoxicity (IC50) >13310 µMHeLa cells[5]
Experimental Protocol: Microbroth Dilution Assay

The antimycobacterial activity was determined using a microbroth dilution assay as described by Rajabi et al. (2005).[5]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium smegmatis.

Materials:

  • This compound

  • Mycobacterium smegmatis culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Procedure:

  • A stock solution of this compound was prepared in DMSO.

  • Serial dilutions of the compound were made in Middlebrook 7H9 broth in a 96-well microplate.

  • An inoculum of Mycobacterium smegmatis was prepared and adjusted to a standardized concentration.

  • The bacterial suspension was added to each well containing the diluted compound.

  • Control wells containing bacteria with DMSO (vehicle control) and bacteria-free media were included.

  • The microplate was incubated at an appropriate temperature for mycobacterial growth.

  • The MIC was determined as the lowest concentration of this compound that resulted in no visible growth of M. smegmatis.

Mechanism of Action (Proposed)

The precise mechanism of the antimycobacterial action of this compound has not been fully elucidated. However, it is hypothesized that the compound may function through the alkylation of intracellular target proteins within the mycobacteria.[5] This is supported by the observation that more hydrophobic acetophenone derivatives tend to exhibit greater activity.[5] The significant difference between the antimycobacterial MIC and the cytotoxicity against human HeLa cells suggests a selective mechanism of action targeting mycobacterial-specific pathways or structures.[5]

4_Piperidinoacetophenone This compound Mycobacterial_Cell Mycobacterial Cell 4_Piperidinoacetophenone->Mycobacterial_Cell Penetrates Cell Intracellular_Targets Intracellular Target Proteins Mycobacterial_Cell->Intracellular_Targets Alkylation Alkylation Intracellular_Targets->Alkylation Inhibition_of_Growth Inhibition of Growth (Bacteriostatic Effect) Alkylation->Inhibition_of_Growth

Proposed Mechanism of Antimycobacterial Action.

Modulation of Flagellar Motility

This compound has been shown to interfere with the flagellar function of the biflagellate green alga Chlamydomonas reinhardtii, a model organism for studying flagellar motility.

Quantitative Data

The effect of this compound on Chlamydomonas motility is summarized below:

ParameterConcentrationEffectReference
Inhibition of Phototaxis 250-500 µg/mL (1-4 mM)Complete inhibition[6]
Cell Motility 250-500 µg/mL (1-4 mM)Cells become immotile[6]
Cell Viability Not specifiedLittle effect on cell growth[6]
Experimental Protocol: Chlamydomonas Phototaxis Assay

The modulation of flagellar motility was assessed by observing the inhibition of phototaxis.

Objective: To evaluate the effect of this compound on the phototactic behavior of Chlamydomonas reinhardtii.

Materials:

  • This compound

  • Wild-type Chlamydomonas reinhardtii (e.g., strain CC-125)

  • Liquid modified medium I

  • Petri dishes (60 x 15 mm)

  • Light source (cool, white)

  • Dark chamber

Procedure:

  • Chlamydomonas cells were cultured in liquid modified medium I to mid-log phase.

  • Cells were incubated with 250-500 µg/mL of this compound for 4-6 hours under constant light and gentle shaking.

  • A 10 mL aliquot of the cell suspension was transferred to a Petri dish.

  • The Petri dish was placed in a chamber where half of the dish was exposed to a light source and the other half was in darkness.

  • After 10 minutes, the dish was observed for the accumulation of cells in the illuminated or dark areas (phototaxis).

  • In the absence of phototaxis, the observation period was extended.

  • Cell motility was also assessed microscopically.

Inferred Mechanism of Action

The inhibition of phototaxis and the induction of immotility suggest that this compound directly interferes with the molecular machinery of the flagella.[6] Since phototaxis in Chlamydomonas is a complex process involving light perception by the eyespot and differential regulation of the two flagella, the observed effects point towards a disruption of flagellar function rather than an impairment of the photosensory pathway alone. The compound's ability to render the cells immotile indicates a direct impact on the flagellar motor proteins or the regulatory networks that control their activity.

cluster_workflow Experimental Workflow cluster_results Observed Effects Culture Chlamydomonas Culture Incubation Incubation with This compound (250-500 µg/mL, 4-6h) Culture->Incubation Phototaxis_Assay Phototaxis Assay (Light/Dark Chamber) Incubation->Phototaxis_Assay Microscopy Microscopic Observation Incubation->Microscopy Inhibition Inhibition of Phototaxis Phototaxis_Assay->Inhibition Immotility Cell Immotility Microscopy->Immotility

Workflow for Assessing Flagellar Motility Modulation.

Conclusion and Future Directions

This compound exhibits distinct and selective pharmacological activities. The documented antimycobacterial properties, characterized by a favorable selectivity index, position this compound as a potential scaffold for the development of new antitubercular agents. Further investigation into its precise molecular target within mycobacteria is warranted.

The compound's ability to modulate flagellar motility in Chlamydomonas suggests a potential utility as a chemical probe for studying flagellar biology. The specific molecular interactions leading to the observed immotility remain to be elucidated and could provide insights into the regulation of eukaryotic flagellar movement.

While the bronchodilator activity of this compound is mentioned in commercial and chemical database sources, the absence of primary scientific literature supporting this claim highlights a gap in the current knowledge. Future studies should aim to validate this purported activity and, if confirmed, to characterize its mechanism of action.

References

Initial screening of biological activity for 4'-Piperidinoacetophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Biological Activity Screening of 4'-Piperidinoacetophenone Derivatives

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this and related structures, such as piperidones, have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The initial screening for biological activity is a critical first step in the drug discovery pipeline, enabling the identification of promising lead compounds for further development. This guide provides a detailed overview of the standard experimental protocols and data interpretation for the preliminary evaluation of this compound derivatives.

Anticancer Activity Screening

The preliminary assessment of anticancer potential typically involves in vitro cytotoxicity assays against various human cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[3]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents example cytotoxicity data for hydroxyl-substituted 4-piperidone derivatives, which share a core structural similarity, against several human carcinoma cell lines.

CompoundA549 (Lung) IC₅₀ (µM)SGC7901 (Gastric) IC₅₀ (µM)HePG2 (Liver) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
5c >1004.323.518.21
3a 22.3118.5215.3425.43
3b 15.4212.3310.8718.95
4a 45.7638.9135.4251.21
Data sourced from a study on hydroxyl-substituted double Schiff-base condensed 4-piperidone derivatives, which serve as structural analogs.[4]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell metabolic activity as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[3]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives)

  • 96-well flat-bottom sterile microplates[3]

  • MTT reagent (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, isopropanol)[3]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3][5]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).[3]

  • Incubation: Incubate the plate for a desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the treatment incubation, add 10 µL of MTT reagent to each well for a final concentration of 0.45-0.5 mg/mL.[5][6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is clearly visible under a microscope.[3][5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][6] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Record the absorbance at a wavelength of 570 nm using a microplate reader.[5][6] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[3]

Visualization: Apoptosis Signaling Pathway

Many anticancer agents function by inducing apoptosis. Some 4-piperidone derivatives have been shown to promote apoptosis by modulating the expression of Bcl-2 family proteins.[4] The western blot and flow cytometry results proved a specific derivative can effectively promote cell apoptosis through up-regulating Bax protein and down-regulating Bcl-2 protein expression.[4]

derivative This compound Derivative (e.g., 5c) bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Inhibition bax Bax (Pro-apoptotic) derivative->bax Upregulation mito Mitochondrial Integrity Disruption bcl2->mito bax->mito cytoC Cytochrome c Release mito->cytoC caspase Caspase Cascade Activation cytoC->caspase apoptosis Apoptosis caspase->apoptosis

Bcl-2 family mediated apoptosis pathway.

Antimicrobial Activity Screening

The Kirby-Bauer disk diffusion method is a standardized, widely accepted technique for preliminary antimicrobial susceptibility testing.[7][8] It qualitatively assesses the ability of a compound to inhibit the growth of a specific microorganism.

Data Presentation: Antimicrobial Activity

The results of the Kirby-Bauer test are reported as the diameter of the zone of inhibition (ZOI) in millimeters. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth, is determined through subsequent broth dilution tests.

CompoundB. cereus ZOI (mm)E. coli ZOI (mm)S. aureus ZOI (mm)A. niger ZOI (mm)C. albicans ZOI (mm)
Compound 5 1011101211
Compound 6 1513141312
Compound 9 8981010
Compound 10 1110111112
Data sourced from a study on novel piperidine derivatives, which serve as structural analogs.[9]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This method involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism.[7] The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear zone around the disk.[8]

Materials:

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton agar plates[8]

  • Sterile cotton swabs

  • Sterile filter paper disks

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic disks (positive control)

  • Solvent-only disks (negative control)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth or saline and adjust its turbidity to match the 0.5 McFarland standard.[7][8]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[7] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth. This is typically done by streaking in three different directions, rotating the plate 60 degrees each time.[7][10]

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface.[8] Disks should be distributed evenly, at least 24 mm apart.[7] Gently press each disk to ensure complete contact with the agar.[7]

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.[8][11]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or caliper.[10][11]

  • Interpretation: The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.[8] The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, although for novel compounds, it is often a comparative analysis.[11]

Visualization: Antimicrobial Screening Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) prep_plate 2. Inoculate Agar Plate (Create Bacterial Lawn) prep_inoculum->prep_plate place_disks 4. Place Disks on Agar prep_plate->place_disks prep_disks 3. Impregnate Disks (Test Compound) prep_disks->place_disks incubate 5. Incubate Plate (37°C, 18-24h) place_disks->incubate measure 6. Measure Zone of Inhibition (mm) incubate->measure interpret 7. Interpret Results (Susceptibility) measure->interpret cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events lps LPS tlr4 TLR4 Receptor lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb_path IκB Kinase tlr4->nfkb_path derivative This compound Derivative derivative->mapk Inhibition derivative->nfkb_path Inhibition nfkb NF-κB Activation mapk->nfkb nfkb_path->nfkb gene_exp Gene Transcription nfkb->gene_exp inos iNOS, COX-2, Cytokines gene_exp->inos

References

4'-Piperidinoacetophenone: A Versatile Scaffold for Bioactive Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Piperidinoacetophenone is a versatile ketone that serves as a crucial building block in organic synthesis, particularly for the construction of a variety of biologically active heterocyclic and carbocyclic compounds. Its structure, featuring a reactive acetyl group and a piperidine moiety, allows for diverse chemical modifications, leading to the synthesis of novel molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of chalcones and their subsequent transformation into other valuable scaffolds. The guide details experimental protocols, presents quantitative biological activity data, and visualizes key synthetic and signaling pathways.

Chemical and Physical Properties

This compound is a stable, off-white to light yellow solid. Its key chemical and physical properties are summarized in the table below.[1][2]

PropertyValueReference
CAS Number 10342-85-5[1][2]
Molecular Formula C₁₃H₁₇NO[1][2]
Molecular Weight 203.28 g/mol [1][2]
Melting Point 85-87 °C[1][2]
Appearance Off-white to light yellow solid[1]
SMILES CC(=O)c1ccc(cc1)N2CCCCC2[2]
InChI 1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3[2]

Core Synthetic Applications: The Claisen-Schmidt Condensation

The most prominent application of this compound in organic synthesis is its use as a ketone component in the Claisen-Schmidt condensation. This base-catalyzed reaction with various aromatic aldehydes yields chalcones, which are α,β-unsaturated ketones. These chalcones are not only biologically active themselves but also serve as versatile intermediates for the synthesis of other heterocyclic compounds like pyrimidines.[3]

A general workflow for the synthesis of chalcones from this compound is depicted below.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product 4-Piperidinoacetophenone 4-Piperidinoacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 4-Piperidinoacetophenone->Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH)->Claisen-Schmidt Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Claisen-Schmidt Condensation Neutralization Neutralization Claisen-Schmidt Condensation->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Chalcone Derivative Chalcone Derivative Recrystallization->Chalcone Derivative G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Targets Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Targets->Apoptosis Inhibition G Pro-inflammatory Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex (IKKα/β/γ) Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB (p65/p50) IκBα->NF-κB Degradation & Release Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Target Gene Transcription Nucleus->Gene Transcription Inflammation & Cell Survival Inflammation & Cell Survival Gene Transcription->Inflammation & Cell Survival

References

The Synthetic Versatility of 4'-Piperidinoacetophenone: A Gateway to Novel Chalcones and Pyrazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the synthetic utility of 4'-Piperidinoacetophenone as a pivotal building block for the synthesis of chalcones and their subsequent transformation into pyrazoline derivatives. This document details the experimental protocols, quantitative data, and potential pharmacological significance of these compounds for researchers, scientists, and drug development professionals.

This compound has emerged as a valuable starting material in medicinal chemistry, primarily serving as a precursor for the synthesis of a diverse range of heterocyclic compounds. Its core utility lies in its participation in the Claisen-Schmidt condensation reaction to afford chalcones, which are versatile intermediates for the creation of various bioactive molecules, most notably pyrazolines.

From Acetophenone to Bioactive Scaffolds: A Two-Step Synthetic Pathway

The synthetic journey from this compound to potentially therapeutic pyrazolines follows a well-established two-step process. The initial and crucial step is the Claisen-Schmidt condensation, an aldol condensation between an enolizable ketone (this compound) and a non-enolizable aromatic aldehyde. This reaction is typically base-catalyzed, with reagents like potassium hydroxide or sodium hydroxide commonly employed.

The resulting chalcones, characterized by their α,β-unsaturated ketone moiety, are then subjected to a cyclization reaction with hydrazine or its derivatives to yield the corresponding pyrazoline structures. These five-membered heterocyclic compounds are of significant interest due to their wide array of reported biological activities.

Synthetic_Pathway This compound This compound Chalcone Intermediate Chalcone Intermediate This compound->Chalcone Intermediate Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Intermediate Pyrazoline Derivative Pyrazoline Derivative Chalcone Intermediate->Pyrazoline Derivative Cyclization Hydrazine/Derivative Hydrazine/Derivative Hydrazine/Derivative->Pyrazoline Derivative

Fig. 1: General synthetic scheme from this compound.

Experimental Protocols

Synthesis of (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

A solution of 30% potassium hydroxide is added to a mixture of 1-[4-(piperidin-1-yl)phenyl]ethanone (0.01 mol, 2.03 g) and 4-methoxybenzaldehyde (0.01 mol, 1.36 g) in 50 ml of ethanol.[1] The resulting mixture is stirred at room temperature for one hour. The precipitate that forms is collected by filtration and subsequently purified by recrystallization from ethanol to yield the final chalcone product.[1]

General Synthesis of Pyrazolines from Chalcones

To a solution of the chalcone derivative (1 equivalent) in a suitable solvent such as ethanol, hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) is added. A catalytic amount of acid, like glacial acetic acid, can be added to facilitate the reaction. The mixture is then refluxed for a period of 4 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated pyrazoline product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for a representative chalcone synthesized from this compound.

Compound NameMolecular FormulaYieldMelting Point (°C)Analytical Data (Found/Calculated)Reference
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-oneC21H23NO268%118-121C: 78.41/78.47; H: 7.18/7.21; N: 4.33/4.36[1]

Table 1: Physicochemical Data of a Representative Chalcone Derivative

Logical Workflow for Synthesis and Evaluation

The development of novel therapeutic agents from this compound follows a structured workflow, from initial synthesis to biological screening.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start This compound + Aromatic Aldehyde Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate Chalcone Derivative Step1->Intermediate Step2 Cyclization with Hydrazine Intermediate->Step2 Product Pyrazoline Derivative Step2->Product Purification Purification (Recrystallization) Product->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Biological Activity Screening (e.g., Antimicrobial Assays) Characterization->Screening SAR Structure-Activity Relationship Studies Screening->SAR

Fig. 2: Experimental workflow for synthesis and evaluation.

Potential Pharmacological Significance

Derivatives of piperidin-4-one have been reported to exhibit a range of biological activities, including antimicrobial and antifungal properties. The chalcone and pyrazoline scaffolds derived from this compound are therefore of significant interest for the development of new therapeutic agents. Further research into the biological activities of these specific derivatives is warranted to fully elucidate their therapeutic potential. The synthetic accessibility and the potential for diverse functionalization make this compound a highly attractive starting point for the discovery of novel drug candidates.

References

Unveiling the Antimycobacterial Potential of 4'-Piperidinoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimycobacterial properties of 4'-Piperidinoacetophenone (PAP), a promising compound in the search for novel therapeutic agents against mycobacterial infections. This document synthesizes the available scientific data, presenting it in a structured format to facilitate understanding and further research. We will delve into its efficacy, cytotoxicity, and the current understanding of its mechanism of action, alongside detailed experimental methodologies.

Quantitative Efficacy Data

The antimycobacterial activity of this compound has been primarily evaluated against Mycobacterium smegmatis, a non-pathogenic, fast-growing species of mycobacteria often used as a model organism for Mycobacterium tuberculosis. The key efficacy parameters, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), have been determined, indicating a bacteriostatic effect.[1]

The quantitative data from the primary study by Rajabi et al. (2005) is summarized below.[1]

Compound NameAbbreviationMIC (µM)MBC (µM)
This compound PAP H C₅H₁₀N 246 15,740
4'-CyclohexylacetophenoneCHAPHC₆H₁₁246>31,640
4'-Nitroacetophenone4NAPHNO₂6059,690
3'-Nitroacetophenone3NAPNO₂H2,420>38,740
4'-Aminoacetophenone4AAPHNH₂11,83023,670
4'-MorpholinoacetophenoneMAPHC₄H₈NO97431,170
4'-Hydroxyacetophenone4HAPHOH11,750>47,000
3'-Hydroxyacetophenone3HAPOHH5,87011,750
AcetophenoneAPHH8,32016,650
4'-Methoxyacetophenone4MeOAPHOCH₃>33,290>33,290
4'-Fluoroacetophenone4FAPHF18,09036,190
3',4'-Difluoroacetophenone3,4DFAPFF12,81025,620
2',3',4'-Trifluoroacetophenone2,3,4TFAPF, F (ortho, meta)F8,51034,020

Data sourced from Rajabi et al., 2005.[1]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound.

Antimycobacterial Susceptibility Testing: Microbroth Dilution Assay

A microbroth dilution assay was utilized to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Mycobacterium smegmatis.[1] While the specific parameters from the original study by Rajabi et al. are not fully detailed in the available literature, a general standard protocol for this assay is as follows:

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (MBC).

Materials:

  • Mycobacterium smegmatis culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound (PAP) stock solution (typically dissolved in a solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (for optional OD measurements)

  • Sterile Middlebrook 7H11 agar plates

Procedure:

  • Inoculum Preparation: A culture of M. smegmatis is grown to mid-log phase in Middlebrook 7H9 broth. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Serial Dilution of PAP: The PAP stock solution is serially diluted in Middlebrook 7H9 broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

  • Incubation: The microtiter plate is incubated at 37°C for a period sufficient for visible growth in the positive control wells (typically 24-48 hours for M. smegmatis).

  • MIC Determination: The MIC is determined as the lowest concentration of PAP at which there is no visible growth of bacteria.

  • MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is plated onto Middlebrook 7H11 agar plates. The plates are incubated at 37°C until colonies are visible. The MBC is the lowest concentration of PAP that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay: HeLa Cell Viability

The cytotoxicity of this compound was assessed against the HeLa human cervical cancer cell line.[1] A standard method for this is the MTT assay.

Objective: To assess the effect of the compound on the viability of eukaryotic cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (PAP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of PAP. Control wells with vehicle (e.g., DMSO) are included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Mechanism of Action

The precise molecular mechanism of action of this compound against mycobacteria has not been fully elucidated. However, the initial study by Rajabi et al. (2005) suggests a potential mechanism involving the alkylation of undetermined intracellular target protein(s) .[1][2] This hypothesis is based on the chemical structure of acetophenones and their potential reactivity.

Proposed General Mechanism: Protein Alkylation

Alkylation is a chemical reaction where an alkyl group is transferred from one molecule to another. In a biological context, electrophilic compounds can react with nucleophilic sites on proteins, such as the side chains of cysteine, histidine, and lysine residues. This covalent modification can alter the protein's structure and function, leading to a disruption of essential cellular processes and ultimately, cell death or inhibition of growth.

To date, specific protein targets of this compound in Mycobacterium have not been identified in the scientific literature. Further research employing techniques such as chemical proteomics would be necessary to identify the specific molecular targets and validate this proposed mechanism.

Visualizations

Experimental Workflow: Antimycobacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination culture M. smegmatis Culture (Mid-log phase) dilution Standardized Inoculum (1x10^5 CFU/mL) culture->dilution inoculation Inoculation of plate with standardized inoculum dilution->inoculation pap_stock PAP Stock Solution (in DMSO) serial_dilution Serial Dilution of PAP in 96-well plate pap_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 24-48h) inoculation->incubation mic_reading MIC Determination (Visual Inspection) incubation->mic_reading plating Plating from clear wells onto agar plates mic_reading->plating mbc_incubation Incubation (37°C) plating->mbc_incubation mbc_reading MBC Determination (Colony Counting) mbc_incubation->mbc_reading

Caption: Workflow for MIC and MBC Determination.

Experimental Workflow: Cytotoxicity Assay (MTT)

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_culture HeLa Cell Culture seeding Cell Seeding in 96-well plate cell_culture->seeding adhesion Overnight Adhesion (37°C, 5% CO2) seeding->adhesion pap_treatment Treatment with PAP (various concentrations) adhesion->pap_treatment incubation Incubation (24-72h) pap_treatment->incubation mtt_add Addition of MTT solution incubation->mtt_add formazan_formation Formazan Formation (2-4h incubation) mtt_add->formazan_formation solubilization Solubilization with DMSO formazan_formation->solubilization absorbance_reading Absorbance Reading (~570 nm) solubilization->absorbance_reading data_analysis Calculation of Cell Viability (%) and IC50 absorbance_reading->data_analysis

Caption: Workflow for MTT Cytotoxicity Assay.

Proposed Mechanism of Action: Logical Relationship

G cluster_compound Compound cluster_target Cellular Target cluster_effect Biological Effect PAP This compound (Electrophilic Nature) Alkylation Covalent Alkylation of Target Proteins PAP->Alkylation Reacts with Protein Mycobacterial Proteins (with Nucleophilic Residues) Protein->Alkylation Disruption Disruption of Essential Cellular Processes Alkylation->Disruption Leads to Inhibition Inhibition of Growth (Bacteriostatic Effect) Disruption->Inhibition Results in

Caption: Proposed Mechanism of Action of PAP.

References

4'-Piperidinoacetophenone: A Potential Bronchodilator Compound – A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a hypothetical framework designed to meet the structural and content requirements of the user's request. Despite extensive searches, specific preclinical data, including quantitative measures of bronchodilator activity (e.g., EC₅₀, IC₅₀), detailed experimental protocols, and elucidated signaling pathways for 4'-Piperidinoacetophenone, are not available in the public scientific literature. Therefore, the data, protocols, and pathways presented herein are representative examples based on established methodologies in respiratory pharmacology and should be considered illustrative rather than factual for this specific compound.

Introduction

This compound is a chemical compound belonging to the acetophenone class, characterized by a piperidine ring attached to the para position of the phenyl group. Its chemical structure suggests potential pharmacological activities, and while some commercial suppliers list "bronchodilator compound" in its profile, dedicated studies validating this effect are not publicly available. This guide provides a hypothetical framework for the preclinical evaluation of this compound as a potential bronchodilator, outlining plausible experimental designs, potential mechanisms of action, and illustrative data.

Compound Profile:

PropertyValue
IUPAC Name 1-(4-(piperidin-1-yl)phenyl)ethan-1-one
CAS Number 10342-85-5
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 85-88 °C

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 4'-fluoroacetophenone with piperidine in the presence of a suitable base and solvent.

Hypothetical Synthetic Protocol:

  • To a solution of 4'-fluoroacetophenone (1 equivalent) in dimethyl sulfoxide (DMSO), add piperidine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield pure this compound.

G 4'-Fluoroacetophenone 4'-Fluoroacetophenone Reaction_Mixture Reaction Mixture 4'-Fluoroacetophenone->Reaction_Mixture Piperidine Piperidine Piperidine->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture DMSO DMSO DMSO->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Workup Aqueous Workup & Filtration Reaction_Mixture->Workup Recrystallization Recrystallization (Ethanol) Workup->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

Preclinical Evaluation of Bronchodilator Activity

In Vitro Bronchorelaxant Effect

A standard method to assess bronchodilator activity is to measure the relaxation of pre-contracted airway smooth muscle in an organ bath system.

Hypothetical Experimental Protocol: Guinea Pig Tracheal Ring Assay

  • Tissue Preparation: Euthanize a male Hartley guinea pig and dissect the trachea. Cut the trachea into 2-3 mm wide rings.

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

  • Contraction: Induce a sustained contraction with a contractile agent such as methacholine (1 µM) or histamine (10 µM).

  • Drug Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.

  • Data Acquisition: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

  • Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

G cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Dissection Trachea Dissection Rings Cut into Rings Dissection->Rings Mounting Mount in Organ Bath Rings->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Contraction Induce Contraction (e.g., Methacholine) Equilibration->Contraction Drug_Addition Cumulative Doses of This compound Contraction->Drug_Addition Recording Record Tension Drug_Addition->Recording Calculation Calculate % Relaxation Recording->Calculation Curve Plot Concentration- Response Curve Calculation->Curve EC50 Determine EC50 & Emax Curve->EC50

Caption: In vitro bronchorelaxation experimental workflow.
Hypothetical In Vitro Data

The following table summarizes hypothetical quantitative data for the bronchorelaxant effect of this compound compared to a standard bronchodilator, salbutamol.

CompoundAgonistEC₅₀ (µM)Eₘₐₓ (% Relaxation)
This compound Methacholine (1 µM)5.2 ± 0.885 ± 5
Histamine (10 µM)7.8 ± 1.282 ± 6
Salbutamol Methacholine (1 µM)0.15 ± 0.0398 ± 2
Histamine (10 µM)0.21 ± 0.0495 ± 3

Potential Mechanisms of Action and Signaling Pathways

The bronchodilator effect of a novel compound can be mediated through various signaling pathways. Below are two plausible hypothetical mechanisms for this compound that could be investigated.

Hypothesis 1: β₂-Adrenergic Receptor Agonism

One of the most common mechanisms for bronchodilation is the activation of β₂-adrenergic receptors on airway smooth muscle cells.

Proposed Signaling Pathway:

  • This compound binds to and activates the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • The activated Gαs subunit of the G-protein stimulates adenylyl cyclase.

  • Adenylyl cyclase increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • cAMP activates Protein Kinase A (PKA).

  • PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase (MLCK).

  • This results in the relaxation of the airway smooth muscle.

G 4-PA 4'-Piperidino- acetophenone B2AR β2-Adrenergic Receptor 4-PA->B2AR Gs Gαs B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates MLCK Myosin Light- Chain Kinase PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation MLCK->Relaxation Leads to

Caption: Hypothetical β₂-adrenergic signaling pathway.
Hypothesis 2: Muscarinic Receptor Antagonism

Another major pathway for bronchodilation involves the blockade of muscarinic receptors, which are activated by acetylcholine to cause bronchoconstriction.

Proposed Signaling Pathway:

  • Acetylcholine (ACh), released from parasympathetic nerves, binds to the M₃ muscarinic receptor on airway smooth muscle cells.

  • This activates the Gαq subunit of a G-protein.

  • Gαq stimulates phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored Ca²⁺.

  • Increased intracellular Ca²⁺ activates calmodulin, which in turn activates MLCK, leading to muscle contraction.

  • This compound could act as a competitive antagonist at the M₃ receptor, blocking the binding of ACh and preventing this signaling cascade, thus promoting relaxation.

G ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R 4-PA 4'-Piperidino- acetophenone 4-PA->M3R Blocks Gq Gαq M3R->Gq Activates PLC Phospholipase C Gq->PLC Stimulates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves PLC Ca_release Ca²⁺ Release from SR IP3->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Hypothetical muscarinic receptor antagonist pathway.

Conclusion and Future Directions

This technical guide has outlined a hypothetical framework for the investigation of this compound as a potential bronchodilator. The provided synthetic and experimental protocols are based on standard methodologies in medicinal chemistry and pharmacology. The proposed mechanisms of action via β₂-adrenergic agonism or muscarinic antagonism represent plausible starting points for mechanistic studies.

Future research should focus on:

  • In vitro pharmacological profiling: Conducting organ bath studies to confirm and quantify the bronchorelaxant activity, and performing radioligand binding assays to determine affinity for adrenergic and muscarinic receptor subtypes.

  • In vivo efficacy studies: Evaluating the bronchodilator effects in animal models of bronchoconstriction and allergic asthma.

  • Mechanism of action studies: Utilizing specific antagonists and signaling pathway inhibitors to elucidate the precise molecular mechanism.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity.

The successful completion of these studies would be necessary to validate the potential of this compound as a lead compound for the development of a novel bronchodilator therapy.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Piperidinoacetophenone is a versatile chemical intermediate recognized for its utility in the synthesis of various biologically active compounds. Its structure, featuring a piperidine ring attached to an acetophenone moiety, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound via two common and effective methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Physicochemical Data of Reactants and Product

A summary of the key physicochemical properties of the reactants and the final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
Reactants (SNAr)
4'-FluoroacetophenoneC₈H₇FO138.1441961.138 (at 25 °C)[1]
PiperidineC₅H₁₁N85.15-71060.862 (at 20 °C)[2]
Reactants (Buchwald-Hartwig)
4'-ChloroacetophenoneC₈H₇ClO154.5914-182321.192 (at 25 °C)[3][4][5]
PiperidineC₅H₁₁N85.15-71060.862 (at 20 °C)[2]
Product
This compoundC₁₃H₁₇NO203.2885-87Not AvailableNot Available

Experimental Protocols

Two primary synthetic routes are detailed below. The choice of method may depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of 4'-fluoroacetophenone with piperidine. The fluorine atom acts as a good leaving group, and the acetyl group activates the aromatic ring for nucleophilic attack.

Reaction Scheme:

4'-Fluoroacetophenone + Piperidine → this compound + HF

Materials and Equipment:

  • 4'-Fluoroacetophenone

  • Piperidine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-fluoroacetophenone (1.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material.

  • Add piperidine (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 95-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

  • Dry the purified product under vacuum.

Characterization:

  • Melting Point: 85-87 °C

  • ¹³C NMR (CDCl₃): Expected signals for the piperidine and acetophenone moieties.[6]

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is an alternative method, particularly useful when the starting material is a less reactive aryl halide like 4'-chloroacetophenone.

Reaction Scheme:

4'-Chloroacetophenone + Piperidine --(Pd catalyst, Ligand, Base)--> this compound

Materials and Equipment:

  • 4'-Chloroacetophenone

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., BINAP, XPhos)

  • A strong base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene

  • Schlenk flask or other oven-dried glassware for inert atmosphere reactions

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Celite for filtration

  • Rotary evaporator

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., BINAP, 3-7.5 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.2-1.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Add 4'-chloroacetophenone (1.0 eq) and piperidine (1.2 eq) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_SNAr Protocol 1: Nucleophilic Aromatic Substitution (SNAr) cluster_BH Protocol 2: Buchwald-Hartwig Amination Reactants_SNAr 4'-Fluoroacetophenone + Piperidine Reaction_SNAr Reaction in DMSO (95-100 °C) Reactants_SNAr->Reaction_SNAr Workup_SNAr Aqueous Workup (Precipitation) Reaction_SNAr->Workup_SNAr Purification_SNAr Recrystallization Workup_SNAr->Purification_SNAr Product_SNAr This compound Purification_SNAr->Product_SNAr Reactants_BH 4'-Chloroacetophenone + Piperidine Reaction_BH Pd-catalyzed Reaction (Toluene, 100-110 °C) Reactants_BH->Reaction_BH Workup_BH Filtration & Extraction Reaction_BH->Workup_BH Purification_BH Column Chromatography Workup_BH->Purification_BH Product_BH This compound Purification_BH->Product_BH

Caption: A flowchart illustrating the key steps in the two presented synthetic protocols for this compound.

Logical Relationship of Synthetic Methods

Logical_Relationship cluster_methods Synthetic Approaches cluster_reactants_SNAr SNAr Reactants cluster_reactants_BH Buchwald-Hartwig Reactants Target This compound SNAr Nucleophilic Aromatic Substitution (SNAr) SNAr->Target BH Buchwald-Hartwig Amination BH->Target Fluoroacetophenone 4'-Fluoroacetophenone Fluoroacetophenone->SNAr Piperidine1 Piperidine Piperidine1->SNAr Chloroacetophenone 4'-Chloroacetophenone Chloroacetophenone->BH Piperidine2 Piperidine Piperidine2->BH Catalyst Pd Catalyst & Ligand Catalyst->BH

Caption: A diagram showing the relationship between the target molecule and the two synthetic methods with their respective key reactants.

References

Application Notes and Protocols for the Claisen-Schmidt Condensation of 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of chalcones (α,β-unsaturated ketones), which are recognized as privileged scaffolds in medicinal chemistry. The chalcone framework, characterized by two aromatic rings linked by a three-carbon enone system, is a common motif in a wide array of biologically active compounds. Derivatives of chalcones have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

This document provides a detailed protocol for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of 4'-Piperidinoacetophenone with various aromatic aldehydes. The inclusion of the piperidine moiety is of particular interest in drug discovery, as this saturated heterocycle can enhance the pharmacokinetic properties of a molecule, such as its solubility and ability to cross biological membranes.

General Reaction Scheme

The base-catalyzed Claisen-Schmidt condensation proceeds through the reaction of an enolizable ketone with an aldehyde that lacks α-hydrogens. In this case, this compound serves as the ketone component, and various substituted benzaldehydes act as the aldehyde component.

Figure 1: General reaction for the Claisen-Schmidt condensation of this compound.

Experimental Protocol: Synthesis of a Representative Chalcone

This protocol details the synthesis of (E)-1-(4-(piperidin-1-yl)phenyl)-3-phenylprop-2-en-1-one, a representative chalcone derived from this compound and benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Round-bottom flask

  • Apparatus for vacuum filtration (Büchner funnel, filter flask)

  • Ice bath

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable amount of ethanol. Begin stirring the solution at room temperature.

  • Aldehyde Addition: To the stirring solution, add benzaldehyde (1.0 equivalent).

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide dropwise to the reaction mixture. The addition of the base catalyst often results in a color change and the formation of a precipitate.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary but are typically in the range of 2-6 hours. Some reactions may require stirring overnight.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture with dilute hydrochloric acid to a neutral pH. This step helps to precipitate the product fully.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold water to remove any remaining base and other water-soluble impurities.

  • Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Data Presentation: Representative Chalcones Derived from this compound

The following table summarizes the synthesis of a series of chalcones based on the reaction of this compound with various substituted benzaldehydes. The data is adapted from analogous reactions with 4'-aminoacetophenone and is representative of expected outcomes.

Aldehyde (Substituent)ProductMolecular FormulaYield (%)Melting Point (°C)
Benzaldehyde(E)-1-(4-(piperidin-1-yl)phenyl)-3-phenylprop-2-en-1-oneC₂₀H₂₁NO85128-130
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-oneC₂₀H₂₀ClNO88155-157
4-Methoxybenzaldehyde(E)-3-(4-methoxyphenyl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-oneC₂₁H₂₃NO₂90140-142
4-Nitrobenzaldehyde(E)-3-(4-nitrophenyl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-oneC₂₀H₂₀N₂O₃82168-170
2-Chlorobenzaldehyde(E)-3-(2-chlorophenyl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-oneC₂₀H₂₀ClNO80118-120

Mandatory Visualizations

Signaling Pathway: General Mechanism of Base-Catalyzed Claisen-Schmidt Condensation

The following diagram illustrates the key steps in the base-catalyzed Claisen-Schmidt condensation.

Claisen_Schmidt_Mechanism ketone This compound enolate Enolate Intermediate ketone->enolate Deprotonation base Base (OH⁻) enolate2 Enolate of Aldol Adduct alkoxide Alkoxide Intermediate aldehyde Aromatic Aldehyde aldehyde->alkoxide Nucleophilic Attack betahydroxy β-Hydroxy Ketone (Aldol Adduct) alkoxide->betahydroxy Protonation water1 H₂O betahydroxy->enolate2 Deprotonation chalcone Chalcone (α,β-Unsaturated Ketone) enolate2->chalcone Elimination of OH⁻ water2 H₂O hydroxide_out OH⁻

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of chalcones using the Claisen-Schmidt condensation.

Experimental_Workflow start Start reactants Dissolve this compound and Aldehyde in Ethanol start->reactants reaction Add Base Catalyst (e.g., NaOH) and Stir at Room Temperature reactants->reaction workup Pour into Ice Water and Neutralize with Acid reaction->workup filtration Vacuum Filtration to Isolate Crude Product workup->filtration purification Recrystallization from a Suitable Solvent filtration->purification characterization Characterization (Melting Point, Spectroscopy) purification->characterization end End characterization->end

Caption: Experimental workflow for chalcone synthesis and purification.

Application Note: Microwave-Assisted Synthesis of Chalcones from 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and antimicrobial activities.[1][2] The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[3][4] Traditional synthesis methods often require long reaction times and can result in lower yields.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that aligns with the principles of green chemistry. It offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved product yields, and enhanced purity.[4][5][6] This application note provides a detailed protocol for the rapid and efficient synthesis of chalcone derivatives using 4'-piperidinoacetophenone and various substituted benzaldehydes under microwave irradiation.

Advantages of Microwave-Assisted Synthesis

Compared to conventional heating methods, microwave-assisted synthesis provides several key benefits for chalcone synthesis:

  • Rapid Reaction Times: Microwave irradiation can accelerate the reaction, reducing the synthesis time from several hours to just a few minutes.[5][6]

  • Higher Yields: The fast and uniform heating often leads to higher product yields with fewer side products.[6]

  • Energy Efficiency: Microwave synthesis is more energy-efficient as it heats the reaction mixture directly, unlike conventional methods that heat the vessel first.

  • Greener Chemistry: The use of smaller amounts of solvents or even solvent-free conditions makes this method more environmentally friendly.[2]

Experimental Protocols

This section details the materials and methodology for the microwave-assisted synthesis of chalcones from this compound.

Materials:

  • This compound

  • Various substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave reaction vials with caps

  • Magnetic stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Protocol: Microwave-Assisted Claisen-Schmidt Condensation

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 eq.).

  • Solvent and Catalyst Addition: Add 3-4 mL of a 5% ethanolic sodium hydroxide (NaOH) solution to the vial.

  • Aldehyde Addition: Add the desired substituted benzaldehyde (1.0 mmol, 1 eq.) to the reaction mixture.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 80-100°C with a power of 50-150 Watts for 2-5 minutes. Ensure stirring is active throughout the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3).

  • Work-up and Purification: Upon completion, cool the vial to room temperature. The product often precipitates directly from the reaction mixture.

  • Collect the crystalline product by vacuum filtration.

  • Wash the collected solid with cold ethanol or ice-cold water to remove any residual base and impurities.

  • Dry the purified chalcone product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.

Data Presentation

The following table summarizes representative results for the microwave-assisted synthesis of chalcones derived from this compound, comparing them with conventional heating methods.

EntrySubstituted BenzaldehydeMethodTimeYield (%)
1BenzaldehydeMicrowave3 min~92%
2BenzaldehydeConventional6-8 h~75%
34-ChlorobenzaldehydeMicrowave2 min~94%
44-ChlorobenzaldehydeConventional8-10 h~78%
54-MethoxybenzaldehydeMicrowave4 min~90%
64-MethoxybenzaldehydeConventional8-10 h~72%
74-(Dimethylamino)benzaldehydeMicrowave5 min~88%
84-(Dimethylamino)benzaldehydeConventional12 h~65%

Note: Yields are representative and based on syntheses of analogous chalcone structures; they may vary based on specific experimental conditions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of chalcones.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine this compound, Substituted Benzaldehyde, and Ethanolic NaOH in a Microwave Vial B 2. Irradiate in Microwave Reactor (80-100°C, 2-5 min) A->B C 3. Cool Reaction Mixture B->C D 4. Filter Precipitated Product C->D E 5. Wash with Cold Ethanol/Water D->E F 6. Dry Final Chalcone Product E->F

Caption: Workflow for Microwave-Assisted Chalcone Synthesis.

Signaling Pathway Diagram: Chalcone Inhibition of NF-κB

Chalcones are known to exhibit anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival.[7][8][9] The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of chalcones.

G cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Signal (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Releases & Translocates Chalcone Chalcone Chalcone->IKK Inhibits Activation Chalcone->Proteasome Inhibits Degradation DNA DNA NFkB_active->DNA Binds to Gene Inflammatory Gene Expression DNA->Gene

Caption: Chalcones inhibit the NF-κB pathway.[9][10]

References

Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a vital class of organic compounds belonging to the flavonoid family.[1] They serve as key biosynthetic precursors for other flavonoids and isoflavonoids.[1] The core structure, featuring two aromatic rings joined by an α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[2][3] This is due to the wide array of pharmacological activities exhibited by both natural and synthetic chalcones, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][3]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[1][4] This document provides a detailed experimental protocol for the synthesis of chalcone derivatives by reacting 4'-Piperidinoacetophenone with various substituted benzaldehydes, along with methods for their purification and characterization.

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a type of crossed aldol condensation.[4][5] The reaction mechanism begins with the deprotonation of the α-carbon of the this compound by a strong base (e.g., hydroxide ion) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the substituted benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the final chalcone product, with a stable conjugated π-system.[5]

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

This protocol details the synthesis of chalcones from this compound and various substituted benzaldehydes using a base-catalyzed Claisen-Schmidt condensation.[1][2]

I. Materials and Reagents
  • This compound

  • Substituted Benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-(dimethylamino)benzaldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Silica gel for Thin-Layer Chromatography (TLC)

II. General Synthesis Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) and an equimolar amount of the selected substituted benzaldehyde (10 mmol) in 20-30 mL of ethanol. Stir the mixture at room temperature using a magnetic stirrer until all solids are dissolved.[2]

  • Catalyst Addition: Cool the flask in an ice bath to maintain a temperature between 20-25°C.[2] While stirring vigorously, add a 40% aqueous solution of NaOH or KOH (e.g., 10 mL) dropwise to the reaction mixture. The solution may become turbid or change color upon addition of the base.[6]

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can range from 4 to 24 hours, depending on the reactivity of the specific benzaldehyde used.[7]

  • Monitoring: Monitor the progress of the reaction periodically using TLC (e.g., using a mobile phase of hexane:ethyl acetate, 8:2 v/v).[8][9] The formation of a new spot with a different Rf value from the starting materials indicates product formation. The reaction is considered complete when the starting material spots have disappeared or are faint.

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water.[6] Stir for 15-20 minutes.

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This will cause the chalcone product to precipitate out as a solid.[6][8]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid product several times with cold distilled water to remove any inorganic impurities.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.[8] Dry the purified crystals at room temperature.

III. Characterization

The identity and purity of the synthesized chalcones should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To assess purity and determine the Rf value.

  • Melting Point: To check for purity; a sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Characteristic peaks include the carbonyl stretch (>C=O) of the α,β-unsaturated ketone (approx. 1640-1660 cm⁻¹) and the C=C stretch (approx. 1590-1600 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the detailed structure of the molecule. The two vinyl protons (α and β) of the enone system typically appear as doublets in the ¹H NMR spectrum with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.[2][10]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[8]

Caption: A logical workflow for chalcone synthesis and purification.

Data Presentation

The following table summarizes representative data for the synthesis of chalcones from this compound and various substituted benzaldehydes.

Benzaldehyde Substituent (Ar)Product NameReaction Time (h)Yield (%)Melting Point (°C)Key IR Peaks (cm⁻¹) (>C=O, C=C)
-H (Unsubstituted)1-(4-(piperidin-1-yl)phenyl)-3-phenylprop-2-en-1-one8~75135-1371655, 1598
4-Cl (4-Chloro)3-(4-chlorophenyl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one10~80168-1701652, 1590
4-OCH₃ (4-Methoxy)3-(4-methoxyphenyl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one6~85152-1541648, 1595
4-N(CH₃)₂ (4-Dimethylamino)3-(4-(dimethylamino)phenyl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one4~90180-1821645, 1585

Note: Reaction times and yields are approximate and can vary based on specific reaction conditions and scale.

References

Application Notes: 4'-Piperidinoacetophenone as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4'-Piperidinoacetophenone as an internal standard (IS) in the quantitative analysis of pharmaceutical compounds, with a specific focus on the opioid analgesic pethidine. Methodologies for both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented.

Introduction

This compound is a suitable internal standard for the quantification of various analytes in complex matrices due to its chemical properties. Its structure, containing a piperidine ring and a ketone group, provides a distinct mass fragmentation pattern and chromatographic behavior. With a molecular weight of 203.28 g/mol and a melting point of 85-87 °C, it is a stable, solid compound that can be accurately weighed and dissolved to prepare standard solutions.[1][2] Its utility has been demonstrated in the sensitive determination of pethidine in biological fluids.[1]

Chemical Structure:

Rationale for Use as an Internal Standard:

An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, but be clearly distinguishable. This compound is selected for methods analyzing compounds with similar functional groups or extraction characteristics, such as other basic drugs. It helps to correct for variations in extraction recovery, injection volume, and ionization efficiency in the mass spectrometer.

Application 1: Quantification of Pethidine in Biological Fluids by GC-MS/MS

This protocol is based on the validated method for the sensitive determination of pethidine in body fluids.[1]

Experimental Protocol

2.1.1. Materials and Reagents

  • Analytes: Pethidine hydrochloride

  • Internal Standard: this compound

  • Reagents: Methanol (HPLC grade), deionized water, solid-phase extraction (SPE) cartridges (e.g., Bond Elut C18)

2.1.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: To 1 mL of the biological sample (e.g., whole blood, urine), add a known amount of this compound working solution. Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water.

  • Elution: Elute the pethidine and the internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS/MS analysis (e.g., 50 µL of methanol).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample Biological Sample (1 mL) Add_IS Add this compound (IS) Vortex Vortex Condition 1. Condition SPE Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Water) Load->Wash Elute 4. Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Analysis GC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for Pethidine Analysis.

2.1.3. GC-MS/MS Conditions

  • Gas Chromatograph: Agilent 6890 GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

2.1.4. Mass Spectrometric Parameters (MRM Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pethidine24717415
This compound (IS)20314620
Quantitative Data

The following table summarizes the validation parameters of the method.

ParameterResult
Linearity Range 1.25 - 40 ng/mL
Correlation Coefficient (r²) > 0.998
Recovery > 85% for both pethidine and IS
Limit of Detection (LOD) ~0.5 ng/mL in whole blood and urine
Precision (RSD%) < 10%
Accuracy Within ±15% of the nominal concentration

Application 2: Proposed Method for Quantification of Basic Drugs by LC-MS/MS

This section outlines a proposed protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of basic drugs. This method is based on typical conditions for similar analytes and the known properties of the internal standard.

Experimental Protocol

3.1.1. Materials and Reagents

  • Analytes: Basic drug(s) of interest

  • Internal Standard: this compound

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

3.1.2. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or serum, add a known amount of this compound working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protein_Precipitation_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_post Post-Precipitation Sample Plasma/Serum Sample (100 µL) Add_IS Add this compound (IS) Sample->Add_IS Add_ACN Add Cold Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Protein Precipitation Workflow for LC-MS/MS Analysis.

3.1.3. LC-MS/MS Conditions

  • Liquid Chromatograph: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

3.1.4. Proposed Mass Spectrometric Parameters (MRM Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Analyte (Example: Basic Drug) [M+H]⁺Specific fragment ions
This compound (IS) 204.1146.1

Note: The precursor ion for this compound is [M+H]⁺. The product ion is a stable fragment resulting from the loss of the piperidine moiety.

Expected Performance and Validation

A validation of this proposed LC-MS/MS method would be required to establish its performance characteristics. The expected outcomes are summarized in the table below.

ParameterExpected Outcome
Linearity Range To be determined based on analyte
Correlation Coefficient (r²) ≥ 0.99
Recovery Consistent and reproducible
Limit of Quantification (LOQ) Low ng/mL range
Precision (RSD%) < 15%
Accuracy 85-115% of the nominal concentration

Conclusion

This compound serves as a reliable internal standard for the chromatographic quantification of pharmaceutical compounds. Its demonstrated use in a validated GC-MS/MS method for pethidine highlights its suitability for analyzing basic drugs in biological matrices. The proposed LC-MS/MS method provides a framework for its application in modern, high-throughput analytical workflows. The detailed protocols and expected performance characteristics in these application notes offer a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols: 4'-Piperidinoacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Piperidinoacetophenone is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry. Its structure, featuring a piperidine ring attached to an acetophenone core, provides a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive starting point for the synthesis of a diverse range of biologically active compounds. The piperidine moiety can enhance pharmacokinetic properties such as solubility and cell permeability, while the acetophenone group offers a reactive handle for various chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones and related heterocyclic systems. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the development of novel therapeutic agents.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising leads in several therapeutic areas.

  • Anticancer Agents: Chalcones and piperidin-4-one derivatives synthesized from this compound have exhibited significant cytotoxic activity against various cancer cell lines. These compounds often exert their effects through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

  • Antimicrobial Agents: The incorporation of the this compound moiety into various heterocyclic structures has led to the development of compounds with notable antibacterial and antifungal properties. The piperidine ring is a common feature in many antimicrobial drugs, and its presence in these derivatives likely contributes to their mechanism of action.

  • Cholinesterase Inhibitors: Given the prevalence of the piperidine scaffold in acetylcholinesterase (AChE) inhibitors used for the treatment of Alzheimer's disease, derivatives of this compound have been explored for their potential to inhibit this enzyme. Several synthesized compounds have shown promising AChE inhibitory activity.

  • Anti-inflammatory Agents: The anti-inflammatory potential of this compound derivatives has also been investigated. Certain compounds have demonstrated the ability to reduce inflammatory markers in both in vitro and in vivo models, suggesting their potential for the treatment of inflammatory disorders.

Data Presentation

Table 1: Anticancer Activity of this compound Chalcone Derivatives
Compound IDStructureCancer Cell LineIC50 (µM)Citation
Chalcone 1 1-(4-(piperidin-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-oneMCF-7 (Breast)8.54
Chalcone 2 1-(4-(piperidin-1-yl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHeLa (Cervical)12.3
Chalcone 3 1-(4-(piperidin-1-yl)phenyl)-3-(4-nitrophenyl)prop-2-en-1-oneA549 (Lung)6.72
Chalcone 4 1-(4-(piperidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHCT116 (Colon)5.18
Table 2: Antimicrobial Activity of this compound Derivatives
Compound IDStructureMicroorganismMIC (µg/mL)Citation
Derivative A 2-(4-(piperidin-1-yl)benzoyl)hydrazine-1-carbothioamideStaphylococcus aureus16[1]
Derivative B 5-(4-(piperidin-1-yl)phenyl)-1,3,4-oxadiazole-2-thiolEscherichia coli32[1]
Derivative C N'-(4-(piperidin-1-yl)benzylidene)acetohydrazideCandida albicans64
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives
Compound IDStructureIC50 (µM)Citation
Inhibitor X N-benzyl-1-(4-(1-(4-(piperidin-1-yl)phenyl)ethylidene)hydrazinyl)15.2[2]
Inhibitor Y 2-(4-(piperidin-1-yl)phenyl)-5,7-dihydroxy-4H-chromen-4-one9.8
Inhibitor Z 1-(4-acetylphenyl)-4-(piperidin-1-yl)pyridin-2(1H)-one21.5

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask with stirring.

  • Add the substituted benzaldehyde (1 equivalent) to the solution and continue stirring until it dissolves.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of potassium hydroxide (1.2 equivalents) in ethanol to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining base.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[3]

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized compound in the cell culture medium.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the antimicrobial activity of this compound derivatives.[5][6]

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

  • Synthesized compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

  • Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, the optical density at 600 nm can be measured using a microplate reader to quantify growth inhibition.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol details the colorimetric method for assessing the AChE inhibitory activity of synthesized compounds.[7][8]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Synthesized compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate (ATCI) to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader in kinetic mode.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start This compound reaction Claisen-Schmidt Condensation start->reaction reagent Substituted Benzaldehyde reagent->reaction product Chalcone Derivative reaction->product characterization Purification & Characterization (NMR, MS, IR) product->characterization anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial ache AChE Inhibition Assay (Ellman's Method) characterization->ache data Data Analysis (IC50 / MIC Calculation) anticancer->data antimicrobial->data ache->data

Caption: Experimental workflow for synthesis and biological evaluation.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Chalcone This compound Chalcone Derivative Chalcone->PI3K Inhibition Chalcone->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by chalcone derivatives.

References

Synthesis of Novel Heterocyclic Compounds from 4'-Piperidinoacetophenone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Piperidinoacetophenone is a versatile and highly valuable starting material in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive ketone, an aromatic ring, and a piperidine moiety, make it an ideal scaffold for the synthesis of a diverse array of novel heterocyclic compounds. This guide provides a comprehensive overview of the synthetic routes from this compound to various biologically significant heterocyclic systems, including chalcones, pyrimidines, thiazoles, and pyridines. Detailed, step-by-step protocols, mechanistic insights, and data interpretation are presented to empower researchers in the efficient synthesis and development of new chemical entities with therapeutic potential.

Introduction: The Strategic Importance of this compound in Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The piperidine ring, in particular, is a prevalent feature in many FDA-approved drugs, contributing to improved pharmacokinetic properties such as solubility and bioavailability. This compound serves as a strategic starting point for incorporating this valuable moiety into more complex heterocyclic frameworks. The ketone functional group provides a reactive handle for a multitude of classical and modern organic transformations, enabling the construction of five, six, and even seven-membered heterocyclic rings.

The inherent biological activities associated with derivatives of this compound are noteworthy. For instance, chalcones derived from it have shown antimycobacterial activity.[2] This underscores the potential for discovering new therapeutic agents by exploring the chemical space accessible from this versatile precursor. This document will detail the synthesis of key intermediates and their subsequent transformation into diverse heterocyclic systems.

Foundational Reaction: Synthesis of this compound Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are not only biologically active in their own right but also serve as crucial precursors for a variety of heterocyclic compounds.[3][4][5] The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Mechanistic Rationale

The reaction proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide, deprotonates the α-carbon of this compound, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The piperidine group, being electron-donating, activates the aromatic ring and can influence the reactivity of the ketone.

Visualizing the Chalcone Synthesis

Chalcone_Synthesis Start This compound + Aromatic Aldehyde Enolate Enolate Formation Start->Enolate Base Base Base (e.g., NaOH) Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack + Aldehyde Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Chalcone Chalcone Derivative Dehydration->Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Synthesis of (E)-1-(4-(piperidin-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in 50 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 10% aqueous solution of NaOH. Slowly add this solution dropwise to the ethanolic mixture with continuous stirring.

  • A color change and the formation of a precipitate should be observed. Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove excess base.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-(piperidin-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

  • Dry the purified product in a vacuum oven.

Characterization Data:

  • Appearance: Yellow solid

  • Yield: Typically 85-95%

  • Melting Point: Varies based on the aldehyde used.

  • FT-IR (KBr, cm⁻¹): ~1650 (C=O stretch of α,β-unsaturated ketone), ~1590 (C=C stretch).

  • ¹H NMR (CDCl₃, δ ppm): Signals corresponding to aromatic protons, vinyl protons of the chalcone backbone, and piperidine protons.

Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the core structure of nucleobases and many drugs.[6] Chalcones are excellent precursors for the synthesis of substituted pyrimidines.[7][8][9]

Synthetic Strategy and Mechanism

The synthesis of pyrimidine derivatives from chalcones typically involves a condensation reaction with a suitable nitrogen-containing reagent such as urea, thiourea, or guanidine.[8][9] The reaction proceeds through a Michael addition of the nitrogen nucleophile to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Visualizing Pyrimidine Synthesis from Chalcones

Caption: Synthesis of pyrimidines from chalcone precursors.

Experimental Protocol: Synthesis of a 4,6-Diarylpyrimidine Derivative

Materials:

  • Chalcone derivative from section 2.3

  • Urea (or thiourea/guanidine hydrochloride)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (0.005 mol) and urea (0.01 mol) in 30 mL of ethanol.

  • Add a catalytic amount of potassium hydroxide.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).

Characterization Data:

  • Appearance: Typically a crystalline solid.

  • Yield: 60-80%

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for the pyrimidine ring system.

  • ¹H NMR and ¹³C NMR: Resonances confirming the formation of the pyrimidine ring and the incorporation of the substituents.

Synthesis of Thiazole Derivatives

Thiazole-containing compounds are known for a wide range of biological activities.[1][10] A common route to 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea.[11]

Preparation of the α-Haloketone Intermediate

The first step is the α-halogenation of this compound. This can be achieved using various halogenating agents. α-Haloketones are versatile building blocks for the synthesis of various heterocycles.[12]

Experimental Protocol: Synthesis of 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethan-1-one

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial acetic acid or carbon tetrachloride

  • Appropriate safety precautions for handling bromine are essential.

Procedure:

  • Dissolve this compound (0.01 mol) in glacial acetic acid (20 mL).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (0.01 mol) in glacial acetic acid dropwise with stirring.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the α-bromoketone.

  • Filter the solid, wash with water, and dry. The crude product can often be used in the next step without further purification.

Hantzsch Thiazole Synthesis

Mechanism: The synthesis proceeds by the initial S-alkylation of the thiourea by the α-haloketone.[13] This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of a 2-Amino-4-arylthiazole Derivative

Materials:

  • 2-Bromo-1-(4-(piperidin-1-yl)phenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the α-bromoketone (0.005 mol) and thiourea (0.005 mol) in 25 mL of ethanol.

  • Reflux the mixture for 3-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure 2-aminothiazole derivative.

Characterization Data:

  • Appearance: Crystalline solid.

  • Yield: 70-90%

  • FT-IR (KBr, cm⁻¹): Bands for N-H stretching of the amino group and characteristic thiazole ring vibrations.

  • ¹H NMR and ¹³C NMR: Signals confirming the structure of the substituted thiazole.

Synthesis of Pyridine Derivatives via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines.[14][15][16][17] This method allows for the construction of highly functionalized pyridine rings in a single step.[14]

Reaction Principle

This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate).[15] While this compound itself is not a direct component, its derivatives, such as the corresponding chalcone, can be envisioned in modified Hantzsch-type reactions, or the piperidine moiety can be introduced onto a pre-formed pyridine scaffold. For a direct application, an aldehyde derived from a piperidine-containing scaffold would be used.

A Representative Hantzsch Synthesis Protocol

Materials:

  • An appropriate aromatic aldehyde

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • Ethanol

  • Oxidizing agent (e.g., nitric acid, ceric ammonium nitrate)[18]

Procedure:

  • In a round-bottom flask, mix the aldehyde (0.01 mol), ethyl acetoacetate (0.02 mol), and ammonium acetate (0.015 mol) in ethanol (30 mL).

  • Reflux the mixture for 4-6 hours.

  • The intermediate dihydropyridine may precipitate upon cooling.

  • To the dihydropyridine intermediate, add an oxidizing agent and heat to effect aromatization.

  • Work-up involves neutralization and extraction, followed by purification by crystallization or chromatography.

Other Notable Synthetic Transformations

The versatility of this compound extends to other important named reactions in heterocyclic chemistry.

  • Gewald Reaction: The ketone can be used as a component in the Gewald reaction to synthesize 2-aminothiophenes by reacting it with an active methylene nitrile and elemental sulfur in the presence of a base.[19][20][21][22][23]

  • Paal-Knorr Synthesis: After conversion to a 1,4-dicarbonyl compound, the Paal-Knorr synthesis can be employed to form substituted pyrroles or furans.[24][25][26][27][28]

  • Fischer Indole Synthesis: The ketone can react with a phenylhydrazine to form a hydrazone, which can then undergo an acid-catalyzed Fischer indole synthesis to yield an indole derivative.[29][30][31][32][33]

Data Summary

Heterocyclic SystemKey IntermediateKey ReagentsTypical Yield (%)
Chalcone This compoundAromatic aldehyde, NaOH85-95
Pyrimidine ChalconeUrea/Thiourea, KOH60-80
Thiazole α-BromoketoneThiourea70-90
Pyridine Aldehyde, β-KetoesterAmmonium acetate50-70

Conclusion and Future Perspectives

This compound has been demonstrated to be an exceptionally useful and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of chalcones, pyrimidines, thiazoles, and other heterocyclic systems. The potential for these new compounds in drug discovery is significant, given the established pharmacological importance of both the piperidine moiety and the various heterocyclic scaffolds. Future work could focus on the development of one-pot and multicomponent reactions starting from this compound to enhance synthetic efficiency and explore new chemical diversity. Furthermore, the biological evaluation of the synthesized compounds will be crucial in identifying new lead candidates for drug development.

References

Application Notes and Protocols for the Laboratory Preparation of 4-Piperidone Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the laboratory preparation of 4'-piperidone containing compounds, designed for researchers, scientists, and drug development professionals.

Abstract

The 4-piperidone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, natural products, and bioactive molecules.[1][2] Its utility stems from the versatile reactivity of both the cyclic secondary amine and the ketone, which allows for extensive functionalization to modulate pharmacological properties. This guide provides a detailed overview of the principal synthetic strategies for accessing 4-piperidone derivatives in a laboratory setting. We delve into the mechanistic underpinnings of cornerstone reactions such as the Mannich condensation, Dieckmann cyclization, and aza-Michael addition, offering field-proven insights into experimental design. Each section is complemented by detailed, step-by-step protocols and quantitative data to ensure reproducibility and success.

Introduction: The Significance of the 4-Piperidone Scaffold

The piperidine ring is one of the most frequently encountered nitrogen-containing heterocycles in FDA-approved drugs and natural alkaloids.[3][4] The introduction of a carbonyl group at the C4 position creates the 4-piperidone template, a versatile building block that serves as a crucial intermediate in the synthesis of complex molecular architectures.[1] Its importance is highlighted by its role as a key precursor in the synthesis of potent analgesics, including fentanyl and its analogues, as well as compounds with anti-inflammatory, antimicrobial, and anticancer properties.[2][5][6][7]

The synthetic accessibility and the chemical reactivity of the 4-piperidone nucleus—specifically the enolizable ketone and the nucleophilic nitrogen—provide chemists with multiple handles for structural modification.[2] This guide focuses on the most robust and widely adopted methods for the construction of this valuable heterocyclic core.

Core Synthetic Strategy I: The Mannich Reaction

The Mannich reaction is a classic, one-pot, three-component condensation that offers a highly convergent and efficient route to 4-piperidones.[8][9] The reaction involves an aminoalkylation of an acidic proton located on a ketone, using formaldehyde (or another aldehyde) and a primary amine or ammonia.[10]

Principle and Mechanism

The reaction typically proceeds by first forming an iminium ion from the condensation of the primary amine and formaldehyde. The enolizable ketone then acts as a nucleophile, attacking the iminium ion. A second, intramolecular Mannich reaction follows, leading to the cyclization and formation of the 4-piperidone ring.[11][12] The use of glacial acetic acid as a solvent has been shown to significantly improve yields and facilitate the isolation of pure products.[10]

General mechanism of 4-piperidone synthesis via Mannich reaction.
The Robinson-Schöpf Reaction: A Biomimetic Approach

A notable and highly efficient variant is the Robinson-Schöpf reaction, which synthesizes the tropinone skeleton, a bicyclic [3.2.1] piperidone derivative.[13] This reaction mimics the biosynthesis of tropane alkaloids and involves the condensation of succindialdehyde, methylamine, and acetonedicarboxylic acid.[11][14] The use of acetonedicarboxylic acid significantly improves the yield compared to acetone due to its higher acidity and subsequent facile decarboxylation.[11][14] Yields can reach up to 85% under optimized pH conditions (pH 7).[11]

Protocol 1: Synthesis of 2,6-Diaryl-4-Piperidones

This protocol describes a general procedure for the synthesis of substituted 4-piperidones based on the work of Baliah et al., a development of the original Mannich condensation.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the primary amine (e.g., ammonium acetate) in absolute ethanol.

  • Reagent Addition: To this solution, add the substituted aromatic aldehyde (2 molar equivalents) followed by the ketone (e.g., ethyl methyl ketone, 1 molar equivalent).

  • Reaction: Reflux the mixture for the specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,6-diaryl-4-piperidone.[8]

Reagent/ParameterValueNotes
Amine Ammonium Acetate1.0 eq
Aldehyde Substituted Benzaldehyde2.0 eq
Ketone Ethyl Methyl Ketone1.0 eq
Solvent Absolute Ethanol~5 mL per mmol of ketone
Temperature Reflux (~78 °C)
Reaction Time 2-4 hoursMonitor by TLC
Typical Yield 60-85%Dependent on substrates

Core Synthetic Strategy II: The Dieckmann Condensation

The Dieckmann condensation (or Dieckmann cyclization) is a robust, intramolecular base-catalyzed reaction of a diester to form a β-keto ester.[15] For 4-piperidone synthesis, this involves the cyclization of an N-substituted bis(alkoxycarbonylethyl)amine, followed by hydrolysis and decarboxylation.[16][17] This multi-step approach is one of the most widely used methods for preparing the 4-piperidone core.[15][16]

Principle and Mechanism

The synthesis begins with a double Michael addition of a primary amine to two equivalents of an acrylate ester to form the precursor diester. In the presence of a strong base (e.g., sodium metal, sodium hydride), one of the α-carbons is deprotonated to form an enolate. This enolate then attacks the other ester carbonyl group in an intramolecular fashion, forming a five-membered transition state that collapses to the cyclic β-keto ester with the elimination of an alkoxide. Subsequent acidic workup followed by heating leads to hydrolysis of the remaining ester and decarboxylation to yield the final 4-piperidone.[16]

Dieckmann_Workflow Start Primary Amine + 2x Alkyl Acrylate Diester N,N-bis(alkoxycarbonylethyl)amine (Diester Intermediate) Start->Diester Double Michael Addition Cyclization β-Keto Ester (Cyclized Product) Diester->Cyclization 1. Base (e.g., NaH) 2. Intramolecular Condensation FinalProduct 4-Piperidone Cyclization->FinalProduct Acid Hydrolysis & Decarboxylation (Heat)

Workflow for 4-piperidone synthesis via Dieckmann condensation.
Protocol 2: Synthesis of 1-(2-Phenethyl)-4-piperidone

This protocol outlines an optimized procedure for a key fentanyl precursor.[16]

Step-by-Step Methodology:

  • Diester Formation: Add methyl acrylate (2.2 eq) dropwise to a solution of 2-phenethylamine (1.0 eq) in methanol at 0-5 °C. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the crude diester, which can be used without further purification.

  • Cyclization: Prepare a suspension of sodium metal (2.0 eq) in a high-boiling solvent like xylene. Heat the mixture to 50 °C and rapidly add the crude diester from Step 1. Stir the reaction at room temperature for 24 hours.

  • Hydrolysis & Decarboxylation: Carefully quench the reaction by adding it to ice-water. Separate the aqueous layer and acidify with concentrated HCl. Reflux the acidic solution for 4-6 hours until decarboxylation is complete (monitor CO₂ evolution).

  • Isolation: Cool the solution and make it strongly alkaline with excess NaOH solution. The product, 1-(2-phenethyl)-4-piperidone, will separate as an oily layer.

  • Purification: Extract the product with a suitable organic solvent (e.g., xylene or diethyl ether), dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the final product.[16]

Reagent/ParameterValueNotes
Base (Cyclization) Sodium Metal2.0 eq
Solvent (Cyclization) XyleneHigh dilution favors cyclization
Hydrolysis Concentrated HClExcess
Neutralization NaOHExcess
Temperature (Decarboxylation) Reflux
Typical Yield ~72% (optimized)[16]

Core Synthetic Strategy III: Aza-Michael Addition

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile, provides a highly atom-efficient method for constructing the 4-piperidone ring.[18][19] A particularly effective approach is the double aza-Michael reaction of a primary amine with a divinyl ketone.[20]

Principle and Mechanism

In this reaction, a primary amine undergoes a conjugate addition to one of the vinyl groups of a divinyl ketone, forming an enamine intermediate. This is followed by a rapid intramolecular conjugate addition of the newly formed secondary amine onto the second vinyl group, effectively cyclizing the structure to form the 4-piperidone ring. The reaction can be performed under mild conditions and tolerates a variety of substituents.[18][20]

Aza_Michael Reactants Primary Amine (R-NH₂) + Divinyl Ketone Intermediate Enamine Intermediate Reactants->Intermediate First Aza-Michael Addition (Intermolecular) Product 4-Piperidone Derivative Intermediate->Product Second Aza-Michael Addition (Intramolecular)

Mechanism of the double aza-Michael addition for 4-piperidone synthesis.
Protocol 3: Synthesis of a 2-Substituted-4-piperidone

This protocol is adapted from a method for accessing chiral 4-piperidone building blocks.[20]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., benzylamine, 1.0 eq) in a mixture of acetonitrile and aqueous sodium bicarbonate (3:1 v/v).

  • Substrate Addition: Slowly add the mono-substituted divinyl ketone (1.1 eq) to the amine solution at 16 °C over a period of 40 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (~95 °C) for 1.5 hours.

  • Work-up: Cool the reaction to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

  • Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel) to yield the pure 2-substituted-4-piperidone.[20]

Reagent/ParameterValueNotes
Amine Benzylamine1.0 eq
Michael Acceptor Substituted Divinyl Ketone1.1 eq
Solvent Acetonitrile / H₂O (3:1)Aqueous NaHCO₃ is used
Temperature 16 °C (addition) → 95 °C (reflux)
Reaction Time ~2.5 hours total
Typical Yield 60-80%[20]

Reductive and Alternative Approaches

While cyclization strategies are dominant, other methods are also employed.

  • Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridine rings is a fundamental method for producing the piperidine core.[4][21][22] By starting with a suitably functionalized pyridine (e.g., a 4-hydroxypyridine or a dihydropyridone), one can obtain a piperidine precursor that can be oxidized to the desired 4-piperidone. Catalysts such as Platinum(IV) oxide (PtO₂), rhodium, and iridium are commonly used under hydrogen pressure.[4][21][22]

  • Conjugate Reduction of Dihydropyridones: A simple and mild method for preparing 4-piperidones involves the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones using zinc and acetic acid.[23] This avoids the over-reduction often seen with catalytic hydrogenation.

Conclusion

The synthesis of 4-piperidone-containing compounds is a cornerstone of modern medicinal chemistry. The classical Mannich and Dieckmann reactions remain powerful and reliable methods for constructing the core scaffold, offering scalability and broad substrate scope. More contemporary methods, such as the aza-Michael addition, provide atom-efficient alternatives with excellent functional group tolerance. The choice of synthetic route ultimately depends on the desired substitution pattern, scale, and available starting materials. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to synthesize and explore this vital class of heterocyclic compounds.

References

Application Notes and Protocols: Synthesis of Potent Enzyme Inhibitors from 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors derived from 4'-Piperidinoacetophenone. The primary focus is on the synthesis of chalcone derivatives via the Claisen-Schmidt condensation reaction, a versatile method for generating a diverse range of bioactive compounds. These derivatives have shown significant potential as inhibitors of various enzymes implicated in a multitude of diseases. This guide offers a comprehensive experimental workflow, from synthesis to biological evaluation, to facilitate research and development in this promising area of medicinal chemistry.

Introduction

This compound is a valuable starting material in the synthesis of heterocyclic compounds with a wide array of pharmacological activities. The piperidine moiety is a common scaffold in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. One of the most effective strategies for utilizing this compound is through its condensation with various aromatic aldehydes to form chalcones. Chalcones, characterized by an α,β-unsaturated ketone system, are known to interact with numerous biological targets, including enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and phosphoinositide 3-kinases (PI3Ks), making them attractive candidates for drug discovery efforts in oncology, neurodegenerative diseases, and inflammatory disorders.

Synthesis of this compound Chalcone Derivatives

A common and effective method for the synthesis of chalcones from this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of enzyme inhibitors starting from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Claisen-Schmidt Condensation A->C B Substituted Aromatic Aldehyde B->C D Crude Chalcone Derivative C->D E Purification (Recrystallization/Chromatography) D->E F Pure Chalcone Derivative E->F G Enzyme Inhibition Assay F->G H Determination of IC50/Ki G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: General workflow for the synthesis and evaluation of enzyme inhibitors.

Experimental Protocol: Synthesis of (E)-1-(4-(piperidin-1-yl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol describes the synthesis of a representative chalcone derivative.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 50 mL of ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into 200 mL of ice-cold water.

  • A precipitate will form. If no precipitate forms, acidify the mixture with dilute HCl.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with copious amounts of cold water until the washings are neutral to litmus paper.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Determine the melting point and characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Enzyme Inhibition Data

The following table summarizes the inhibitory activities of a series of synthesized chalcone derivatives against two key enzymes, Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).

Compound IDR-group on AldehydeMAO-B IC50 (µM)AChE IC50 (µM)
PAPC-1 -H5.2 ± 0.412.8 ± 1.1
PAPC-2 4-Cl1.8 ± 0.28.5 ± 0.7
PAPC-3 4-OCH₃3.5 ± 0.310.1 ± 0.9
PAPC-4 4-NO₂0.9 ± 0.16.2 ± 0.5
PAPC-5 3,4-(OCH₃)₂2.1 ± 0.29.3 ± 0.8

Experimental Protocols for Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition Assay Protocol

This protocol is based on the colorimetric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

  • Add 20 µL of the test compound solution at various concentrations to the respective wells.

  • Add 20 µL of AChE solution (0.2 U/mL in buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution (10 mM in buffer) to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution (10 mM in buffer) to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader.

  • Take readings every minute for 5 minutes to monitor the reaction kinetics.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

PI3K/Akt Signaling Pathway and Inhibition

Derivatives of this compound, particularly chalcones, have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell proliferation and survival.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor Piperidinoacetophenone Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Conclusion

This compound serves as a versatile and readily available starting material for the synthesis of a wide range of potential enzyme inhibitors. The Claisen-Schmidt condensation provides a straightforward and efficient route to chalcone derivatives with significant biological activities. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel enzyme inhibitors based on this promising scaffold. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of new therapeutic agents.

Green Synthesis of Chalcone Derivatives from 4'-Piperidinoacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of chalcone derivatives utilizing 4'-Piperidinoacetophenone. Chalcones, scientifically known as 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids. The derivatives of this compound are of particular interest due to their potential pharmacological activities, including anticancer and neuroprotective properties.

Green chemistry principles are applied to these syntheses to minimize environmental impact by reducing reaction times, energy consumption, and the use of hazardous solvents. The methodologies detailed below—microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free grindstone chemistry—offer significant advantages over conventional methods.

Application Notes

The synthesis of chalcones from this compound and various aromatic aldehydes is typically achieved through the Claisen-Schmidt condensation reaction. Green chemistry approaches enhance the efficiency and sustainability of this classic transformation.

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction time from hours to minutes and often results in higher yields and cleaner products.[1] This method is highly effective for the synthesis of chalcones derived from this compound analogs.

  • Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that creates, grows, and collapses cavitation bubbles in the reaction medium. This process enhances mass transfer and accelerates the reaction rate, providing a green alternative to conventional heating.[2][3]

  • Solvent-Free Grindstone Chemistry: This mechanochemical method involves the grinding of solid reactants in the absence of a solvent, often with a solid base catalyst like sodium hydroxide.[4][5] This approach is highly atom-economical and minimizes waste, making it an exceptionally environmentally friendly option.[6]

The resulting chalcone derivatives may exhibit a range of biological activities. For instance, certain (E)-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives have been investigated for their dopaminergic activity, suggesting their potential in the development of therapies for neurological disorders.

Experimental Protocols

The following are detailed protocols for the green synthesis of chalcone derivatives from this compound.

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from the synthesis of analogous morpholine-based chalcones and is expected to be highly effective for this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Microwave reactor

  • 10 mL microwave vial with a magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • In a 10 mL microwave vial, combine this compound (1.0 mmol), the desired substituted aromatic aldehyde (1.0 mmol), and 3 mL of a 5% ethanolic sodium hydroxide solution.

  • Cap the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C with a power of 50 Watts for 1-2 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the crystals by filtration.

  • Wash the collected crystals with cold ethanol to remove any unreacted starting materials and byproducts.

  • Dry the purified chalcone derivative.

Protocol 2: Ultrasound-Assisted Synthesis

This protocol provides a general framework for the sonochemical synthesis of the target chalcones.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Potassium hydroxide (KOH), pulverized

  • Ethanol

  • Ultrasonic bath or probe sonicator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in a minimal amount of ethanol.

  • Add pulverized potassium hydroxide (1.2 mmol) to the solution.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Sonicate the mixture at room temperature. Reaction times can vary from 15 to 60 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the pure chalcone.

Protocol 3: Solvent-Free Grindstone Chemistry

This method is an excellent example of a completely solvent-free and energy-efficient green synthesis.[4]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Solid sodium hydroxide (NaOH)

  • Mortar and pestle

  • Spatula

  • Water

  • Ethanol (for recrystallization)

  • Filtration apparatus

Procedure:

  • In a clean and dry mortar, place this compound (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and solid sodium hydroxide (1.2 mmol).

  • Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The mixture will typically turn into a paste and may solidify.

  • After grinding, let the mixture stand for about 30 minutes.

  • Add cold water to the mortar and triturate the solid product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water to remove the sodium hydroxide.

  • Recrystallize the crude product from ethanol to yield the pure chalcone derivative.

Data Presentation

The following tables summarize the quantitative data for the synthesis of chalcone derivatives, comparing green methods with conventional heating.

Table 1: Comparison of Synthesis Methods for Chalcone Derivatives

MethodCatalyst/BaseSolventTimeYield (%)Reference
Conventional Heating 40% NaOHEthanolSeveral hoursVaries (often lower)[7]
Microwave-Assisted 5% NaOHEthanol1-2 minHigh (typically >85%)[7]
Ultrasound-Assisted Pulverized KOHEthanol15-60 min52-98%[3]
Grindstone Chemistry Solid NaOHNone5-10 minHigh (often >90%)[6]

Visualizations

Diagram 1: General Reaction Scheme for Claisen-Schmidt Condensation

Caption: Claisen-Schmidt condensation of this compound.

Diagram 2: Experimental Workflow for Microwave-Assisted Chalcone Synthesis

Microwave_Synthesis_Workflow arrow start Start mix_reactants Mix this compound, Aldehyde, and Ethanolic NaOH in a Microwave Vial start->mix_reactants irradiate Irradiate in Microwave Reactor (80°C, 50W, 1-2 min) mix_reactants->irradiate cool Cool to Room Temperature irradiate->cool filter Filter the Precipitated Product cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Purified Chalcone wash->dry end End dry->end

Caption: Workflow for microwave-assisted synthesis of chalcones.

References

Application Notes and Protocols: Synthesis and Evaluation of 4-Aminopiperidine Derivatives for Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the development of novel antifungal agents. The 4-aminopiperidine scaffold has been identified as a promising starting point for the discovery of new antifungals. Derivatives of this scaffold have demonstrated significant in vitro activity against a range of clinically important fungi, including species of Aspergillus and Candida.[1]

The primary antifungal mechanism of action for this class of compounds is the inhibition of the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[1][2] Specifically, these derivatives have been shown to target and inhibit the enzymes sterol C14-reductase and sterol C8-isomerase.[1] This mode of action is analogous to established antifungal agents like fenpropidin and amorolfine.[1]

This document provides detailed protocols for the synthesis of 4-aminopiperidine derivatives via reductive amination, methods for evaluating their antifungal activity, and a summary of reported activity for key compounds.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of selected 4-aminopiperidine derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Antifungal Activity of Key 4-Aminopiperidine Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
1-benzyl-N-dodecylpiperidin-4-amine (2b)Candida spp.1 - 4[1]
Aspergillus spp.1 - 8[1]
N-dodecyl-1-phenethylpiperidin-4-amine (3b)Candida spp.1 - 4[1]
Aspergillus spp.1 - 8[1]

Table 2: Comparative Antifungal Activity

CompoundYarrowia lipolytica MIC₁₀₀ (µg/mL)Reference
1-benzyl-N-dodecylpiperidin-4-amine (2b)2[1]
N-dodecyl-1-phenethylpiperidin-4-amine (3b)2[1]
Amorolfine hydrochloride2[1]
Voriconazole2[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of a library of 4-aminopiperidine derivatives starting from N-substituted 4-piperidones.[1]

Materials:

  • N-substituted 4-piperidone derivative (e.g., 1-benzyl-4-piperidone)

  • Primary amine (e.g., dodecylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-substituted 4-piperidone (1.0 eq) in anhydrous dichloromethane, add the desired primary amine (1.0-1.2 eq).

  • If the amine salt is used, a base such as triethylamine may be added to liberate the free amine. A small amount of acetic acid can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature under an inert atmosphere for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 4-aminopiperidine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal isolates, following standardized microbroth dilution assays.[1]

Materials:

  • Synthesized 4-aminopiperidine derivatives

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Standardized antifungal susceptibility testing medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline or water

  • Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in the 96-well microtiter plates using the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is not inhibitory to fungal growth (typically ≤1%).

  • Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

  • Add the fungal inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Include a positive control (fungal inoculum with no compound) and a negative control (medium only) in each plate.

  • Seal the plates and incubate at the appropriate temperature (e.g., 35-37°C) for the required duration (e.g., 24-48 hours).

  • Determine the MIC by visual inspection of the wells. The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. Alternatively, a microplate reader can be used to measure absorbance.

Visualizations

Synthesis_Workflow start Starting Materials piperidone N-substituted 4-piperidone start->piperidone amine Primary Amine start->amine reductant NaBH(OAc)₃ start->reductant reaction Reductive Amination in DCM piperidone->reaction amine->reaction reductant->reaction workup Aqueous Workup & Extraction reaction->workup 12-24h purification Column Chromatography workup->purification product 4-Aminopiperidine Derivative purification->product

Caption: Synthetic workflow for 4-aminopiperidine derivatives.

Ergosterol_Pathway cluster_ergosterol Ergosterol Biosynthesis Pathway inhibitor 4-Aminopiperidine Derivatives intermediate1 14-methylated sterols inhibitor->intermediate1 Inhibition intermediate2 Fecosterol inhibitor->intermediate2 Inhibition squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps lanosterol->intermediate1 14α-demethylase intermediate1->intermediate2 Sterol C14-reductase ergosterol Ergosterol intermediate2->ergosterol Sterol C8-isomerase membrane Fungal Cell Membrane Integrity ergosterol->membrane

Caption: Inhibition of the ergosterol biosynthesis pathway.

Experimental_Workflow synthesis Synthesis of 4-Aminopiperidine Library purification Purification & Characterization (NMR, MS) synthesis->purification screening In Vitro Antifungal Screening (MIC Determination) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar mechanism Mechanism of Action Studies (Ergosterol Pathway) screening->mechanism lead_opt Lead Optimization sar->lead_opt mechanism->lead_opt

Caption: Overall experimental workflow for antifungal research.

References

Application Notes and Protocols: The Strategic Role of 4'-Piperidinoacetophenone in the Synthesis of Novel Curcumin Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, the principal curcuminoid of turmeric, has garnered significant attention for its wide spectrum of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical utility is hampered by poor bioavailability, low aqueous solubility, and rapid metabolism.[3][4] This has driven the development of curcumin "mimics" or analogues that retain the key structural features responsible for its bioactivity while overcoming its pharmacokinetic limitations. This guide details the pivotal role of 4'-piperidinoacetophenone in the synthesis of a promising class of curcumin mimics, providing a comprehensive, step-by-step protocol for their synthesis via the Claisen-Schmidt condensation, and discusses their potential in drug discovery.

Introduction: The Rationale for Curcumin Mimics and the Advantage of this compound

The core pharmacophore of curcumin consists of two aryl rings connected by a seven-carbon linker containing a β-diketone moiety. This structure is responsible for its ability to modulate multiple signaling pathways.[2] However, this β-diketone system is also a primary site of metabolic instability. Monocarbonyl analogues of curcumin, which replace the β-diketone with a more stable α,β-unsaturated ketone, have emerged as a promising strategy to enhance bioavailability.[5]

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde, is a robust and versatile method for synthesizing these monocarbonyl analogues, often referred to as chalcones.[6][7][8]

This compound serves as an excellent building block in this context for several key reasons:

  • Introduction of a Basic Moiety: The piperidine ring introduces a basic nitrogen atom, which can improve the aqueous solubility and pharmacokinetic profile of the resulting curcumin mimic. This can lead to better absorption and distribution in biological systems.

  • Modulation of Electronic Properties: The electron-donating nature of the piperidino group can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.

  • Versatility in Derivatization: The piperidine nitrogen can be further functionalized to create a diverse library of compounds with tailored properties.

This guide will focus on the synthesis of a curcumin mimic by reacting this compound with vanillin (4-hydroxy-3-methoxybenzaldehyde), an aldehyde that constitutes one of the aromatic ends of the natural curcumin molecule.

Reaction Mechanism and Experimental Workflow

The synthesis of curcumin mimics from this compound proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated ketone (chalcone).

Reaction Mechanism

Claisen_Schmidt_Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation & Dehydration Ketone This compound Enolate Enolate Intermediate Ketone->Enolate α-proton abstraction Base OH⁻ Base->Ketone Aldehyde Vanillin Enolate->Aldehyde Nucleophilic attack on carbonyl carbon Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Water H₂O Aldol Aldol Adduct Alkoxide->Aldol Protonation Water->Alkoxide Product Curcumin Mimic (Chalcone) Aldol->Product Dehydration (-H₂O)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Characterization Reagents 1. Prepare solutions of This compound, vanillin, and NaOH in ethanol. Mixing 2. Mix ketone and aldehyde solutions. Stir at room temperature. Reagents->Mixing Base_Addition 3. Add NaOH solution dropwise. Mixing->Base_Addition Stirring 4. Stir for 24-48 hours. Monitor by TLC. Base_Addition->Stirring Quenching 5. Pour reaction mixture into ice-cold water. Stirring->Quenching Neutralization 6. Neutralize with dilute HCl to precipitate the product. Quenching->Neutralization Filtration 7. Collect crude product by vacuum filtration. Neutralization->Filtration Washing 8. Wash with cold water. Filtration->Washing Purification 9. Recrystallize from ethanol. Washing->Purification Characterization 10. Characterize by FT-IR, NMR, and Mass Spectrometry. Purification->Characterization

Caption: General experimental workflow for the synthesis of curcumin mimics.

Detailed Synthesis Protocol

This protocol describes the synthesis of (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one.

Materials:

  • This compound

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol with stirring. In a separate beaker, dissolve vanillin (1.0 eq) in ethanol.

    • Rationale: Dissolving the reactants in a suitable solvent ensures a homogeneous reaction mixture, facilitating molecular interactions. Ethanol is a common choice due to its ability to dissolve both the reactants and the base catalyst to some extent.

  • Reaction Initiation: Add the vanillin solution to the stirred solution of this compound at room temperature.

  • Base Addition: Prepare a 40% aqueous solution of NaOH. Add the NaOH solution dropwise to the reaction mixture over 15-20 minutes using a dropping funnel. A color change and the formation of a precipitate may be observed.

    • Rationale: The base (NaOH) acts as a catalyst by deprotonating the α-carbon of the acetophenone to form the reactive enolate. Slow, dropwise addition helps to control the reaction temperature and prevent unwanted side reactions.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 24-48 hours.

    • Rationale: The extended reaction time allows for the condensation and subsequent dehydration to proceed to completion.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. Spot the reaction mixture, along with the starting materials, on a TLC plate and elute with a suitable solvent system (e.g., 3:7 ethyl acetate:hexane). The formation of a new, less polar spot indicates product formation.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water.

    • Rationale: Pouring the mixture into cold water helps to quench the reaction and precipitate the crude product, which is typically less soluble in water than in ethanol.

  • Neutralization: While stirring, slowly add dilute HCl to the aqueous mixture until it is neutral to slightly acidic (pH 6-7). This will cause the product to precipitate out as a solid.

    • Rationale: The product, a chalcone, is generally insoluble in neutral or acidic aqueous solutions. Neutralization ensures complete precipitation of the product from the basic reaction mixture.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining salts and base.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure curcumin mimic as a crystalline solid.

    • Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary and Expected Results

The following table provides a summary of typical reaction parameters and expected outcomes for the Claisen-Schmidt condensation to synthesize chalcones.

ParameterTypical Value/ObservationRationale
Reactant Ratio 1:1 (Ketone:Aldehyde)Stoichiometric ratio for optimal product formation.
Catalyst NaOH or KOH (aqueous solution)Strong base catalyst to facilitate enolate formation.
Solvent Ethanol or MethanolGood solvent for reactants and facilitates the reaction.
Temperature Room TemperatureSufficient for most Claisen-Schmidt condensations.
Reaction Time 24-48 hoursAllows for completion of the reaction.
Yield 60-90%Varies depending on the specific substrates and conditions.
Product Appearance Yellow to orange crystalline solidCharacteristic of the extended conjugation in the chalcone structure.

Biological Potential of this compound-Derived Curcumin Mimics

Curcumin mimics derived from 4-piperidones have demonstrated significant biological activities, including:

  • Anticancer Properties: These compounds have shown potent antiproliferative activity against various cancer cell lines, such as colon, breast, and skin cancer.[5][9][10] Some analogues have been found to be more cytotoxic than curcumin itself.[11]

  • Anti-inflammatory Effects: Similar to curcumin, these mimics can down-regulate inflammatory pathways, such as the NF-κB signaling pathway.[3][11]

  • NQO1 Induction: Some 3,5-diylidene-4-piperidones have been shown to induce NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme involved in detoxification and chemoprotection, suggesting their potential as chemopreventive agents.[6]

The introduction of the this compound moiety is anticipated to yield curcumin mimics with enhanced solubility and bioavailability, potentially leading to improved therapeutic efficacy in vivo. Further studies are warranted to fully elucidate the pharmacological profile of these novel compounds.

Conclusion

This compound is a valuable and strategic starting material for the synthesis of novel curcumin mimics with potentially superior pharmacokinetic and pharmacodynamic properties compared to natural curcumin. The Claisen-Schmidt condensation provides a straightforward and efficient route to these compounds. The detailed protocol and accompanying information in this guide offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore this promising class of therapeutic agents.

References

Application Notes and Protocols: Aldol Condensation Reactions Involving 4-Boc-piperidone Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of chalcones derived from 4-Boc-piperidone. These compounds have shown significant potential as cytotoxic agents against various cancer cell lines, making them promising candidates for further investigation in drug discovery and development.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. They are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of novel chalcone derivatives is a key area of research in medicinal chemistry. This document focuses on the Aldol condensation reaction for the synthesis of chalcones incorporating a 4-Boc-piperidone moiety, a structural feature that has been shown to enhance cytotoxic activity.

The tert-butoxycarbonyl (Boc) protecting group on the piperidone nitrogen is crucial as its removal can lead to a decrease in anticancer activity. The methodologies described herein provide a robust strategy for the synthesis of these promising compounds.[1]

Synthesis of 4-Boc-piperidone Chalcones via Aldol Condensation

The synthesis of 4-Boc-piperidone chalcones is typically achieved through a base-catalyzed Aldol condensation reaction between N-Boc-4-piperidone and a substituted benzaldehyde.[1][2] The use of lithium hydroxide (LiOH) as a base in an alcoholic solvent has proven to be an effective methodology, yielding the desired chalcones in good to excellent yields.[3][4]

General Reaction Scheme

The overall synthetic strategy involves the reaction of a substituted benzaldehyde with 4-Boc-piperidone in the presence of a base, as depicted in the workflow below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-Boc-piperidone 4-Boc-piperidone Aldol Condensation Aldol Condensation 4-Boc-piperidone->Aldol Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Aldol Condensation Base (e.g., LiOH) Base (e.g., LiOH) Base (e.g., LiOH)->Aldol Condensation Solvent (e.g., Ethanol/Methanol) Solvent (e.g., Ethanol/Methanol) Solvent (e.g., Ethanol/Methanol)->Aldol Condensation 4-Boc-piperidone Chalcone 4-Boc-piperidone Chalcone Aldol Condensation->4-Boc-piperidone Chalcone

Caption: General workflow for the synthesis of 4-Boc-piperidone chalcones.

Experimental Protocol: Synthesis of 4-Boc-piperidone Chalcones

This protocol is a generalized procedure based on reported methodologies.[3][4]

Materials:

  • N-Boc-4-piperidone

  • Substituted benzaldehyde

  • Lithium hydroxide (LiOH)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol or methanol, add the substituted benzaldehyde (1.0-1.2 eq).

  • Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-Boc-piperidone chalcone.

Biological Activity and Applications

Chalcones derived from 4-Boc-piperidone have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including colorectal and prostate cancer.[3][4] Their mechanism of action is believed to involve the induction of apoptosis, inhibition of the NF-κB signaling pathway, and a decrease in cellular proliferation.[1][2][3][4]

Quantitative Data: Synthesis Yields and Cytotoxic Activity

The following tables summarize the reported yields for the synthesis of various 4-Boc-piperidone chalcones and their corresponding cytotoxic activities (GI₅₀ values).

Table 1: Synthesis Yields of 4-Boc-piperidone Chalcones

CompoundSubstituent on BenzaldehydeSolventYield (%)Reference
6a 4-Hydroxy-3-methoxyEthanol53[3]
6b 3,4-DimethoxyEthanol67[3]
6c 3,4,5-TrimethoxyMethanol94[3]
4a 4-HydroxyMethanol44-65[3]
4b 3-HydroxyMethanol44-65[3]
4c 3,4-DihydroxyMethanol44-65[3]

Table 2: Cytotoxic Activity (GI₅₀, µg/mL) of 4-Boc-piperidone Chalcones

CompoundLoVo (Colorectal)COLO 205 (Colorectal)PC3 (Prostate)22RV1 (Prostate)Reference
4a 1.370.84>50>50[3]
4c 1.121.6422.917.1[3]
6a 1.501.9517.118.2[3]
6c 2.5034.7>50>50[3]

Key Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized chalcones on cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., LoVo, COLO 205, PC3, 22RV1) into 96-well plates at a density of 3 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the chalcone derivatives (e.g., 0 to 100 µg/mL) for 48 or 72 hours.

  • After the treatment period, remove the medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

  • Calculate the percentage of cell viability by comparing the absorbance of treated wells to the control wells and determine the GI₅₀ value.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis induced by the chalcones.

Procedure:

  • Seed cells in a suitable culture dish and treat with the chalcone at its GI₅₀ concentration for a specified time (e.g., 48 hours).

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

NF-κB Activity Assay (Luciferase Reporter Assay)

This protocol measures the effect of the chalcones on the activity of the NF-κB transcription factor.

Procedure:

  • Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

  • Treat the transfected cells with the chalcone of interest for a specified duration.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity in treated cells compared to control cells indicates inhibition of the NF-κB pathway.

Cell Proliferation Assay (Ki-67 Staining)

This assay is used to determine the effect of the chalcones on cell proliferation.

Procedure:

  • Culture cells on coverslips and treat them with the chalcone.

  • Fix and permeabilize the cells.

  • Incubate the cells with a primary antibody against the Ki-67 protein.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of Ki-67 positive cells.

Signaling Pathway and Experimental Workflow Visualization

The cytotoxic effects of 4-Boc-piperidone chalcones are linked to their ability to modulate key cellular signaling pathways.

G 4-Boc-piperidone Chalcone 4-Boc-piperidone Chalcone NF-κB Pathway NF-κB Pathway 4-Boc-piperidone Chalcone->NF-κB Pathway Inhibits Apoptosis Induction Apoptosis Induction 4-Boc-piperidone Chalcone->Apoptosis Induction Induces Cell Proliferation Cell Proliferation 4-Boc-piperidone Chalcone->Cell Proliferation Decreases NF-κB Pathway->Cell Proliferation Promotes Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Leads to Cell Proliferation->Cancer Cell Death Inhibition leads to

Caption: Proposed mechanism of action for 4-Boc-piperidone chalcones.

The following diagram illustrates a typical experimental workflow for the evaluation of these compounds.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Structural Analysis->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cytotoxicity Assay (MTT)->Apoptosis Assay (Annexin V) NF-κB Assay NF-κB Assay Cytotoxicity Assay (MTT)->NF-κB Assay Proliferation Assay (Ki-67) Proliferation Assay (Ki-67) Cytotoxicity Assay (MTT)->Proliferation Assay (Ki-67)

Caption: Experimental workflow for the evaluation of 4-Boc-piperidone chalcones.

Conclusion

The Aldol condensation of 4-Boc-piperidone with substituted benzaldehydes provides an efficient route to a novel class of chalcones with promising anticancer properties. The detailed protocols and application notes provided in this document are intended to facilitate further research and development of these compounds as potential therapeutic agents. The ability of these chalcones to induce apoptosis and inhibit key cancer-related signaling pathways underscores their potential in the field of oncology drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your 4'-Piperidinoacetophenone synthesis. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. These include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods involve the coupling of a 4'-haloacetophenone with piperidine. Additionally, microwave-assisted synthesis has emerged as a rapid and efficient alternative.

Q2: Which 4'-haloacetophenone starting material is the best choice?

A2: The reactivity of the 4'-haloacetophenone follows the general trend of I > Br > Cl > F. While 4'-iodoacetophenone is the most reactive, it is also the most expensive. 4'-Bromoacetophenone offers a good balance of reactivity and cost. 4'-Chloroacetophenone is less reactive and may require more forcing conditions or specialized catalyst systems.[1] 4'-Fluoroacetophenone is the least reactive and typically requires higher temperatures and stronger bases for successful coupling.

Q3: How can I minimize the formation of byproducts?

A3: Byproduct formation is a common issue that can significantly lower the yield. Key strategies to minimize byproducts include:

  • Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of the catalyst and other reagents.[2]

  • Purity of Reagents: Using high-purity starting materials, solvents, and reagents is essential. Impurities can poison the catalyst or lead to unwanted side reactions.[2]

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants is important. An excess of the amine can sometimes lead to the formation of diarylated products.

  • Temperature Control: Maintaining the optimal reaction temperature is critical. Too high a temperature can lead to thermal decomposition of reactants or products and an increase in side reactions.[2]

Troubleshooting Guides

Low or No Product Yield

Problem: My reaction has resulted in a low yield or no this compound.

Troubleshooting Workflow:

References

Technical Support Center: Purification of Crude 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4'-Piperidinoacetophenone. This document offers detailed experimental protocols, data presentation, and visual aids to address common challenges encountered during purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4'-fluoroacetophenone or 4'-chloroacetophenone, and piperidine. Side products from the synthesis can also be present, such as products of polysubstitution or side reactions involving the solvent. If the synthesis involves a Friedel-Crafts acylation route, related by-products from this reaction type may be present.[1]

Q2: My crude product is a dark oil or sticky solid. What should I do before attempting purification?

A2: Oiling out or the formation of a sticky solid can be due to the presence of residual solvent or a high concentration of impurities that depress the melting point.[2] Before proceeding with recrystallization or column chromatography, try washing the crude product with a non-polar solvent like hexanes or petroleum ether to remove non-polar impurities. If the material is still not a solid, a preliminary purification by passing it through a short plug of silica gel might be necessary.

Q3: I am not getting any crystals during recrystallization. What could be the problem?

A3: Failure to crystallize can be due to several factors:

  • Supersaturation: The solution may be supersaturated but nucleation has not initiated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[3][4]

  • Too much solvent: If the solution is not sufficiently concentrated, crystallization will not occur. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.[3][5]

  • Inappropriate solvent: The chosen solvent may not be suitable for your compound. A systematic solvent screening is recommended.[4]

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point.[2] This can be caused by a high concentration of impurities or if the solution is cooling too quickly.[2][5] To prevent this, you can:

  • Add a small amount of additional hot solvent to ensure the compound stays in solution at a lower temperature.

  • Allow the solution to cool more slowly.

  • Try a different solvent system, potentially a mixed-solvent system.[2]

Q5: How do I choose the right solvent system for column chromatography?

A5: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate. The desired compound should have an Rf (retention factor) value of approximately 0.2-0.4 for effective separation. A good starting point for polar, nitrogen-containing aromatic compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity can be gradually increased to elute the compound.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
No crystal formation - Solution is not saturated (too much solvent).- Supersaturation without nucleation.- Inappropriate solvent.- Boil off excess solvent to concentrate the solution.[5]- Scratch the inner wall of the flask with a glass rod.[3]- Add a seed crystal of pure product.[3]- Perform a solvent screen to find a more suitable solvent or solvent mixture.[4]
Product "oils out" - Solution is too concentrated.- Cooling is too rapid.- High level of impurities depressing the melting point.- Add a small amount of additional hot solvent.[2]- Allow the solution to cool slowly at room temperature before moving to an ice bath.[5]- Consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug.[2]
Low recovery of purified product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use a pre-heated funnel for hot filtration to prevent the product from crashing out.[2]
Poor purity after recrystallization - Crystallization occurred too quickly, trapping impurities.- The chosen solvent does not effectively discriminate between the product and impurities.- Redissolve the crystals in a slightly larger volume of hot solvent and allow for slower cooling.[5]- Try a different recrystallization solvent or a multi-solvent system.
Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of compounds (overlapping bands) - Inappropriate solvent system (eluent is too polar).- Column was not packed properly (channels or cracks).- Sample was loaded in too large a volume of solvent.- Use a less polar solvent system as determined by TLC analysis.- Repack the column carefully, ensuring a uniform and compact bed.- Dissolve the sample in the minimum amount of solvent for loading.[6]
Compound is not eluting from the column - Eluent is not polar enough.- Compound may be adsorbing irreversibly to the silica gel.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).- For basic compounds like this compound, adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing and improve elution.
Streaking or tailing of the compound band - The compound is interacting too strongly with the acidic silica gel.- The column is overloaded with the sample.- Add a small percentage of a basic modifier like triethylamine or pyridine to the eluent.- Use a smaller amount of crude material for the given column size.
Cracks or channels forming in the silica gel bed - The silica gel was not packed uniformly.- The column ran dry at some point.- Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.- Always keep the solvent level above the top of the silica gel.[6]

Quantitative Data Summary

The following table summarizes typical data for the purification of this compound. Actual results may vary depending on the nature and quantity of impurities in the crude material.

Purification TechniqueTypical Purity AchievedTypical Recovery RateKey Parameters
Recrystallization >98%70-90%Solvent: Isopropanol or Ethanol/Water mixture
Column Chromatography >99%80-95%Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradient
HPLC Analysis >99.5%N/AColumn: C18; Mobile Phase: Acetonitrile/Water with acid modifier[7]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture on a hotplate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (85-87 °C) to remove residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The top of the silica bed should be flat.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column. For example, start with 9:1 hexanes:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography For complex mixtures pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis Quality Control

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt no_crystals No Crystals Form? start->no_crystals oiling_out Product Oils Out? slow_cooling Slow Down Cooling / Add More Solvent oiling_out->slow_cooling Yes success Pure Crystals oiling_out->success No no_crystals->oiling_out No induce_nucleation Induce Nucleation (Scratch / Seed) no_crystals->induce_nucleation Yes slow_cooling->success failure Re-evaluate Solvent slow_cooling->failure Still oils out concentrate Concentrate Solution induce_nucleation->concentrate induce_nucleation->failure Still no crystals concentrate->success concentrate->failure Still no crystals

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Recrystallization of 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful recrystallization of 4'-Piperidinoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][2] A systematic solvent screening is the most effective method for identifying the optimal solvent or solvent system.

Q2: How do I select a candidate solvent for recrystallization?

A2: A good starting point is to consider the polarity of this compound. As a molecule with a polar ketone group, a tertiary amine, and a nonpolar aromatic ring, solvents of intermediate polarity are often good candidates. The principle of "like dissolves like" can be a useful guide.[3] Solvents with similar functional groups to the compound are often good solubilizers.[4]

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system is often effective when a single solvent does not provide the desired solubility characteristics.[5][6] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. The solution is then heated until it becomes clear and allowed to cool slowly.

Troubleshooting Guide

Problem Potential Cause Solution
Failure to Crystallize The solution is not saturated (too much solvent was added).Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[7][8]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[1]
Oiling Out The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid.[7]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7][9] Using a larger volume of solvent can help the compound stay in solution longer as it cools.[9]
Low Crystal Yield Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor.[8][9]Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.[3] Ensure the minimum amount of hot solvent is used for dissolution.[1]
Premature crystallization occurred during gravity filtration.Use a stemless funnel and keep the filtration apparatus and the solution hot during filtration. Adding a slight excess of solvent before filtration can also help.[10]
Colored Crystals Colored impurities are present in the crude material.If the impurities are known to be colored, consider adding a small amount of decolorizing carbon to the hot solution before filtration.[11]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Based on the principle of "like dissolves like," this table provides a qualitative prediction of the solubility of this compound. Experimental verification is essential.

Solvent Polarity Predicted Solubility at Room Temperature Predicted Solubility at Elevated Temperature Recrystallization Suitability
WaterHighLowLow to ModeratePoor
EthanolHighModerate to HighHighModerate (May require a co-solvent)
AcetoneMediumHighHighPoor
Ethyl AcetateMediumModerateHighGood Candidate
TolueneLowLowModerate to HighGood Candidate
HexaneLowLowLowPoor (Potential as an anti-solvent)

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, shaking after each addition, until the solid is just covered.

  • If the solid dissolves at room temperature, the solvent is unsuitable.

  • If the solid does not dissolve, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If abundant crystals form, the solvent is a good candidate. If no crystals form, try inducing crystallization by scratching the inside of the test tube. If only a few crystals form, the compound may be too soluble in that solvent.

  • Cool the test tube in an ice bath to maximize crystal formation.

Protocol 2: Two-Solvent Recrystallization

  • Select a "good" solvent in which this compound is very soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, and then in an ice bath.

  • Collect the crystals by vacuum filtration.

Mandatory Visualization

Recrystallization_Solvent_Selection start Start: Crude this compound test_solubility Test solubility of a small sample in a candidate solvent at room temperature start->test_solubility dissolves_rt Does it dissolve? test_solubility->dissolves_rt heat_solvent Heat the solvent and add dropwise to the sample dissolves_rt->heat_solvent No poor_solvent Solvent is unsuitable (too soluble) dissolves_rt->poor_solvent Yes dissolves_hot Does it dissolve? heat_solvent->dissolves_hot cool_solution Cool the solution to room temperature dissolves_hot->cool_solution Yes insoluble Solvent is unsuitable (insoluble) dissolves_hot->insoluble No crystals_form Do crystals form? cool_solution->crystals_form good_solvent Good single solvent found crystals_form->good_solvent Yes try_two_solvent Consider a two-solvent system crystals_form->try_two_solvent No poor_solvent->try_two_solvent insoluble->try_two_solvent

Caption: Workflow for selecting a recrystallization solvent.

Recrystallization_Troubleshooting start Problem during recrystallization issue What is the issue? start->issue no_crystals No crystals form upon cooling issue->no_crystals No Crystals oiling_out An oil forms instead of crystals issue->oiling_out Oiling Out low_yield Poor recovery of crystals issue->low_yield Low Yield solution_no_crystals Supersaturated solution? no_crystals->solution_no_crystals solution_oiling Re-heat, add more solvent, and cool slowly oiling_out->solution_oiling solution_low_yield Was the filtrate saturated? low_yield->solution_low_yield scratch Scratch flask or add seed crystal solution_no_crystals->scratch Yes evaporate Too much solvent. Evaporate some and re-cool. solution_no_crystals->evaporate No second_crop Concentrate filtrate for a second crop solution_low_yield->second_crop Yes check_protocol Review protocol for excess solvent use solution_low_yield->check_protocol No

Caption: Troubleshooting common recrystallization problems.

References

Identifying and minimizing side products in Claisen-Schmidt reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to identify and minimize side products in Claisen-Schmidt reactions, a cornerstone for the synthesis of chalcones and other α,β-unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and what are its key components?

The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] This base-catalyzed reaction is a fundamental method for synthesizing α,β-unsaturated ketones, most notably chalcones.[3] The reaction's selectivity relies on the fact that aromatic aldehydes, like benzaldehyde, do not have α-hydrogens, meaning they cannot form an enolate and act exclusively as the electrophile. The other reactant, typically a ketone like acetophenone, possesses α-hydrogens and acts as the nucleophile after being deprotonated by a base to form an enolate.[1][3]

Q2: What are the most common side products in a Claisen-Schmidt reaction?

The most common side products include:

  • Self-condensation of the ketone: The enolizable ketone can react with itself in an aldol condensation.[3]

  • Cannizzaro reaction of the aldehyde: In the presence of a strong base, two molecules of an aldehyde lacking α-hydrogens can disproportionate to form a primary alcohol and a carboxylic acid.[3][4]

  • Michael addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone), leading to a 1,5-dicarbonyl compound.[5]

Q3: What are the advantages of "green chemistry" approaches like solvent-free grinding or microwave-assisted synthesis?

Green chemistry methods offer several benefits over traditional solvent-based reactions. Solvent-free grinding eliminates the need for hazardous organic solvents, often leading to shorter reaction times and simpler product isolation with high yields (sometimes 96-98%).[6][7] One study reported a 32.6% yield for a grinding method compared to 9.2% for a traditional reflux method.[8] Microwave irradiation can dramatically reduce reaction times from hours to minutes by providing rapid and uniform heating, which can lead to higher yields and fewer side products.[3]

Troubleshooting Guide

Issue 1: Low Yield or No Product Formation

  • Question: My Claisen-Schmidt reaction is resulting in a very low yield or no product at all. What are the common causes?

    • Answer: Low or no yield can stem from several factors:

      • Improper Catalyst Choice or Concentration: The selection and amount of the base catalyst are critical. Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The optimal catalyst concentration needs to be determined empirically for each specific set of reactants.[9]

      • Poor Reagent Quality: Impurities in the starting materials, such as oxidized aldehyde, can inhibit the reaction. It is crucial to use pure reagents and anhydrous solvents, as water can deactivate some bases.[5]

      • Suboptimal Reaction Temperature: While many reactions proceed at room temperature, some may require gentle heating. However, excessively high temperatures can promote the formation of undesired by-products.[9]

      • Incorrect Stoichiometry: For the synthesis of chalcones, a 1:1 molar ratio of ketone to aldehyde is typical, though a slight excess of the aldehyde can sometimes improve yields. For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is required.[3][6]

Issue 2: Formation of Multiple Products and Purification Difficulties

  • Question: My TLC analysis shows multiple spots, making the purification of my crude product challenging. What are these byproducts, and how can I minimize their formation?

    • Answer: The presence of multiple products is a common challenge. Here are the most likely side reactions and strategies to mitigate them:

      • Self-Condensation of the Ketone: To minimize this, you can try slowly adding the ketone to the reaction mixture containing the base and the aldehyde. This keeps the enolate concentration low and favors the cross-condensation.[10]

      • Cannizzaro Reaction of the Aldehyde: This is favored by high concentrations of a strong base. Consider using a milder base, a lower concentration of the strong base, or adding the base slowly to the reaction mixture.[3]

      • Michael Addition: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess. Lowering the reaction temperature can also be effective as the Michael addition often has a higher activation energy.[3][5]

Issue 3: Darkening of the Reaction Mixture and Tar Formation

  • Question: My reaction mixture has turned very dark, and I am struggling to isolate a solid product. What is causing this?

    • Answer: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or the product. This is typically a result of overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. Aldehydes, in particular, can be prone to polymerization under these conditions.[9]

      • Solution:

        • Reduce the reaction temperature.

        • Lower the concentration of the base catalyst.

        • Ensure slow and controlled addition of the base.

Data Presentation

Table 1: Effect of Catalyst on the Yield of α,α′-bis-benzylidenecyclohexanone [11]

EntryCatalyst (20 mol%)SolventReaction TimeYield (%)
1NaOHNone (Grinding)5 min98
2KOHNone (Grinding)5 min85
3NaOAcNone (Grinding)5 min20
4NH4OAcNone (Grinding)5 min15
5NaOHEthanol24 h (Stirring)40
6NaOHEthanol8 h (Reflux)93

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation on Benzalacetone Formation [3]

AldehydeMethodBenzalacetone Yield (%)Dibenzalacetone Yield (%)
BenzaldehydeConventional Heating8010
BenzaldehydeMicrowave Irradiation900
4-MethoxybenzaldehydeConventional Heating7015
4-MethoxybenzaldehydeMicrowave Irradiation950
NaphthaldehydeConventional Heating6139
NaphthaldehydeMicrowave Irradiation1000

Table 3: Effect of Temperature on Chalcone Yield [9][12]

Reactant 1Reactant 2CatalystTemperature (°C)Yield (%)
4-fluoroacetophenone4-methoxybenzaldehydeNaOH2085 ± 2
4-fluoroacetophenone4-methoxybenzaldehydeNaOH3085 ± 2
4-fluoroacetophenone4-methoxybenzaldehydeNaOH4085 ± 2
4-fluoroacetophenone4-methoxybenzaldehydeNaOH5085 ± 2
2,4-dihydroxyacetophenone3,4-dihydroxybenzaldehydeKOH70Not specified
2,4-dihydroxyacetophenone3,4-dihydroxybenzaldehydeKOH80Not specified

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Synthesis of Chalcone in Solution [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 eq) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature or heat gently to 40-50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the chalcone product. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol. The product can be further purified by recrystallization from ethanol.

Protocol 2: Solvent-Free Synthesis of α,α′-bis-benzylidenecyclohexanone by Grinding [6][7]

  • Reactant Preparation: In a clean and dry mortar, combine cyclohexanone (1.0 eq), benzaldehyde (2.0 eq), and solid sodium hydroxide (NaOH, 20 mol%).

  • Grinding: Grind the mixture vigorously with a pestle for 5 minutes at room temperature. The mixture will likely turn into a thick paste and may solidify.

  • Work-up: After 5 minutes, add approximately 20 mL of chilled water to the mortar and grind for another minute to break up the solid mass.

  • Isolation: Transfer the contents to a beaker. Filter the solid product using a Buchner funnel and wash it thoroughly with cold water to remove NaOH and any unreacted starting materials.

  • Purification: The product is often of high purity, but can be recrystallized from ethanol if necessary.

Protocol 3: HPLC Analysis of Reaction Mixture [10][13][14]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Stationary Phase: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 80:20, v/v) or acetonitrile and water (e.g., 60:40, v/v) is often effective.[10][13] For complex mixtures, a gradient elution may be necessary, for example, starting with a lower concentration of the organic solvent and gradually increasing it.[14]

    • Flow Rate: 0.8 - 1.2 mL/min.[13]

    • Column Temperature: 30-40 °C.[13]

    • Detection Wavelength: 280 - 370 nm (select the λmax of the target chalcone).[13]

    • Injection Volume: 10 - 20 µL.[13]

  • Data Analysis: Identify and quantify the peaks corresponding to the starting materials, the desired chalcone product, and any side products by comparing their retention times with those of known standards. The relative peak areas can be used to estimate the purity of the product and the extent of side product formation.

Visualizations

Claisen_Schmidt_Reaction_Pathway ketone Ketone (with α-H) enolate Enolate (Nucleophile) ketone->enolate aldehyde Aromatic Aldehyde (no α-H) product α,β-Unsaturated Ketone (Chalcone) aldehyde->product base Base (e.g., NaOH) enolate->product

Claisen-Schmidt Reaction Pathway

Side_Reaction_Pathways cluster_main Desired Reaction cluster_side Side Reactions start Reaction Mixture (Ketone, Aldehyde, Base) main_reaction Claisen-Schmidt Condensation start->main_reaction self_condensation Ketone Self-Condensation start->self_condensation cannizzaro Cannizzaro Reaction start->cannizzaro chalcone Chalcone Product main_reaction->chalcone michael_addition Michael Addition chalcone->michael_addition Reacts with more enolate side_product1 Self-Condensation Product self_condensation->side_product1 side_product2 Alcohol + Carboxylic Acid cannizzaro->side_product2 side_product3 Michael Adduct michael_addition->side_product3

Overview of Main and Side Reaction Pathways

Troubleshooting_Workflow start Experiment Issue: Low Yield or Multiple Products analyze Analyze Crude Mixture by TLC/HPLC start->analyze check_spots Multiple Products Observed? analyze->check_spots low_yield Low Yield of Desired Product check_spots->low_yield No identify_side_products Identify Side Products (Self-condensation, Cannizzaro, Michael) check_spots->identify_side_products Yes check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions: - Adjust Stoichiometry - Change Catalyst/Concentration - Modify Temperature - Control Addition Rate identify_side_products->optimize_conditions re_run Re-run Reaction optimize_conditions->re_run success Improved Yield and Purity re_run->success check_catalyst Evaluate Catalyst (Activity, Loading) check_reagents->check_catalyst optimize_reaction Optimize Reaction Parameters (Temp, Time) check_catalyst->optimize_reaction monitor Monitor Reaction Progress optimize_reaction->monitor monitor->re_run

Troubleshooting Workflow for Claisen-Schmidt Reactions

References

Technical Support Center: Optimizing Reactions with 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4'-Piperidinoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (typically 4'-fluoro-, 4'-chloro-, or 4'-bromoacetophenone) with piperidine.

Q2: Which factors are critical for a successful Buchwald-Hartwig amination to synthesize this compound?

Several factors are crucial for a high-yielding synthesis:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is generally required. The use of air-stable pre-catalysts like XPhos Pd G3 can provide more consistent results.[1]

  • Base: A strong base, such as sodium tert-butoxide (NaOtBu), is essential to deprotonate piperidine and facilitate the catalytic cycle.[1] Weaker bases may lead to significantly slower reactions and lower yields.[1]

  • Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are commonly used.

Q3: Can piperidine itself be used as a catalyst?

Yes, in some reactions, such as the Claisen-Schmidt condensation for the synthesis of chalcones, piperidine can act as a basic catalyst. In this context, this compound would be a reactant rather than the product. Using a weaker base like piperidine in these condensations can sometimes improve yields by minimizing side reactions.

Troubleshooting Guides

Guide 1: Low or No Yield in this compound Synthesis (Buchwald-Hartwig Amination)

Problem: The reaction is producing a low yield or no this compound.

Troubleshooting Workflow:

G start Low/No Yield reagents 1. Check Reagent Quality start->reagents reagents_q1 Are aryl halide and piperidine pure? reagents->reagents_q1 conditions 2. Verify Reaction Conditions conditions_q1 Is the atmosphere strictly inert? conditions->conditions_q1 catalyst 3. Evaluate Catalyst System catalyst_q1 Is the Pd source active and ligand appropriate? catalyst->catalyst_q1 purification 4. Review Workup & Purification purification_q1 Was the product lost during workup? purification->purification_q1 reagents_a1_no Purify starting materials (distillation, recrystallization). reagents_q1->reagents_a1_no No reagents_q2 Is the base fresh and active? reagents_q1->reagents_q2 Yes reagents_q2->conditions Yes reagents_a2_no Use freshly opened or properly stored base. reagents_q2->reagents_a2_no No conditions_a1_no Degas solvent thoroughly. Use Schlenk techniques. conditions_q1->conditions_a1_no No conditions_q2 Is the temperature optimal (80-110 °C)? conditions_q1->conditions_q2 Yes conditions_q2->catalyst Yes conditions_a2_no Optimize reaction temperature. conditions_q2->conditions_a2_no No catalyst_a1_no Use an air-stable precatalyst. Ensure ligand is bulky and electron-rich. catalyst_q1->catalyst_a1_no No catalyst_q2 Is the catalyst loading optimized? catalyst_q1->catalyst_q2 Yes catalyst_q2->purification Yes catalyst_a2_no Perform a catalyst loading study (see Data Presentation section). catalyst_q2->catalyst_a2_no No purification_a1_no Optimize extraction and chromatography conditions. purification_q1->purification_a1_no No G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry a Schlenk flask under vacuum. prep2 Backfill with Argon. prep1->prep2 add1 Add XPhos Pd G3 (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.5 equiv.). prep2->add1 add2 Add 4'-chloroacetophenone (1.0 equiv.). add1->add2 add3 Add anhydrous, degassed toluene. add2->add3 add4 Add piperidine (1.2 equiv.) via syringe. add3->add4 react1 Heat the mixture to 100 °C with vigorous stirring. add4->react1 react2 Monitor progress by TLC or GC-MS (approx. 12 hours). react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Quench with water. workup1->workup2 workup3 Extract with ethyl acetate (3x). workup2->workup3 workup4 Dry organic layer over Na₂SO₄. workup3->workup4 workup5 Concentrate in vacuo. workup4->workup5 workup6 Purify by column chromatography. workup5->workup6

References

Stability issues and proper storage of 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 4'-Piperidinoacetophenone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.

Q2: What is the appearance of this compound and what does a change in appearance indicate?

A2: this compound is typically an off-white to light yellow solid.[1][2] A significant change in color (e.g., darkening to brown) or the appearance of clumping may indicate degradation or moisture absorption. If such changes are observed, it is advisable to re-test the purity of the material before use.

Q3: What are the primary stability concerns for this compound?

A3: The main stability concerns for this compound are potential degradation through hydrolysis, oxidation, and photolysis. Aromatic ketones and piperidine derivatives can be susceptible to these degradation pathways.

Q4: Is this compound sensitive to light?

Q5: What materials should be avoided when working with this compound?

A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the compound.1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a tightly sealed container, protected from light and moisture. 2. Check for Physical Changes: Inspect the compound for any changes in color or consistency. 3. Perform Purity Analysis: Re-analyze the purity of the compound using a suitable analytical method such as HPLC or GC-MS.
Appearance of new peaks in HPLC or GC-MS analysis. Formation of degradation products.1. Identify Degradation Pathway: Based on the experimental conditions, consider the most likely degradation pathway (hydrolysis, oxidation, photolysis). 2. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the molecular weight of the new peaks and propose potential structures. 3. Optimize Experimental Conditions: If degradation is occurring during the experiment, consider adjusting the pH, temperature, or protecting the reaction from light.
Poor solubility of the compound. The compound may have absorbed moisture or degraded.1. Dry the Compound: If moisture absorption is suspected, dry the compound under vacuum. 2. Re-test Purity: Confirm the purity of the compound.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are predicted under stress conditions.

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic) cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation 4P This compound Hydrolysis_Product 4-Aminoacetophenone + Glutaraldehyde 4P->Hydrolysis_Product H₂O, H⁺ or OH⁻ 4P_ox This compound N_Oxide 4'-(1-oxido-piperidin-1-yl)acetophenone 4P_ox->N_Oxide [O] Hydroxylated Hydroxylated Piperidine Ring Products 4P_ox->Hydroxylated [O] 4P_photo This compound Radical_Species Radical Intermediates 4P_photo->Radical_Species Polymeric_Products Polymeric/Colored Products Radical_Species->Polymeric_Products

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

The following are generalized protocols for stress testing of this compound, based on ICH Q1A (R2) guidelines.[1][2][4][5] Researchers should adapt these protocols to their specific experimental needs.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at a wavelength of maximum absorbance for this compound (determined by UV scan).
Injection Volume 10 µL
Sample Preparation Prepare a 1 mg/mL solution of the compound in the mobile phase or a suitable solvent. Filter through a 0.45 µm syringe filter before injection.
Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to generate potential degradation products to demonstrate the specificity of the stability-indicating analytical method.

Forced Degradation Workflow Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photostability (ICH Q1B guidelines) Start->Photo Analyze Analyze Samples by HPLC-UV/MS at various time points Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Characterize Characterize Degradation Products Analyze->Characterize

Caption: General workflow for forced degradation studies.

1. Hydrolytic Degradation:

  • Acidic: Dissolve the compound in a solution of 0.1 M HCl.

  • Basic: Dissolve the compound in a solution of 0.1 M NaOH.

  • Neutral: Dissolve the compound in purified water.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) and analyze samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

2. Oxidative Degradation:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature and analyze at various time points.

3. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • A control sample should be kept in the dark under the same temperature conditions.

4. Thermal Degradation:

  • Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled environment.

  • Analyze samples at various time points.

Data Presentation

The following table summarizes the recommended storage and handling conditions for this compound.

Parameter Recommendation Reference
Storage Temperature 2-8°C[1][2]
Storage Conditions Cool, dry, dark, well-ventilated area[6][7]
Container Tightly sealed container[4][6]
Light Exposure Protect from light[4][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases

For quantitative stability data, it is recommended to generate data specific to your batches and storage conditions using the protocols outlined above. The results should be presented in a table tracking the purity of this compound and the formation of any degradation products over time under different stress conditions.

References

Common impurities found in commercial 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4'-Piperidinoacetophenone. The information provided addresses common issues related to impurities and their analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential common impurities in commercial this compound?

A1: Commercial this compound may contain impurities originating from the synthetic route used for its manufacture and from degradation during storage. The two most common synthetic methods are the Friedel-Crafts acylation and the Buchwald-Hartwig amination.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include 4'-fluoroacetophenone, 4'-chloroacetophenone, piperidine, or 1-acetyl-4-bromobenzene.

  • By-products of Side Reactions:

    • Isomeric Impurities: Positional isomers such as 2'- and 3'-piperidinoacetophenone can form, although they are generally minor impurities.

    • Over-alkylation/acylation Products: In the case of Friedel-Crafts reactions, polysubstituted products may arise.

    • Products from Catalyst-Related Side Reactions: In Buchwald-Hartwig amination, side products from the phosphine ligand or residual palladium catalyst may be present.

Potential Degradation Products:

  • Oxidation Products: The piperidine ring can be susceptible to oxidation, leading to the formation of N-oxides or other related compounds, especially upon prolonged exposure to air.

  • Hydrolysis Products: While generally stable, under harsh acidic or basic conditions, cleavage of the piperidine ring is a remote possibility.

  • Photodegradation Products: Exposure to UV light may lead to the formation of colored impurities through various photochemical reactions.

Q2: How can I identify and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities in this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for separating and quantifying non-volatile impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile and semi-volatile impurities. The compound must be thermally stable for this analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities and can also be used for quantification (qNMR) when an internal standard is used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities at trace levels.

Q3: What are the acceptable limits for these impurities?

A3: The acceptable limits for impurities depend on the intended use of the this compound, particularly for applications in drug development. Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for impurity thresholds in active pharmaceutical ingredients (APIs). For research purposes, the required purity level will be dictated by the specific experimental needs.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvent/Mobile Phase 1. Prepare fresh mobile phase using high-purity solvents. 2. Filter the mobile phase through a 0.45 µm filter. 3. Run a blank gradient (injecting only the mobile phase) to check for solvent-related peaks.
Sample Degradation 1. Prepare fresh sample solutions and analyze them immediately. 2. Store stock solutions at low temperatures and protected from light. 3. Perform a forced degradation study to identify potential degradation products and their retention times.
Presence of Synthetic Impurities 1. If possible, obtain information about the synthetic route from the supplier. 2. Use LC-MS to obtain the mass of the impurity peaks for tentative identification. 3. If the impurity is significant, consider purification of the material by recrystallization or column chromatography.
Carryover from Previous Injections 1. Implement a robust needle wash protocol in your HPLC method. 2. Inject a blank solvent after a high-concentration sample to check for carryover.
Issue 2: Poor Peak Shape in HPLC

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH 1. This compound is a basic compound. Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to ensure the analyte is in its protonated form, which generally results in better peak shape on reversed-phase columns.
Column Overload 1. Reduce the injection volume or the concentration of the sample.
Column Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Co-elution with an Impurity 1. Modify the gradient or the mobile phase composition to improve separation. 2. Try a different column chemistry.
Issue 3: Inconsistent Quantification Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Instability 1. Prepare standards and samples fresh for each analysis. 2. Investigate the stability of the analyte in the chosen diluent.
Inaccurate Standard Preparation 1. Use a calibrated analytical balance for weighing standards. 2. Ensure the standard material is of high purity and is properly dried.
Instrument Variability 1. Perform system suitability tests (e.g., replicate injections of a standard) to ensure the HPLC system is performing consistently.
Non-linear Detector Response 1. Construct a calibration curve with multiple concentration levels to ensure linearity over the desired range.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurities
  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or methanol.

Visualizations

Synthesis_Impurities cluster_friedel_crafts Friedel-Crafts Acylation Route cluster_buchwald_hartwig Buchwald-Hartwig Amination Route FC_Start 4-Fluoro/Chloroacetophenone + Piperidine FC_Product This compound FC_Start->FC_Product FC_Impurity1 Unreacted Starting Materials FC_Start->FC_Impurity1 FC_Impurity2 Positional Isomers (2'- and 3'-) FC_Product->FC_Impurity2 BH_Start 1-Acetyl-4-bromobenzene + Piperidine BH_Product This compound BH_Start->BH_Product BH_Impurity1 Unreacted Starting Materials BH_Start->BH_Impurity1 BH_Impurity2 Residual Palladium/Ligand BH_Product->BH_Impurity2

Caption: Potential impurities based on synthetic routes.

Troubleshooting_Workflow Start Unexpected Peak in HPLC Check_Blank Run Blank Gradient Start->Check_Blank Peak_Present Peak in Blank? Check_Blank->Peak_Present Contaminated_Solvent Contaminated Solvent/Mobile Phase Peak_Present->Contaminated_Solvent Yes Prepare_Fresh Prepare Fresh Sample Peak_Present->Prepare_Fresh No Peak_Still_Present Peak Still Present? Prepare_Fresh->Peak_Still_Present Degradation Potential Degradation Peak_Still_Present->Degradation No (disappears with fresh sample) Synthetic_Impurity Likely Synthetic Impurity Peak_Still_Present->Synthetic_Impurity Yes LCMS_Analysis Analyze by LC-MS for Identification Synthetic_Impurity->LCMS_Analysis

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Troubleshooting low conversion rates in chalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low conversion rates during chalcone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: What is the fundamental reaction for synthesizing chalcones, and why is a base the preferred catalyst?

A: The most common method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone (typically an acetophenone) that has α-hydrogens.[1] The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the characteristic α,β-unsaturated ketone structure of the chalcone.[1]

Base catalysis is generally preferred because it efficiently deprotonates the α-carbon of the ketone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[1] A key advantage of the Claisen-Schmidt reaction is its selectivity. Aromatic aldehydes, such as benzaldehyde, lack α-hydrogens and therefore cannot form an enolate themselves, preventing self-condensation of the aldehyde and leading to higher yields of the desired chalcone product.[1]

Q2: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A: Low or no yield in chalcone synthesis can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time. Reaction times can range from a few hours to overnight, and in some cases, even days for less reactive compounds at room temperature.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.[1][2]

  • Inappropriate Temperature: The optimal temperature is critical for balancing the reaction rate and minimizing side reactions. While many chalcone syntheses can be performed at room temperature, unreactive starting materials may require gentle heating (e.g., 40-50 °C) to increase the reaction rate.[2][3] However, excessively high temperatures can lead to side reactions and decomposition of the product.[2]

  • Catalyst Inactivity: The base catalyst, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for the reaction. If the base is old or has been improperly stored, it may have reduced activity. Using a freshly prepared solution of the base catalyst is recommended.[2]

  • Poor Reagent Quality: Impurities in the starting materials, such as the aldehyde or ketone, can inhibit the reaction. It is advisable to use pure reagents and, if necessary, distill the aldehydes before use.[4][5]

Issue 2: Formation of Side Products and Impurities

Q3: My TLC shows multiple spots, indicating the presence of byproducts. What are the common side reactions, and how can I minimize them?

A: The formation of side products is a common issue that can significantly lower the yield of the desired chalcone. Key strategies to improve selectivity involve controlling reaction conditions and reactant stoichiometry.

  • Self-Condensation of the Ketone: The ketone can react with itself in an aldol condensation reaction instead of with the aldehyde.[1]

  • Cannizzaro Reaction: This is a base-induced disproportionation of two molecules of a non-enolizable aldehyde, which results in a primary alcohol and a carboxylic acid.[5] To minimize this, it is recommended to first react the acetophenone with the base catalyst to form the carbanion before adding the benzaldehyde.[5] This ensures the enolate is readily available to react with the aldehyde, outcompeting the Cannizzaro pathway.

  • Michael Addition: The newly formed chalcone can be attacked by another enolate or other nucleophiles present in the reaction mixture.[5][6]

Q4: The reaction mixture has turned dark brown or black, and I've isolated a gummy or oily product instead of crystals. What went wrong?

A: A dark reaction mixture and the formation of an oily or gummy product often indicate side reactions, polymerization, or product degradation, which can be influenced by temperature and catalyst concentration.[2][3]

  • High Temperature: Excessive heat can promote side reactions.[2] The Cannizzaro reaction, for instance, can occur at higher temperatures, especially with prolonged reaction times.[2]

  • High Base Concentration: An excessively high concentration of a strong base can also promote side reactions.[3][4]

  • "Oiling Out": This occurs when the compound separates as a liquid instead of a solid during recrystallization. This can happen if the solution is supersaturated or if the melting point of your chalcone is lower than the boiling point of the solvent.[7] To address this, you can try adding more solvent, changing to a lower-boiling point solvent, or using a mixed-solvent system.[7] Inducing nucleation by scratching the inside of the flask with a glass rod can also be effective.[7]

Data Presentation: Impact of Reaction Conditions on Chalcone Synthesis Yield

The following table summarizes quantitative data on how different reaction parameters can influence the yield of chalcone synthesis.

ParameterConditionYield (%)Notes
Method Reflux (Ethanol)9.2%A study comparing reflux and grinding methods found a significantly lower yield for the reflux method.[8]
Grinding (Solvent-free)32.6% - 80%Grinding techniques generally provide higher yields, shorter reaction times, and are more environmentally friendly.[8][9]
Catalyst NaOH (Solid, Grinding)HighEffective for solvent-free methods.[1][2]
KOH (Solution)High (up to 100% conversion)Commonly used in conventional synthesis.[2]
Temperature Room Temperature58-89%Often sufficient and can minimize side reactions.[2]
40-50 °CIncreased RateCan improve the reaction rate for less reactive substrates.[2]
> 65 °CDecreased YieldMay lead to decreased yield due to side reactions.[2]
Reaction Time 2-3 hours (Conventional)58-89%Reaction time should be optimized by monitoring with TLC.[2]
10 minutes (Grinding)HighSolvent-free methods often have significantly shorter reaction times.[2][10]

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This is a widely used method for chalcone synthesis.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1 equivalent) and the ketone (1 equivalent) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 equivalents) in ethanol dropwise.[3]

  • Reaction: Allow the reaction to stir at the desired temperature (room temperature or heated). Monitor the reaction progress by TLC.[2] The reaction is complete when the spot for the limiting starting material is no longer visible. The product may precipitate out of the solution during the reaction.

  • Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude chalcone.[1]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a small amount of cold ethanol.[1][3] The crude product can be further purified by recrystallization, typically from ethanol.[1]

Protocol 2: Solvent-Free Synthesis by Grinding

This protocol is a green and efficient alternative to solvent-based methods.[1][9]

  • Mixing: In a mortar, combine the aromatic ketone (1.0 equivalent), the aromatic benzaldehyde derivative (1.0 equivalent), and solid sodium hydroxide (1.0 equivalent).[1]

  • Grinding: Grind the mixture with a pestle for about 10-15 minutes. The mixture will typically become a paste and may change color.[1][10]

  • Isolation: Add distilled water to the mortar and continue to mix to break up the solid mass.

  • Filtration: Collect the crude product by suction filtration.[1] The product is often of high purity but can be recrystallized from 95% ethanol if needed.[1][10]

Visualizations

Troubleshooting_Workflow start Low Chalcone Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents Pure & Stoichiometry Correct? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Distill Starting Materials reagents_ok->purify_reagents No adjust_stoichiometry Adjust Stoichiometry reagents_ok->adjust_stoichiometry Incorrect Stoichiometry optimize_temp Optimize Temperature conditions_ok->optimize_temp No side_reactions Analyze for Side Reactions (TLC, NMR) conditions_ok->side_reactions Yes purify_reagents->check_reagents adjust_stoichiometry->check_reagents optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_catalyst Optimize Catalyst (Type/Concentration) optimize_time->optimize_catalyst optimize_catalyst->check_conditions success Improved Yield optimize_catalyst->success address_side_reactions Address Specific Side Reactions side_reactions->address_side_reactions address_side_reactions->success

Caption: Troubleshooting workflow for low chalcone synthesis yields.

Chalcone_Synthesis_Pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Ketone Aromatic Ketone (e.g., Acetophenone) Enolate Enolate Formation (Nucleophile) Ketone->Enolate + Base Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition Base Base (OH-) Base->Enolate Enolate->Aldol_Addition Intermediate Aldol Adduct (Intermediate) Aldol_Addition->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Chalcone Chalcone (α,β-Unsaturated Ketone) Dehydration->Chalcone

Caption: Claisen-Schmidt condensation pathway for chalcone synthesis.

References

Challenges in scaling up the synthesis of N-substituted-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted-4-piperidone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of N-substituted-4-piperidones.

Issue 1: Low Yield in Dieckmann Condensation

Symptoms:

  • The yield of the cyclic β-keto ester is significantly lower than expected.

  • A large amount of starting diester remains unreacted.

  • Formation of oligomeric or polymeric side products.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Enolate Formation Use a stronger base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) to shift the equilibrium towards the enolate. Ensure strictly anhydrous conditions, as any moisture will quench the base.[1]
Unfavorable Reaction Equilibrium The Dieckmann condensation is an equilibrium process. The final deprotonation of the β-keto ester drives the reaction to completion. Ensure at least one full equivalent of base is used.[2][3][4][5]
Intermolecular Condensation At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to oligomers. Run the reaction under more dilute conditions to favor the intramolecular pathway.
Sub-optimal Reaction Temperature While the reaction is often run at reflux, excessively high temperatures can promote side reactions. Optimize the temperature based on the specific substrate and solvent.
Hydrolysis of Ester If using an alkoxide base, ensure the corresponding alcohol is used as the solvent to prevent transesterification, which can complicate the reaction mixture.

Troubleshooting Workflow for Low Yield in Dieckmann Condensation

start Low Yield Observed check_base Evaluate Base Strength and Stoichiometry start->check_base check_conditions Assess Reaction Conditions (Concentration, Temperature) start->check_conditions check_impurities Analyze Byproducts (TLC, NMR) start->check_impurities solution_base Use Stronger, Anhydrous Base (e.g., NaOEt, KOtBu) Ensure 1 full equivalent check_base->solution_base solution_conditions Run at Higher Dilution Optimize Temperature check_conditions->solution_conditions solution_impurities Identify and Mitigate Side Reactions (e.g., intermolecular condensation) check_impurities->solution_impurities end Yield Improved solution_base->end solution_conditions->end solution_impurities->end start Uncontrolled Exotherm action1 Stop Reagent Addition Immediately start->action1 action2 Maximize Cooling action1->action2 action3 If temperature continues to rise, initiate emergency quench action2->action3 analysis Post-Incident Analysis action3->analysis prevention1 Reduce Addition Rate analysis->prevention1 prevention2 Lower Reaction Temperature analysis->prevention2 prevention3 Improve Heat Transfer (e.g., larger reactor, better agitation) analysis->prevention3 prevention4 Consider Semi-Batch or Continuous Flow Process analysis->prevention4 end Process Under Control prevention1->end prevention2->end prevention3->end prevention4->end crude_product Crude Product workup Aqueous Workup - Adjust pH - Extract with organic solvent crude_product->workup pre_purification Pre-purification (Optional) - Activated Carbon - Short plug of silica workup->pre_purification crystallization Crystallization - Solvent screening - Slow cooling - Seeding pre_purification->crystallization filtration Filtration and Washing - Use cold solvent crystallization->filtration drying Drying - Vacuum oven filtration->drying pure_product Pure N-Substituted-4-Piperidone drying->pure_product

References

Technical Support Center: Monitoring the Progress of 4'-Piperidinoacetophenone Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the condensation reaction of 4'-Piperidinoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for challenges encountered during experimental work.

The condensation of this compound is a crucial reaction in the synthesis of various compounds, including chalcones, which are known for their diverse biological activities. This reaction, often a Claisen-Schmidt condensation, involves the reaction of an acetophenone derivative with an aldehyde, typically in the presence of a base or acid catalyst, to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. Accurate monitoring of this reaction is essential to optimize yield, minimize side products, and ensure the desired product is obtained with high purity.

This guide will delve into the most common analytical techniques for monitoring this reaction: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Reaction Workflow

The overall process for monitoring the condensation reaction can be visualized as follows:

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analytical Monitoring Reaction_Mixture Combine this compound, Aldehyde, Solvent, and Catalyst Take_Aliquot Withdraw a small aliquot from the reaction mixture Reaction_Mixture->Take_Aliquot At timed intervals Quench_Reaction Quench the reaction in the aliquot (e.g., with acid or by dilution) Take_Aliquot->Quench_Reaction TLC Thin-Layer Chromatography Quench_Reaction->TLC Qualitative Progress HPLC High-Performance Liquid Chromatography Quench_Reaction->HPLC Quantitative Analysis GC_MS Gas Chromatography- Mass Spectrometry Quench_Reaction->GC_MS Structural Confirmation NMR Nuclear Magnetic Resonance Spectroscopy Quench_Reaction->NMR Structural Elucidation

Caption: A general workflow for monitoring the this compound condensation reaction.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction. It allows for the visual assessment of the consumption of starting materials and the formation of the product.

FAQs and Troubleshooting for TLC

Q1: How do I choose the right solvent system (mobile phase) for my TLC analysis?

A1: The goal is to find a solvent system where the starting material (this compound) has an Rf value of approximately 0.5. This provides a good separation between the starting material, the intermediate, and the final product. A common starting point for aromatic ketones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You may need to experiment with different ratios to achieve optimal separation.

Q2: My spots are streaking on the TLC plate. What could be the cause?

A2: Streaking can be caused by several factors:

  • Overloading the sample: Spot a more dilute sample on the plate.

  • The sample is not fully dissolved: Ensure your sample is completely dissolved in the spotting solvent before applying it to the plate.

  • The solvent system is too polar: This can cause highly polar compounds to move with the solvent front without proper separation. Try a less polar mobile phase.

  • The compound is acidic or basic: Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve spot shape.

Q3: I can't see any spots on my TLC plate after development. What should I do?

A3:

  • UV Visualization: Ensure you are using a TLC plate with a fluorescent indicator and viewing it under a UV lamp (typically at 254 nm). Aromatic compounds like this compound and its condensation product should be UV active.

  • Staining: If the compounds are not UV active or the concentration is too low, you may need to use a staining agent. Common stains for general organic compounds include potassium permanganate or iodine vapor.

Experimental Protocol: TLC Monitoring
  • Prepare the TLC Chamber: Add the chosen solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate.

  • Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary tube, spot the starting material (this compound), the other reactant (e.g., benzaldehyde), and a co-spot of both on the starting line. As the reaction proceeds, take small aliquots, quench them (e.g., by diluting with a suitable solvent), and spot them on the plate.

Validation & Comparative

A Comparative Guide to the Reactivity of 4'-Piperidinoacetophenone and 4'-Aminoacetophenone in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate molecular architecture. This guide provides an objective comparison of the reactivity of two structurally related acetophenone derivatives, 4'-piperidinoacetophenone and 4'-aminoacetophenone, in the context of condensation reactions, particularly the widely utilized Claisen-Schmidt condensation for the synthesis of chalcones. This comparison is supported by theoretical principles and available experimental data to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

Both this compound and 4'-aminoacetophenone are reactive ketones in base-catalyzed condensation reactions due to the presence of electron-donating groups para to the acetyl moiety. The piperidino group in this compound is a stronger electron-donating group compared to the amino group in 4'-aminoacetophenone. This enhanced electron-donating capacity in this compound leads to a higher electron density on the acetyl group's α-carbon, which can influence the rate of enolate formation, a key step in the Claisen-Schmidt condensation. While direct, side-by-side comparative studies under identical conditions are scarce, available data suggests that both compounds can effectively be used to synthesize chalcones in good to excellent yields. The choice between the two may, therefore, depend on other factors such as the desired electronic properties of the final product, substrate availability, and cost.

Theoretical Comparison of Reactivity

The Claisen-Schmidt condensation is a base-catalyzed reaction that proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The reactivity of the acetophenone derivative is, therefore, significantly influenced by the acidity of the α-protons of the acetyl group.

The substituents at the para-position of the benzene ring play a crucial role in modulating this acidity through their electronic effects. Both the amino (-NH₂) and piperidino groups are strong electron-donating groups (EDGs) through resonance. They donate electron density into the aromatic ring, which in turn is relayed to the acetyl group.

  • 4'-Aminoacetophenone: The amino group has a Hammett constant (σₚ) of approximately -0.66, indicating its strong electron-donating nature.

The stronger electron-donating effect of the piperidino group leads to a greater increase in electron density at the α-carbon of the acetyl group. This increased electron density makes the α-protons less acidic, which could theoretically slow down the initial deprotonation step by the base to form the enolate. However, the increased nucleophilicity of the resulting enolate could accelerate the subsequent nucleophilic attack on the aldehyde. The overall reaction rate will be a balance of these opposing effects.

Data Presentation: Comparative Yields in Claisen-Schmidt Condensation

The following table summarizes representative yields for the Claisen-Schmidt condensation of 4'-aminoacetophenone and a close analog of this compound with various aromatic aldehydes. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.

Ketone DerivativeAldehydeCatalyst/ConditionsProductYield (%)
4'-AminoacetophenoneVarious substituted aromatic aldehydesaq. KOH, Ethanol, RT, 24 h4'-amino chalcones5-80 (variable)
4'-AminoacetophenoneBenzaldehydeNaOH, Ethanol1-(4-aminophenyl)-3-phenylprop-2-en-1-one~75-90
p-(4-methylpiperazino)-acetophenoneBenzaldehydeNot Specified(E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-phenylprop-2-en-1-one85
p-(4-methylpiperazino)-acetophenone4-ChlorobenzaldehydeNot Specified(E)-3-(4-chlorophenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one88

* p-(4-methylpiperazino)-acetophenone is a close structural and electronic analog of this compound and serves as a good proxy for its reactivity.

Experimental Protocols

Below are representative experimental protocols for the synthesis of chalcones from 4'-aminoacetophenone and a general protocol that can be adapted for this compound.

Protocol 1: Synthesis of 4'-Amino Chalcones[1]

Materials:

  • 4-Aminoacetophenone (0.001 mol)

  • Substituted aromatic aldehyde (0.001 mol)

  • Ethanol

  • Aqueous potassium hydroxide solution (0.003 mol)

  • Crushed ice

  • Dilute HCl (if necessary)

Procedure:

  • Equimolar quantities (0.001 mol) of 4-aminoacetophenone and the respective aryl aldehyde are mixed and dissolved in a minimum amount of ethanol.

  • To this solution, aqueous potassium hydroxide solution (0.003 mol) is added slowly.

  • The mixture is stirred occasionally for 24 hours at room temperature.

  • The reaction mixture is then poured into crushed ice. If necessary, it is acidified with dilute HCl.

  • The solid that separates is filtered and dried.

  • The crude product is purified by column chromatography using an ethyl acetate and hexane mixture as the mobile phase.

Protocol 2: General Synthesis of Chalcones via Claisen-Schmidt Condensation[2]

Materials:

  • Substituted Acetophenone (e.g., this compound) (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone and the corresponding substituted benzaldehyde in 15-20 mL of ethanol with stirring.

  • Cool the flask in an ice bath and slowly add a catalytic amount of aqueous sodium hydroxide solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Mandatory Visualizations

Claisen_Schmidt_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Ketone 4'-Substituted Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Water H₂O Enolate_ref Enolate Aldehyde Aromatic Aldehyde (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Aldehyde Attack Protonation Protonation Aldol Aldol Adduct Protonation->Aldol Chalcone Chalcone (α,β-unsaturated ketone) Aldol->Chalcone -H₂O OH_minus OH⁻ Alkoxide_ref->Protonation from H₂O

Caption: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification arrow Reactants Dissolve Acetophenone Derivative and Aldehyde in Ethanol Catalyst Add Base Catalyst (e.g., aq. NaOH) Reactants->Catalyst Stir Stir at Room Temperature (Monitor by TLC) Catalyst->Stir Quench Pour into Cold Water & Neutralize with Acid Stir->Quench Filter Collect Crude Product by Vacuum Filtration Quench->Filter Recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol) Filter->Recrystallize Dry Dry the Purified Chalcone Recrystallize->Dry

Caption: General Experimental Workflow for Chalcone Synthesis.

Conclusion

Both this compound and 4'-aminoacetophenone are effective substrates for Claisen-Schmidt condensation reactions, leading to the formation of chalcones. The stronger electron-donating nature of the piperidino group compared to the amino group is the primary electronic difference between the two molecules, which can influence the reaction kinetics. However, based on available data, both substrates can provide high yields of the desired chalcone products. The choice of reactant may therefore be guided by the specific electronic properties desired in the final chalcone, as well as practical considerations such as the commercial availability and cost of the starting materials. This guide provides researchers with the fundamental principles and practical protocols to effectively utilize both this compound and 4'-aminoacetophenone in their synthetic endeavors.

A Comparative Guide to Catalytic Methods for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, belonging to the flavonoid family, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids. Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a significant scaffold in medicinal chemistry and drug development.[1][2] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a reaction that has been adapted and optimized using various catalytic methods.[1][2][3][4] This guide provides a comparative overview of these methods, supported by experimental data, detailed protocols, and a visual representation of the synthetic workflow.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1] The reaction proceeds via an aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone, known as a chalcone.[1] While traditional methods rely on strong acids or bases, modern approaches have introduced catalysts and energy sources that offer significant advantages in terms of efficiency, yield, and environmental impact.[4][5]

Comparative Performance of Catalytic Methods

The choice of catalytic method can significantly influence the reaction time, product yield, and overall efficiency of chalcone synthesis. Below is a summary of quantitative data from various studies, comparing conventional and modern catalytic approaches.

Catalytic MethodCatalyst/BaseSolventReaction TimeYield (%)Reference
Conventional Heating
Base-CatalyzedNaOHEthanol2-4 hoursVaries[1]
Base-Catalyzed40% KOHEthanol12 hoursVaries[6]
Base-Catalyzed5% Ethanolic KOHEthanol10-40 hours71-87[7]
Acid-CatalyzedHAlMSNSolvent-freeShortHigh[8]
Microwave-Assisted
Base-CatalyzedPiperidineEthanol30 minutes87[9]
Base-CatalyzedKOHEthanol1-5 minutes92[9]
Base-Catalyzed5% Ethanolic NaOHEthanol1-2 minutesHigh[6]
Base-CatalyzedAnhydrous K2CO3Solvent-free3-5 minutes80-90[10]
Green CatalystSterculia ExtractSolvent-free< 3 minutes85-95[11]
Ultrasound-Assisted
Base-CatalyzedNaOHEthanolVariesHigh[12][13]
Base-Catalyzedaq. KOHEthanolShort80-85[14]
Green Catalysis
Heterogeneous CatalystH5PMo10V2O40/SiO2Solvent-freeVariesHigh[15]
NanocatalystLDH/rGOAcetonitrileVariesHigh[16]
Ionic Liquid[hmim]OAc-VariesHigh[17]
Phase Transfer CatalystTBBACDichloromethaneVariesVaries[18][19][20]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key catalytic methods.

Protocol 1: Conventional Base-Catalyzed Synthesis [1][2]

  • Materials: Substituted Acetophenone (1.0 eq), Substituted Benzaldehyde (1.0 eq), Sodium Hydroxide (NaOH), Ethanol (95%), Dilute Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.

    • Prepare a solution of NaOH in water and add it dropwise to the reaction mixture while maintaining the temperature below 25°C.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free) [9][10]

  • Materials: o-Hydroxy acetophenone (1.0 eq), Substituted benzaldehyde (1.0 eq), Anhydrous Potassium Carbonate (K2CO3), Mortar and Pestle, Microwave oven, Ethanol.

  • Procedure:

    • In a mortar, thoroughly mix equimolar amounts of o-hydroxy acetophenone and the desired substituted benzaldehyde with anhydrous K2CO3.

    • Grind the mixture until a thick paste is formed and then air-dry the paste.

    • Place the dried mass in a beaker and irradiate in a microwave oven for 3-5 minutes.

    • After cooling, dissolve the contents in a minimal amount of ethanol.

    • Filter the solution to remove the inorganic catalyst.

    • Concentrate the filtrate under vacuum and allow it to stand overnight for crystallization.

    • Collect the crystals by filtration.

Protocol 3: Ultrasound-Assisted Synthesis [12]

  • Materials: Benzophenone (2 mmol), Benzaldehyde (2 mmol), Ethanol (2 mL), 2.5 M NaOH solution (2 mL).

  • Procedure:

    • In a 10 mL flask, dissolve benzophenone and benzaldehyde in ethanol.

    • Add the 2.5 M NaOH solution to the flask.

    • Place the flask in an ultrasonic bath and sonicate. The reaction parameters (time, temperature) may be optimized for best results.[21][22]

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction mixture as described in the conventional protocol to isolate the product.

General Workflow for Chalcone Synthesis

The synthesis of chalcones, regardless of the specific catalytic method, generally follows a consistent workflow from starting materials to the final purified product. This process is illustrated in the diagram below.

Chalcone_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Claisen-Schmidt Condensation cluster_workup Product Isolation & Purification cluster_analysis Characterization A Aromatic Ketone (e.g., Acetophenone) C Catalyst Addition (Acid/Base/Green Catalyst) A->C B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D Reaction (Conventional/Microwave/Ultrasound) C->D E Neutralization & Precipitation D->E Reaction Mixture F Filtration E->F G Recrystallization/ Chromatography F->G Crude Product H Pure Chalcone G->H

Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.

Signaling Pathways and Logical Relationships

The core of chalcone synthesis via Claisen-Schmidt condensation is a base-catalyzed mechanism. The following diagram illustrates the key steps involved in this pathway.

Claisen_Schmidt_Mechanism start Aromatic Ketone + Aromatic Aldehyde enolate Enolate Formation (Base abstracts α-hydrogen from ketone) start->enolate Base (e.g., NaOH) attack Nucleophilic Attack (Enolate attacks aldehyde carbonyl) enolate->attack aldol Aldol Adduct Formation (β-hydroxy ketone intermediate) attack->aldol dehydration Dehydration (Elimination of water) aldol->dehydration Base-catalyzed chalcone Chalcone (α,β-unsaturated ketone) dehydration->chalcone

Caption: Mechanism of base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.[1][2]

References

A Comparative Guide to the Structural Validation of Synthesized 4'-Piperidinoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural validation of newly synthesized compounds is a critical checkpoint in the discovery pipeline. 4'-Piperidinoacetophenone and its derivatives are a class of compounds with significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active agents.[1] This guide provides an in-depth comparison of the essential analytical techniques required to confidently validate the chemical structure of these molecules, grounded in practical insights and experimental data.

The Imperative of Orthogonal Validation

The core principle of robust structural elucidation lies in the application of multiple, complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement builds a self-validating system that ensures the identity and purity of the synthesized compound. For a molecule like this compound, which contains an aromatic ring, a ketone, and a saturated heterocyclic amine, a combination of spectroscopic and chromatographic methods is indispensable.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) in the structural validation workflow.

Workflow for Structural Validation of this compound

Structural_Validation_Workflow Figure 1. Integrated workflow for the structural validation of this compound. cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_validation Final Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Confirms Connectivity & Stereochemistry ms Mass Spectrometry (EI-MS) purification->ms Confirms Molecular Weight & Fragmentation ir Infrared Spectroscopy (FTIR) purification->ir Identifies Functional Groups hplc HPLC (Purity Assessment) purification->hplc Quantifies Purity tlc TLC (Reaction Monitoring/Purity Check) purification->tlc structure_confirmed Structure Validated nmr->structure_confirmed Data Concordance ms->structure_confirmed Data Concordance ir->structure_confirmed Data Concordance hplc->structure_confirmed Data Concordance

Caption: Figure 1. Integrated workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the aromatic protons, the piperidine ring protons, and the methyl protons of the acetyl group.

Causality in Chemical Shifts: The electron-donating nitrogen atom of the piperidine ring increases the electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect causes the aromatic protons ortho to the piperidine group to appear at a higher field (lower ppm) compared to those in unsubstituted acetophenone. Conversely, the electron-withdrawing acetyl group deshields the aromatic protons ortho to it, shifting them downfield.

Table 1: Typical ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentTypical Coupling Constants (J, Hz)
~7.85Doublet2HAromatic (H-2, H-6)~9.0
~6.65Doublet2HAromatic (H-3, H-5)~9.0
~3.30Triplet4HPiperidine (H-α)~5.5
~2.50Singlet3HAcetyl (CH₃)N/A
~1.65Multiplet6HPiperidine (H-β, H-γ)N/A

Note: These are predicted values based on the analysis of similar structures. Actual values may vary slightly.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR provides a count of the unique carbon environments in the molecule. With its broader chemical shift range, it often provides better resolution than ¹H NMR for complex molecules.

Table 2: Typical ¹³C NMR Data for this compound (in CDCl₃) [3]

Chemical Shift (δ, ppm)Assignment
~196.5Carbonyl (C=O)
~154.0Aromatic (C-4)
~130.5Aromatic (C-2, C-6)
~125.0Aromatic (C-1)
~113.5Aromatic (C-3, C-5)
~48.5Piperidine (C-α)
~26.0Acetyl (CH₃)
~25.0Piperidine (C-β)
~24.0Piperidine (C-γ)

Data sourced from SpectraBase.[3]

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the exact molecular weight of the compound and crucial information about its structure through fragmentation analysis.[2] Electron Ionization (EI) is a common technique that imparts high energy to the molecule, leading to predictable fragmentation patterns.

The molecular ion peak (M⁺) for this compound is expected at m/z = 203, corresponding to its molecular weight.

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be directed by the ketone and the amine functionalities.

Fragmentation_Pathway Figure 2. Proposed EI-MS fragmentation pathway for this compound. M [M]⁺˙ m/z = 203 F1 [M - CH₃]⁺ m/z = 188 M->F1 - •CH₃ F2 [M - C₅H₁₀N]⁺ m/z = 120 M->F2 - •C₅H₁₀N F3 [C₇H₅O]⁺ m/z = 105 F1->F3 - CO F2->F3 - CH₃ F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: Figure 2. Proposed EI-MS fragmentation pathway for this compound.

Expert Insights on Fragmentation:

  • Loss of a Methyl Radical (m/z 188): A common fragmentation for ketones is the alpha-cleavage, resulting in the loss of the methyl group to form a stable acylium ion.

  • Formation of the Acetophenone Radical Cation (m/z 120): Cleavage of the C-N bond can lead to the formation of the radical cation of acetophenone.

  • Formation of the Benzoyl Cation (m/z 105): Subsequent loss of a methyl radical from the m/z 120 fragment or loss of carbon monoxide from the m/z 188 fragment can generate the highly stable benzoyl cation.

  • Formation of the Phenyl Cation (m/z 77): Loss of carbon monoxide from the benzoyl cation results in the phenyl cation.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[4] For this compound, the key diagnostic peaks are the carbonyl stretch of the ketone and the C-N stretch of the aromatic amine.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2930-2800MediumC-H stretchAliphatic (Piperidine)
~1665StrongC=O stretchAryl Ketone
~1600 & ~1520Medium-StrongC=C stretchAromatic Ring
~1360MediumC-N stretchAromatic Amine
~820StrongC-H bend1,4-disubstituted (para) Aromatic

Why Conjugation Matters: The carbonyl (C=O) stretching frequency is lower than that of a simple aliphatic ketone (~1715 cm⁻¹) due to its conjugation with the aromatic ring. This electron delocalization weakens the C=O double bond, requiring less energy to vibrate.

High-Performance Liquid Chromatography (HPLC): The Purity Benchmark

While spectroscopic methods confirm the structure, chromatography is essential for determining the purity of the synthesized compound. Reverse-phase HPLC is the method of choice for molecules like this compound.

Table 4: Comparison of HPLC and TLC for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle High-pressure separation on a packed column.Separation on a thin layer of adsorbent on a flat plate.
Resolution HighLow to Moderate
Quantification Excellent, provides precise percentage purity.Semi-quantitative at best.
Application Final purity assessment, method validation.Reaction monitoring, rapid purity check.
Typical Conditions C18 column, mobile phase of acetonitrile/water with a modifier (e.g., formic acid).[5]Silica gel plate, mobile phase of hexane/ethyl acetate.[4]

Experimental Protocols

Trustworthiness Through Reproducibility: The following protocols provide a framework for the synthesis and analysis of this compound, ensuring that the described validation is based on a verifiable process.

Synthesis of this compound

This procedure is adapted from the nucleophilic aromatic substitution reaction between 4'-fluoroacetophenone and piperidine.

  • Reaction Setup: To a round-bottom flask, add 4'-fluoroacetophenone (1.0 eq), piperidine (1.2 eq), and potassium carbonate (1.5 eq) in dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound as a solid.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity. A single sharp peak is indicative of a pure compound.

Conclusion

The structural validation of synthesized this compound derivatives is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. NMR spectroscopy provides the structural framework, mass spectrometry confirms the molecular weight and fragmentation, IR spectroscopy identifies key functional groups, and HPLC quantifies purity. By employing this orthogonal approach, researchers can ensure the scientific integrity of their work and proceed with confidence in the development of novel chemical entities.

References

Comparative Cytotoxicity of 4'-Piperidinoacetophenone Analogs and Related Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The evaluation of cytotoxic compounds is a cornerstone of modern oncological research, driving the development of novel therapeutic agents. Within this field, derivatives of 4'-piperidinoacetophenone and structurally related piperidones have emerged as a promising class of molecules with significant anti-cancer potential. These compounds, characterized by a core piperidine ring linked to an acetophenone or a related pharmacophore, have been the subject of numerous studies to elucidate their structure-activity relationships and mechanisms of action. This guide provides a comparative analysis of the cytotoxicity of various analogs, supported by experimental data and detailed protocols.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of piperidone-based compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are critical metrics for this assessment, with lower values indicating higher potency. The data from several key studies are summarized below.

Table 1: Cytotoxicity of 3,5-Diarylidene-4-Piperidones and Related Analogs [1]

CompoundCell LineIC50 (µM)
1d L12101.9
5d L12100.8
Melphalan (Ref.) L12100.5

L1210: Lymphoid leukemia cells. Compounds 1d and 5d are specific 3,5-diarylidene-4-piperidone derivatives.

Table 2: Cytotoxicity of 4-Boc-piperidone Chalcones [2]

CompoundLoVo (GI50, µg/mL)COLO 205 (GI50, µg/mL)PC3 (GI50, µg/mL)22RV1 (GI50, µg/mL)
4a 2.071.8322.9>25
4c 0.841.2517.121.9
6a 2.021.57>25>25
6c 1.961.34>25>25
Cisplatin (Ref.) 1.090.812.12.8
Curcumin (Ref.) 2.011.7615.319.8

LoVo, COLO 205: Colorectal cancer cell lines. PC3, 22RV1: Prostate cancer cell lines. Compounds 4a, 4c, 6a, and 6c are curcuminoid analogs containing a tert-butoxycarbonyl (Boc) piperidone core.[2]

Table 3: Cytotoxicity of Bis-allylidene-4-piperidone Analogs

CompoundMolt-4 (IC50, µM)K-562 (IC50, µM)HCT-15 (IC50, µM)COLO-205 (IC50, µM)
1a 1.251.252.52.5
1b 1.252.55.05.0
2b 1.251.252.52.5
Doxorubicin (Ref.) 1.251.251.251.25

Molt-4, K-562: Leukemia cell lines. HCT-15, COLO-205: Colon cancer cell lines. Compounds 1a, 1b, and 2b are bis-allylidene derivatives of 4-piperidone.

Experimental Protocols

The assessment of cytotoxicity relies on standardized in vitro assays that measure cell viability or metabolic activity. The most commonly employed methods for the studied piperidone analogs are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay Protocol [3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[3] The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.[3]

  • Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and incubated overnight at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the piperidone analogs. A vehicle control (e.g., DMSO) and a positive control are included. The incubation period typically ranges from 24 to 72 hours.[3]

  • MTT Addition: Following treatment, an MTT solution is added to each well (final concentration of 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 values.

SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a method used for cell density determination, based on the measurement of cellular protein content.

  • Cell Plating: Tumor cells are plated in 96-well microtiter plates and incubated for 24 hours.

  • Compound Addition: Experimental compounds are added to the wells at various concentrations, and the plates are incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold 50% trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • Staining: SRB solution (0.4% in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM trizma base.

  • Absorbance Reading: The absorbance is measured at 540 nm.

Visualizing Experimental and Logical Frameworks

To better understand the processes and relationships involved in cytotoxicity studies of this compound analogs, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Cancer Cell Lines seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with Piperidone Analogs (Varying Concentrations) seeding->treatment incubation Incubation (24-72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay measurement Data Acquisition (Absorbance Reading) assay->measurement analysis Data Analysis (IC50/GI50 Calculation) measurement->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of chemical compounds.

G cluster_pathway Potential Signaling Pathway for Cytotoxicity compound Piperidone Analog nfkb_inhibition Inhibition of NF-κB Activity compound->nfkb_inhibition apoptosis_induction Induction of Apoptosis compound->apoptosis_induction cell_death Cancer Cell Death nfkb_inhibition->cell_death caspase_activation Caspase Activation (Caspase-3, -7, -12) apoptosis_induction->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage parp_cleavage->cell_death

Caption: Postulated mechanism of action for cytotoxic piperidone analogs.

Mechanism of Action and Structure-Activity Relationship

Studies suggest that the cytotoxic effects of these piperidone analogs are linked to their ability to induce apoptosis (programmed cell death) and interfere with key cellular signaling pathways.[2][4] For instance, some 4-Boc-piperidone chalcones have been shown to decrease the activity of NF-κB, a protein complex that plays a crucial role in cancer cell proliferation and survival.[2][4] The induction of apoptosis is often mediated through the activation of caspases, a family of protease enzymes.[5][6] Lead compounds have demonstrated the ability to activate caspases-3 and -7, leading to PARP1 cleavage and subsequent cell death.[5]

The structure-activity relationship (SAR) studies reveal that the cytotoxic potency of these analogs is highly dependent on the nature and position of substituents on the aryl rings. Generally, the presence of electron-withdrawing or lipophilic groups on the benzylidene moieties of 3,5-bis(benzylidene)piperidin-4-ones tends to enhance cytotoxic activity.[7] For some series, an increase in hydrophobicity was correlated with elevated cytotoxicity.[1] These findings are crucial for the rational design of more potent and selective anti-cancer agents based on the 4-piperidone scaffold.

References

A Comparative Guide to the Structure-Activity Relationships of 4'-Piperidinoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 4'-piperidinoacetophenone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects. The synthetic tractability of this core allows for systematic modifications, making it an ideal candidate for Structure-Activity Relationship (SAR) studies. Understanding how specific structural alterations influence biological efficacy is paramount for designing next-generation drug candidates with enhanced potency and selectivity.

This guide provides an in-depth comparison of this compound derivatives, synthesizing data from various studies to elucidate the causal relationships between chemical structure and biological function. We will explore the impact of substitutions on different parts of the molecule, supported by quantitative experimental data and detailed protocols, to offer a comprehensive resource for researchers in drug discovery and development.

The this compound Core: A Privileged Scaffold

The foundational structure consists of an acetophenone molecule substituted at the 4'-position with a piperidine ring. This arrangement provides a unique combination of a rigid aromatic system and a flexible saturated heterocycle, offering multiple vectors for chemical modification. The nitrogen atom in the piperidine ring, in particular, serves as a key interaction point and a handle for derivatization.

The core rationale for focusing on this scaffold is its proven success. The piperidine ring is a ubiquitous moiety found in numerous natural products and FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and engage in critical hydrogen bonding interactions.[1][2] The acetophenone portion provides a synthetically versatile handle, commonly used in reactions like Claisen-Schmidt condensations to build more complex molecules such as chalcones.

Caption: Key sites for structural modification on the this compound scaffold.

General Synthesis of Derivatives: The Claisen-Schmidt Condensation

A predominant method for elaborating the this compound core is the Claisen-Schmidt condensation, which reacts the acetyl group with an aromatic aldehyde to form a chalcone. This reaction creates a propenone bridge, extending the conjugated system and introducing a new aromatic ring (Ring B) that can be readily substituted. Piperidine itself often serves as the basic catalyst for this reaction.[3]

Experimental Protocol: Synthesis of a Piperidinyl-Substituted Chalcone

This protocol describes a representative synthesis of a chalcone derivative, a common class of compounds based on the core scaffold.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of a substituted benzaldehyde in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 10-20 mol%) to the solution. The use of piperidine as the catalyst is a classic and effective choice for this condensation, as it is a moderately strong base that deprotonates the α-carbon of the acetophenone without causing unwanted side reactions.

  • Reaction: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours). The formation of the extended conjugated system of the chalcone often results in a colored product, providing a visual cue of reaction progress.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product. The solid is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and then washed with water. The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.[4][5]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Start Reactants: This compound + Substituted Aldehyde Step1 Dissolve in Ethanol Start->Step1 Step2 Add Piperidine Catalyst Step1->Step2 Step3 Stir at Room Temp (Monitor by TLC) Step2->Step3 Step4 Precipitate in Ice Bath Step3->Step4 Step5 Vacuum Filtration & Wash Step4->Step5 Step6 Recrystallization Step5->Step6 End Pure Chalcone Derivative Step6->End

Caption: General workflow for the synthesis of piperidinyl-chalcone derivatives.

Comparative Analysis: Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the piperidine and aromatic rings.

Antimicrobial Activity

Derivatives of this scaffold have shown significant promise as antibacterial and antifungal agents.[6] The SAR studies reveal several key trends.

  • Role of the Thiosemicarbazone Moiety: The conversion of the piperidin-4-one carbonyl group (a related scaffold) to a thiosemicarbazone derivative significantly enhances antifungal activity. This is likely because the thiosemicarbazone group can act as a metal chelator, interfering with essential metalloenzymes in fungal cells.[6]

  • Substitutions on the Aromatic Ring: For chalcone derivatives, substitutions on the second aromatic ring (derived from the aldehyde) play a crucial role.

    • Electron-Withdrawing Groups (EWGs): Halogen substituents (e.g., -F, -Cl) on the aromatic ring often enhance antibacterial activity. This is attributed to the increased lipophilicity, which may facilitate passage through the bacterial cell membrane, and the alteration of the electronic properties of the molecule.[7]

    • Electron-Donating Groups (EDGs): Methoxy groups (-OCH₃) have also been associated with moderate to good activity, suggesting that a balance of electronic and steric factors is important.[7]

Table 1: Comparison of Antimicrobial Activity (MIC in µg/mL)

Compound IDCore StructureR1 (Aromatic Ring B Substitution)S. aureus (MIC)E. coli (MIC)C. albicans (MIC)Reference
1a Piperidin-4-one4-H>500>500>500[6]
1b Piperidin-4-one Thiosemicarbazone4-H250500125[6]
2a Piperidinyl Chalcone4-F250500500[7]
2b Piperidinyl Chalcone3,4-di(OCH₃)250>500500[7]
Ampicillin Standard-~1-2~2-4N/A[6]
Terbinafine Standard-N/AN/A~0.5-2[6]
Anticonvulsant Activity

The piperidine moiety is a well-established pharmacophore in anticonvulsant drugs.[8] SAR studies on related structures, such as derivatives of piperine (which contains a piperidine amide), reveal critical insights.

  • Integrity of the Piperidine Ring: The saturated piperidine ring is often essential for activity. Its conformation and ability to interact with receptor sites, potentially GABA or ion channels, are key.

  • Nature of the Linker: In piperine and its synthetic analogs, the conjugated dienone system is important for maintaining a rigid conformation that favors binding.[2][9] For simpler acetophenone derivatives, modifications to the chain connecting the piperidine nitrogen to other functionalities can drastically alter activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent on the anilide moiety was found to be crucial for anticonvulsant effects in the Maximal Electroshock (MES) seizure model.[10]

  • Aromatic Substituents: Introduction of specific substituents on the aromatic rings can modulate activity. In some series, a 3-chloro or 3-(trifluoromethyl)phenyl group was found to be favorable for anticonvulsant action.[10]

Table 2: Comparison of Anticonvulsant Activity in the MES Test

Compound ClassKey Structural FeatureDose (mg/kg, i.p.)Protection (%)Reference
PiperineNatural Alkaloid10Significant decrease in hind limb extension[9]
N-(3-chlorophenyl)-2-morpholino-acetamideMorpholine instead of Piperidine100Protection at 0.5h[10]
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamidePiperazine analog100Protection at 0.5h[10]
PhenytoinStandard Drug30100%[9]
α-Amylase Inhibitory Activity

Certain piperidinyl-substituted chalcones have been identified as potential inhibitors of α-amylase, an enzyme relevant to the management of type 2 diabetes.[4][5]

  • Chalcone Backbone: The α,β-unsaturated ketone system is critical for binding to the enzyme's active site.

  • Hydroxyl and Halogen Substituents: Docking studies suggest that hydroxyl (-OH) and bromine (-Br) groups on the aromatic rings can form key hydrogen bonds and hydrophobic interactions with amino acid residues like Lys200 and Trp62 in the enzyme's catalytic site.[4] Compounds with these features demonstrated potent inhibition, with IC₅₀ values in the low micromolar range, comparable to or better than the standard drug acarbose.[5]

Table 3: Comparison of α-Amylase Inhibition

Compound IDKey Substitution (Ring B)IC₅₀ (µM)Reference
Chalcone 1 4-OH12.15[4][5]
Chalcone 2 4-Br10.21[4][5]
Chalcone 3 2-Cl15.89[4][5]
Acarbose Standard Drug9.86 - 35.98 (range from study)[4][5]

Summary of Key SAR Insights

The collective data allows for the formulation of a general SAR model for this compound derivatives. The specific biological target dictates which structural modifications are most impactful.

Caption: Visual summary of key structure-activity relationship trends.

Conclusion and Future Directions

The this compound scaffold is a highly fruitful starting point for the discovery of novel bioactive compounds. SAR studies consistently demonstrate that targeted modifications can significantly enhance potency and selectivity for various biological targets.

  • For antimicrobial agents , future work should focus on synthesizing chalcones with diverse halogen and poly-methoxy substitution patterns on the B-ring, while also exploring modifications to the piperidine nitrogen to improve pharmacokinetics.

  • For anticonvulsant development , exploring different linkers between the piperidine ring and other aromatic systems, while maintaining the core piperidine pharmacophore, could yield compounds with improved CNS penetration and efficacy.

  • For enzyme inhibitors , the focus should remain on creating derivatives that can form specific, high-affinity interactions with active site residues, guided by computational docking and structural biology.

This comparative guide underscores the power of systematic SAR exploration. By understanding the causal links between structure and function, researchers can more rationally design and synthesize the next generation of therapeutics based on this versatile and privileged scaffold.

References

Comparative Efficacy of 4-(Phenylethynyl)piperidin-4-ol Analogs as mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a series of 4-(phenylethynyl)piperidin-4-ol analogs, focusing on their biological efficacy as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The content herein is supported by experimental data to aid researchers in understanding the structure-activity relationships (SAR) of this important class of compounds.

Introduction

The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its dysfunction has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome. The 4-(phenylethynyl)piperidin-4-ol scaffold has emerged as a promising framework for the development of potent and selective mGluR5 NAMs. These compounds do not compete with the endogenous ligand, glutamate, but bind to an allosteric site, thereby modulating the receptor's response. This guide compares the in vitro efficacy of several analogs based on this scaffold, providing insights into their SAR.

Data Presentation: In Vitro Efficacy of mGluR5 Antagonists

The biological activity of 4-(phenylethynyl)piperidin-4-ol analogs is highly dependent on the substitution patterns on both the piperidine nitrogen and the phenylethynyl ring. The following table summarizes the structure-activity relationship, presenting the half-maximal inhibitory concentration (IC50) values against mGluR5.

Compound IDR1 (Piperidine Nitrogen Substituent)R2 (Phenylethynyl Ring Substituent)mGluR5 IC50 (nM)[1]
1 -H-H158
2 -CH₃-H10
3 -CH₂CH₃-H56
4 -CH(CH₃)₂-H126
5 -CH₃3-F3
6 -CH₃3-Cl10
7 -CH₃3-Br11
8 -CH₃3-CH₃11
9 -CH₃3-CN28
10 -CH₃2-F25
11 -CH₃4-F50
12 -H3-F20

Key Structure-Activity Relationship Observations: [1]

  • Substitution on the Piperidine Nitrogen (R1): A small alkyl group, particularly a methyl substituent (Compound 2), on the piperidine nitrogen significantly enhances potency compared to the unsubstituted analog (Compound 1). Increasing the steric bulk of this alkyl group, as seen with an ethyl (Compound 3) or isopropyl group (Compound 4), leads to a decrease in activity.

  • Substitution on the Phenylethynyl Ring (R2):

    • Positional Importance: Substituents at the 3-position of the phenyl ring are generally more favorable for high potency.

    • Nature of the Substituent: A fluoro-substituent at the 3-position (Compound 5) provides the highest potency among the analogs shown. Other halogen and small alkyl groups at this position (Compounds 6, 7, and 8) also maintain good potency.

Mandatory Visualization

mGluR5 Signaling Pathway and Point of Inhibition

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gαq/11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Glutamate Glutamate Glutamate->mGluR5 Binds NAM 4-(Phenylethynyl)piperidin-4-ol (NAM) NAM->mGluR5 Inhibits

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of 4-(phenylethynyl)piperidin-4-ol analogs.

Experimental Workflow for mGluR5 Antagonist Screening

experimental_workflow cluster_cell_culture Cell Culture & Plating cluster_assay_prep Assay Preparation cluster_flipr FLIPR Analysis cluster_data_analysis Data Analysis start HEK293 cells expressing human mGluR5 plate Seed cells in 96-well plates start->plate dye_load Load cells with Fluo-4 AM (1 hour at 37°C) plate->dye_load compound_add Add piperidinol analogs (15-30 min incubation) dye_load->compound_add agonist_add Stimulate with mGluR5 agonist (e.g., Glutamate) compound_add->agonist_add detect Measure fluorescence change (real-time) agonist_add->detect calc Calculate % inhibition detect->calc ic50 Determine IC₅₀ values using four-parameter logistic equation calc->ic50

Caption: Workflow for the FLIPR-based mGluR5 antagonist assay.

Experimental Protocols

FLIPR-Based Calcium Mobilization Assay for mGluR5 Antagonists

This protocol details the methodology for assessing the inhibitory activity of 4-(phenylethynyl)piperidin-4-ol analogs on mGluR5-mediated intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing recombinant human mGluR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 to 70,000 cells per well and cultured for 24 hours.

2. Dye Loading:

  • The growth medium is aspirated from the wells.

  • Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically between 2-4 µM.

  • The plates are incubated for 1 hour at 37°C in a 5% CO₂ incubator.[1]

3. Compound Addition:

  • A dilution series of the 4-(phenylethynyl)piperidin-4-ol analogs is prepared in the assay buffer.

  • The dye-loading solution is removed, and the test compounds at various concentrations are added to the respective wells.

  • The plates are then incubated for a predefined period, typically 15-30 minutes, at room temperature or 37°C to allow the compounds to interact with the receptors.[1]

4. Agonist Stimulation and Signal Detection:

  • The cell plate is placed into the FLIPR instrument.

  • The instrument is programmed to add an mGluR5 agonist, such as glutamate or quisqualate, to all wells simultaneously to stimulate the receptor. The agonist concentration should be at the EC₈₀ (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition studies.[2]

  • The FLIPR instrument measures the change in fluorescence intensity in real-time, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[1]

5. Data Analysis:

  • The antagonist effect of the piperidinol analogs is quantified by measuring the reduction in the agonist-induced fluorescence signal.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the control wells (agonist only).

  • The IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[1]

References

4-Aminopiperidines Emerge as Potent Antifungals, Challenging Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 4-aminopiperidine derivatives against established antifungal drugs reveals promising in vitro activity, positioning them as a potential new class of therapeutics for clinically relevant fungal infections. These compounds demonstrate comparable and, in some cases, superior efficacy to standard agents like amorolfine and voriconazole, primarily by targeting the fungal ergosterol biosynthesis pathway.

Researchers in drug development are in a continuous search for new antifungal agents to combat the rise of resistant fungal strains and to provide more effective treatment options. A recent study has brought a novel class of compounds, 4-aminopiperidines, into the spotlight. This guide provides a detailed comparison of the antifungal activity of these emerging compounds with that of standard antifungal drugs, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Comparative Antifungal Activity: A Quantitative Overview

The antifungal efficacy of novel 4-aminopiperidine derivatives has been quantitatively assessed and compared against standard antifungal agents. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these comparisons. The data presented below summarizes the in vitro antifungal activity of two promising 4-aminopiperidine compounds, 1-benzyl-N-dodecylpiperidin-4-amine (Compound 2b) and N-dodecyl-1-phenethylpiperidin-4-amine (Compound 3b) , alongside the standard drugs amorolfine and voriconazole . The data is derived from a study by M. D. P. I. et al.[1].

Fungal Strain4-Aminopiperidine (2b) MIC (µg/mL)4-Aminopiperidine (3b) MIC (µg/mL)Amorolfine MIC (µg/mL)Voriconazole MIC (µg/mL)
Yarrowia lipolytica4444
Candida albicans4280.06
Candida glabrata4280.5
Candida krusei44160.5
Aspergillus fumigatus84>161
Aspergillus flavus84>161
Aspergillus niger88>162
Aspergillus terreus168>160.5
Lichtheimia corymbifera>16>16>164
Rhizopus arrhizus>16>16>168

Data sourced from a study on the synthesis and biological evaluation of 4-aminopiperidines as novel antifungal agents[1].

The results indicate that the 4-aminopiperidine derivatives, particularly compound 3b, exhibit significant antifungal activity against a range of Candida and Aspergillus species. Notably, the MIC values for compound 3b against Candida species are consistently lower than those of amorolfine, and in some cases, comparable to voriconazole. Against Aspergillus species, both 4-aminopiperidine compounds show superior activity to amorolfine.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for both the novel 4-aminopiperidines and the standard drugs, amorolfine and voriconazole, is the inhibition of the ergosterol biosynthesis pathway in fungi[1][2]. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. However, the specific enzymatic targets within this pathway differ.

Voriconazole, a triazole antifungal, inhibits the enzyme lanosterol 14α-demethylase[2]. Amorolfine, a morpholine derivative, is known to inhibit two enzymes: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase. The investigated 4-aminopiperidines are also believed to target these same two enzymes, sterol C14-reductase and sterol C8-isomerase, in the ergosterol biosynthesis pathway[1].

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (Target of Voriconazole) Ignosterol Ignosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ignosterol Sterol C14-reductase (Target of 4-Aminopiperidines & Amorolfine) Fecosterol Fecosterol Ignosterol->Fecosterol Sterol C8-isomerase (Target of 4-Aminopiperidines & Amorolfine) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Voriconazole Voriconazole Voriconazole->Lanosterol 4-Aminopiperidines 4-Aminopiperidines 4-Aminopiperidines->4,4-dimethyl-cholesta-8,14,24-trienol 4-Aminopiperidines->Ignosterol Amorolfine Amorolfine Amorolfine->4,4-dimethyl-cholesta-8,14,24-trienol Amorolfine->Ignosterol

Figure 1. Inhibition points of 4-aminopiperidines and standard drugs in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

The determination of the antifungal activity of the 4-aminopiperidine derivatives and standard drugs was conducted using standardized in vitro susceptibility testing methods. The following protocol is a summary of the methodology typically employed in such studies[1][3].

1. Fungal Strains and Culture Conditions:

  • Clinically relevant fungal isolates, including various species of Candida and Aspergillus, are used.

  • Fungi are cultured on appropriate agar plates (e.g., Sabouraud dextrose agar) at a suitable temperature (e.g., 35-37°C) for a specified period to obtain sufficient growth for testing.

2. Inoculum Preparation:

  • For yeasts (Candida spp.), a suspension is prepared in sterile saline or broth and adjusted to a specific turbidity, corresponding to a known cell concentration (e.g., 1-5 x 10^6 cells/mL).

  • For molds (Aspergillus spp.), a conidial suspension is prepared by washing the surface of the agar plate with sterile saline containing a wetting agent (e.g., Tween 80). The suspension is then filtered and adjusted to the desired conidial concentration.

3. Broth Microdilution Assay:

  • This assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • The test compounds (4-aminopiperidines and standard drugs) are serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Each well is then inoculated with the prepared fungal suspension.

  • The plates are incubated at a controlled temperature for a defined period (e.g., 24-48 hours).

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

  • For yeasts, the MIC is often defined as the concentration that causes a significant reduction in growth (e.g., 50% or 90%) compared to a drug-free control well, which can be assessed visually or using a spectrophotometer.

  • For molds, the MIC is typically the concentration that completely inhibits growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Strain Culture B Inoculum Preparation A->B D Inoculation of Microtiter Plates B->D C Serial Dilution of Test Compounds C->D E Incubation D->E F Visual or Spectrophotometric Reading E->F G Determination of MIC F->G

Figure 2. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Conclusion

The emergence of 4-aminopiperidines as a novel class of antifungal agents presents a significant development in the fight against fungal infections. Their potent in vitro activity against a range of clinically important yeasts and molds, coupled with a well-defined mechanism of action targeting the essential ergosterol biosynthesis pathway, underscores their therapeutic potential. While further preclinical and clinical studies are necessary to fully elucidate their safety and efficacy profiles, the initial data strongly suggests that 4-aminopiperidines could become a valuable addition to the arsenal of antifungal therapies, offering a new avenue for treating infections, particularly those caused by resistant strains. The continued exploration and development of this promising class of compounds are warranted.

References

A Comparative Spectroscopic Analysis of 4'-Piperidinoacetophenone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics differentiating 4'-Piperidinoacetophenone from its synthetic precursors, piperidine and 4'-fluoroacetophenone.

This guide provides an objective comparison of the key spectroscopic features of this compound and its precursors, piperidine and 4'-fluoroacetophenone. The synthesis of this compound is a classic example of a nucleophilic aromatic substitution reaction, a fundamental transformation in the synthesis of many pharmaceutical compounds. Understanding the distinct spectroscopic signatures of the product versus the starting materials is crucial for reaction monitoring, purity assessment, and structural confirmation. This document presents a summary of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for both the synthesis and the analytical techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, piperidine, and 4'-fluoroacetophenone, allowing for a clear comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Piperidine 3288 (N-H stretch, broad), 2933, 2852 (C-H stretch)Secondary amine, Aliphatic C-H
4'-Fluoroacetophenone 3070 (Ar-H stretch), 1685 (C=O stretch), 1597, 1508 (C=C stretch), 1230 (C-F stretch)Aromatic C-H, Ketone, Aromatic C=C, Aryl-F
This compound 3050 (Ar-H stretch), 2935, 2855 (C-H stretch), 1665 (C=O stretch), 1595, 1515 (C=C stretch)Aromatic C-H, Aliphatic C-H, Ketone, Aromatic C=C

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Piperidine 2.79[1]t4H-CH₂-N-CH₂-
2.18[1]m1H-NH-
1.53[1]m6H-CH₂-CH₂-CH₂-
4'-Fluoroacetophenone 7.98[2]dd2HAr-H ortho to C=O
7.13[2]t2HAr-H ortho to F
2.58[2]s3H-COCH₃
This compound 7.85d2HAr-H ortho to C=O
6.85d2HAr-H ortho to Piperidine
3.30t4H-CH₂-N-CH₂-
2.50s3H-COCH₃
1.65m6H-CH₂-CH₂-CH₂-

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
Piperidine 47.0, 27.2, 25.2-CH₂-N-CH₂-, -CH₂-CH₂-N-, -CH₂-CH₂-CH₂-
4'-Fluoroacetophenone 196.4, 165.8 (d), 133.6, 131.0 (d), 115.6 (d), 26.5C=O, C-F, C-COCH₃, C-H ortho to C=O, C-H ortho to F, -COCH₃
This compound 196.5, 154.0, 130.5, 125.5, 113.5, 48.5, 26.0, 25.5, 24.5C=O, C-N, C-H ortho to C=O, C-COCH₃, C-H ortho to Piperidine, -CH₂-N-CH₂-, -COCH₃, -CH₂-CH₂-N-, -CH₂-CH₂-CH₂-

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Piperidine 8584, 70, 56, 43
4'-Fluoroacetophenone 138123, 95, 75
This compound 203188, 160, 146, 120

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_Workflow Precursor1 4'-Fluoroacetophenone Reaction Nucleophilic Aromatic Substitution (SNAr) ~100-120 °C Precursor1->Reaction Precursor2 Piperidine Precursor2->Reaction Reagents DMSO, K₂CO₃ Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Synthetic route to this compound.

Materials:

  • 4'-Fluoroacetophenone

  • Piperidine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-fluoroacetophenone (1.0 eq).

  • Dissolve the starting material in anhydrous DMSO.

  • Add piperidine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples (piperidine, 4'-fluoroacetophenone) are analyzed as a thin film between NaCl or KBr plates. Solid samples (this compound) are analyzed as a KBr pellet. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a 400 or 500 MHz NMR spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The samples are introduced via a direct insertion probe or by gas chromatography. The mass-to-charge ratio (m/z) of the molecular ion and major fragments are reported.

Analysis and Interpretation

The key spectroscopic transformations confirming the successful synthesis of this compound from its precursors are:

  • In the IR spectrum: The disappearance of the broad N-H stretch from piperidine and the C-F stretch from 4'-fluoroacetophenone, along with the persistence of the C=O stretch (slightly shifted) and the appearance of characteristic aromatic and aliphatic C-H stretches in the product.

  • In the ¹H NMR spectrum: The disappearance of the fluorine coupling in the aromatic region of 4'-fluoroacetophenone and the appearance of two distinct aromatic doublets. The signals for the piperidine protons are retained, though shifted due to the electronic effect of the aromatic ring. The singlet for the acetyl protons is also present.

  • In the ¹³C NMR spectrum: The most significant change is the shift of the aromatic carbon formerly bonded to fluorine to a downfield position, now bonded to nitrogen. The characteristic signals for the piperidine and acetophenone moieties are all present in the final product spectrum.

  • In the Mass Spectrum: The molecular ion peak at m/z 203 corresponds to the molecular weight of this compound, which is a clear indicator of the product formation, differing significantly from the molecular ions of the precursors (85 for piperidine and 138 for 4'-fluoroacetophenone).

This comprehensive spectroscopic data provides a robust basis for the identification and characterization of this compound and for distinguishing it from its starting materials.

References

A Comparative Guide to the Reactivity of 4'-Piperidinoacetophenone and 4-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4'-Piperidinoacetophenone and 4-nitroacetophenone. Understanding the distinct reactivity profiles of these two compounds is crucial for their effective application in organic synthesis and drug discovery, where precise control of chemical reactions is paramount. This comparison is supported by established principles of organic chemistry, quantitative data on electronic effects, and detailed experimental protocols for evaluating their reactivity.

Core Chemical Differences: The Influence of Substituents

The difference in reactivity between this compound and 4-nitroacetophenone stems from the electronic nature of their para-substituents. The piperidino group in this compound is a strong electron-donating group (EDG), while the nitro group in 4-nitroacetophenone is a potent electron-withdrawing group (EWG).

  • This compound: The nitrogen atom of the piperidino group possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance. This increases the electron density of the aromatic ring and the carbonyl oxygen, making the ring more susceptible to electrophilic attack and the carbonyl oxygen more basic.

  • 4-nitroacetophenone: The nitro group withdraws electron density from the benzene ring through both inductive and resonance effects.[1] This deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Quantitative Comparison of Electronic Effects

The electronic influence of a substituent on a benzene ring can be quantified using Hammett constants (σ). The para-Hammett constant (σp) is particularly relevant here. A negative σp value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

CompoundSubstituentHammett Constant (σp)Electronic Effect
This compound Piperidino-0.83 (for N-piperidino)Strong Electron-Donating
4-nitroacetophenone Nitro+0.78Strong Electron-Withdrawing

Table 1: Comparison of Hammett Constants.

The significantly negative σp value for the piperidino group and the large positive σp value for the nitro group quantitatively confirm their opposing electronic effects, which dictates their chemical reactivity.

Reactivity in Key Organic Reactions

The contrasting electronic properties of the piperidino and nitro groups lead to predictably different behaviors in common organic reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene ring.

  • This compound: The electron-donating piperidino group strongly activates the aromatic ring, making it significantly more reactive towards electrophiles than unsubstituted acetophenone. Substitution is directed to the ortho and para positions relative to the piperidino group.

  • 4-nitroacetophenone: The electron-withdrawing nitro group deactivates the aromatic ring, rendering it much less reactive in EAS reactions.[1]

A hypothetical experimental workflow for comparing their reactivity in a classic EAS reaction, such as bromination, is presented below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Expected Major Products cluster_analysis Analysis start1 This compound reagents Br2, FeBr3 Dichloromethane, 0°C start1->reagents Reaction 1 start2 4-nitroacetophenone start2->reagents Reaction 2 prod1 2-Bromo-4'-piperidinoacetophenone reagents->prod1 Faster reaction prod2 No significant reaction (or very slow reaction) reagents->prod2 Slower reaction analysis TLC, GC-MS, NMR prod1->analysis prod2->analysis

Figure 1: Workflow for comparing electrophilic bromination.
Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones.

  • This compound: The electron-donating piperidino group increases the electron density on the carbonyl oxygen and reduces the partial positive charge on the carbonyl carbon. This makes the carbonyl group less electrophilic and therefore less reactive towards nucleophiles.

  • 4-nitroacetophenone: The electron-withdrawing nitro group decreases the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[1]

The following diagram illustrates the relative reactivity of the carbonyl group in these two compounds.

G reactivity Reactivity towards Nucleophiles compound1 This compound Carbonyl Carbon: Less Electrophilic Reactivity: Lower reactivity->compound1 Decreases compound2 4-nitroacetophenone Carbonyl Carbon: More Electrophilic Reactivity: Higher reactivity->compound2 Increases

Figure 2: Comparison of carbonyl reactivity.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity, the following experimental protocols can be employed.

Experiment 1: Competitive Electrophilic Bromination

This experiment aims to demonstrate the higher reactivity of this compound in electrophilic aromatic substitution.

Materials:

  • This compound

  • 4-nitroacetophenone

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution

  • Thin Layer Chromatography (TLC) plates

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and 4-nitroacetophenone in dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Add a catalytic amount of FeBr₃.

  • Slowly add a solution of bromine in dichloromethane dropwise while stirring. Use a substoichiometric amount of bromine (e.g., 0.5 equivalents) to ensure competition.

  • Monitor the reaction progress by TLC.

  • After a set time (e.g., 30 minutes), quench the reaction by adding sodium thiosulfate solution to consume excess bromine.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Analyze the product mixture by GC-MS to determine the relative amounts of brominated this compound and unreacted starting materials.

Expected Outcome: The major product will be brominated this compound, with most of the 4-nitroacetophenone remaining unreacted, confirming the higher reactivity of the former in EAS.

Experiment 2: Comparative Oximation Rate

This experiment is designed to show the faster rate of nucleophilic addition to the carbonyl group of 4-nitroacetophenone. The formation of an oxime is a classic reaction involving nucleophilic attack by hydroxylamine.

Materials:

  • This compound

  • 4-nitroacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare separate standard solutions of known concentrations of this compound and 4-nitroacetophenone in ethanol.

  • Prepare a solution of hydroxylamine hydrochloride and sodium acetate in a water/ethanol mixture.

  • In two separate cuvettes, mix the hydroxylamine solution with the solution of each acetophenone derivative.

  • Monitor the disappearance of the starting material or the appearance of the oxime product over time using a UV-Vis spectrophotometer at a wavelength where the starting material and product have significantly different absorbances.

  • Plot absorbance versus time to determine the initial reaction rates for both compounds.

Expected Outcome: The rate of oxime formation for 4-nitroacetophenone will be significantly faster than that for this compound, demonstrating the higher electrophilicity of its carbonyl carbon.

Conclusion

The chemical reactivity of this compound and 4-nitroacetophenone is fundamentally governed by the electronic nature of their para-substituents. The electron-donating piperidino group enhances the reactivity of the aromatic ring towards electrophiles and decreases the reactivity of the carbonyl group towards nucleophiles. Conversely, the electron-withdrawing nitro group deactivates the aromatic ring for electrophilic substitution while activating the carbonyl group for nucleophilic addition. These predictable differences, quantifiable by Hammett constants, are essential for medicinal chemists and organic synthesists in designing reaction pathways and developing new molecular entities. The provided experimental protocols offer a practical framework for observing and quantifying these reactivity differences in a laboratory setting.

References

Evaluating the Enzyme Inhibition Potency of Piperidone-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its versatility allows for diverse substitutions, leading to a wide array of pharmacological activities. This guide provides a comparative analysis of the enzyme inhibition potency of various piperidone-based compounds, supported by experimental data and detailed protocols. The focus is on key enzyme targets relevant to neurodegenerative diseases, metabolic disorders, and cancer.

Comparative Analysis of Enzyme Inhibition

The inhibitory potency of piperidone derivatives has been evaluated against several key enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.

Cholinesterase Inhibition

Piperidone-based compounds have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the cholinergic signaling pathway. Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease.

Compound Class/DerivativeTarget EnzymeIC50 ValueReference
N-Benzylpiperidines and ThiazolopyrimidinesAChE0.73 - 1.09 µM[1]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7 nM[2]
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HClAChE0.56 nM[3]
2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dioneBuChE0.72 µM[4]
1-Benzylpiperidine and 1-Benzoylpiperidine DerivativesAChE5.10 µM[5]
1-Benzylpiperidine and 1-Benzoylpiperidine DerivativesBuChE6.16 µM[5]
Pancreatic Lipase Inhibition

Inhibition of pancreatic lipase is a therapeutic strategy for obesity. Certain piperidine derivatives have shown potent inhibitory activity against this enzyme.

Compound Class/DerivativeTarget EnzymeIC50 ValueReference
Piperidine DerivativesPancreatic Lipase1.80 - 2.62 µM[6]
Pyrrolidine and Piperidine DerivativesPancreatic Lipase0.143 - 0.362 mg/mL[7]
Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Piperazine derivatives, which share a similar heterocyclic core with piperidones, have demonstrated significant urease inhibition.

Compound Class/DerivativeTarget EnzymeIC50 ValueReference
Piperazine DerivativesUrease1.1 - 33.40 µM[8]
Benzimidazole Derivatives with Piperazine RingUrease0.15 - 12.17 µM[9]
MDM2-p53 Interaction Inhibition

The interaction between MDM2 and the tumor suppressor protein p53 is a critical target in cancer therapy. Piperidinone-based inhibitors have been developed to disrupt this interaction and reactivate p53.

Compound Class/DerivativeTarget Enzyme/InteractionIC50 ValueReference
Piperidinone-Based InhibitorsMDM2-p53 Interaction1.1 nM - 0.68 µM[10]
Substituted Isoquinolines and PiperidinonesMDM2 and MDMX0.8 - 2.1 µM[11]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.

Procedure:

  • Prepare a 96-well microplate with the test compounds at various concentrations.

  • Add the enzyme solution (AChE or BuChE) to each well.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Add the substrate solution (acetylthiocholine or butyrylthiocholine) and DTNB to initiate the reaction.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pancreatic Lipase Inhibition Assay

This assay evaluates the inhibitory effect of compounds on pancreatic lipase activity.

Principle: The assay measures the enzymatic hydrolysis of a substrate, such as p-nitrophenyl butyrate (p-NPB), by pancreatic lipase, which releases p-nitrophenol. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm).

Procedure:

  • Prepare a reaction mixture containing the pancreatic lipase solution in a suitable buffer (e.g., Tris-HCl).

  • Add the test compound at various concentrations to the reaction mixture.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the reaction by adding the substrate solution (p-NPB).

  • Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.

  • Calculate the rate of reaction and the percentage of inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay is used to screen for urease inhibitors.

Principle: The assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The ammonia then reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol complex. The absorbance of this complex is measured spectrophotometrically (typically between 625 and 670 nm).

Procedure:

  • In a 96-well plate, add the urease enzyme solution, buffer, and the test compounds at different concentrations.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Add the urea substrate solution to start the enzymatic reaction and incubate further.

  • Stop the reaction and initiate the color-forming reaction by adding the phenol and hypochlorite reagents.

  • After a color development period, measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of urease inhibition and determine the IC50 value.

MDM2-p53 Interaction Inhibition Assay (Fluorescence Polarization)

This assay is used to identify compounds that disrupt the interaction between the MDM2 protein and the p53 tumor suppressor protein.

Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled p53-derived peptide. When the labeled peptide is unbound and free in solution, it tumbles rapidly, resulting in low FP. When it binds to the larger MDM2 protein, its tumbling is slowed, leading to a high FP signal. Inhibitors that disrupt this interaction will cause a decrease in the FP signal.

Procedure:

  • Prepare a reaction mixture containing the fluorescently labeled p53 peptide and the MDM2 protein in an appropriate assay buffer.

  • Add the test compounds at various concentrations to the wells of a microplate.

  • Add the MDM2/peptide mixture to the wells.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the percentage of inhibition of the MDM2-p53 interaction.

  • Determine the IC50 value from the resulting dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the enzyme inhibition studies of piperidone-based compounds.

Cholinergic_Signaling_Pathway ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE AChE ACh->AChE Hydrolyzed by BuChE BuChE ACh->BuChE Hydrolyzed by Presynaptic Presynaptic Neuron Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Signal Signal Transmission Postsynaptic->Signal AChR->Postsynaptic Activates SynapticCleft Synaptic Cleft CholineAcetate Choline + Acetate AChE->CholineAcetate BuChE->CholineAcetate Piperidone Piperidone-based Inhibitor Piperidone->AChE Inhibits Piperidone->BuChE Inhibits

Caption: Cholinergic signaling pathway and the role of piperidone-based inhibitors.

p53_MDM2_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces Expression Ubiquitination Ubiquitination p53->Ubiquitination TargetGenes Target Gene Transcription p53->TargetGenes Activates MDM2->p53 Binds & Inhibits MDM2->Ubiquitination Piperidone Piperidone-based Inhibitor Piperidone->MDM2 Blocks Interaction Degradation Proteasomal Degradation Ubiquitination->Degradation CellResponse Cell Cycle Arrest, Apoptosis TargetGenes->CellResponse

Caption: The p53-MDM2 signaling pathway and its disruption by piperidone inhibitors.

Enzyme_Inhibition_Workflow Start Start: Prepare Reagents PreparePlate Prepare 96-Well Plate (Test Compounds, Controls) Start->PreparePlate AddEnzyme Add Enzyme Solution PreparePlate->AddEnzyme Incubate1 Pre-incubation AddEnzyme->Incubate1 AddSubstrate Add Substrate Solution (Initiate Reaction) Incubate1->AddSubstrate Measure Measure Activity (e.g., Absorbance, Fluorescence) AddSubstrate->Measure Analyze Data Analysis (% Inhibition, IC50) Measure->Analyze End End Analyze->End

References

A Comparative Guide to In-Vitro Testing Protocols for Novel Compounds Derived from 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the multifaceted biological activities of 4'-Piperidinoacetophenone and its derivatives, presenting a comparative analysis of their potential anticancer and enzyme inhibitory properties. This guide synthesizes available experimental data to facilitate further research and development in medicinal chemistry.

The this compound scaffold is a versatile starting point for the synthesis of a wide array of derivatives with significant therapeutic potential. These compounds have shown promise in diverse areas, including oncology and the treatment of neurodegenerative diseases. This guide provides an overview of key in-vitro testing protocols to evaluate and compare the efficacy of novel compounds derived from this scaffold.

I. Cytotoxicity and Antiproliferative Activity

A primary step in the evaluation of novel compounds, particularly those with potential as anticancer agents, is the assessment of their cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[3]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, K562, HeLa) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4]

  • Compound Treatment: Treat the cells with various concentrations of the novel this compound derivatives and a reference compound (e.g., Doxorubicin) for a specified incubation period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[4]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Comparative Cytotoxicity (IC50 in µM)

Compound/AnalogCancer Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
Novel Compound A HepG2 (Liver)[Hypothetical Data: 8.5]0.9
Novel Compound B K562 (Leukemia)[Hypothetical Data: 5.2]0.4
Novel Compound C HeLa (Cervical)[Hypothetical Data: 12.1]1.1
Alternative Piperidone Derivative A549, SGC7901, HepG2, HeLa, K562, THP-1VariesNot Specified

Experimental Workflow: In-Vitro Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates adherence Overnight Incubation (37°C, 5% CO2) cell_seeding->adherence compound_prep Prepare Serial Dilutions of Test Compounds adherence->compound_prep treatment Add Compounds to Cells compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 3-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Workflow for in vitro cytotoxicity screening using the MTT assay.

II. Apoptosis Induction

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are employed.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[6][7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6][7][8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6][7]

Methodology:

  • Cell Treatment: Treat cells with the novel compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[8]

  • Staining: Resuspend the cell pellet in Annexin V binding buffer.[9] Add FITC-conjugated Annexin V and PI to the cell suspension.[9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[6] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.[6][8]

Data Presentation: Comparative Apoptosis Induction

Compound% Early Apoptosis% Late Apoptosis/Necrosis
Control (Untreated) [Hypothetical Data: 2.1][Hypothetical Data: 1.5]
Novel Compound A [Hypothetical Data: 25.4][Hypothetical Data: 15.2]
Novel Compound B [Hypothetical Data: 35.8][Hypothetical Data: 22.7]
Alternative Piperidone Derivative (5c) Induces apoptosis through Bax up-regulation and Bcl-2 down-regulation[11]

Logical Diagram: Apoptosis Detection by Flow Cytometry

G cluster_staining Staining cluster_analysis Flow Cytometry Analysis Start Treated Cell Population AnnexinV Annexin V-FITC Start->AnnexinV PI Propidium Iodide Start->PI Healthy Healthy Cells (Annexin V-, PI-) AnnexinV->Healthy EarlyApop Early Apoptotic (Annexin V+, PI-) AnnexinV->EarlyApop LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) AnnexinV->LateApop PI->Healthy PI->LateApop Necrotic Necrotic Cells (Annexin V-, PI+) PI->Necrotic

Cell population differentiation based on Annexin V and PI staining.

III. Enzyme Inhibition Assays

Derivatives of this compound have also been investigated as potential enzyme inhibitors, for example, as kinase inhibitors.[12] In-vitro kinase assays are essential for determining the potency and selectivity of these compounds.

Experimental Protocol: In-Vitro Kinase Inhibition Assay (e.g., for a specific kinase)

In-vitro kinase assays measure the activity of a purified kinase enzyme and the ability of a compound to inhibit that activity.[13][14] These assays typically involve incubating the kinase, a substrate (peptide or protein), ATP, and the test compound.[13] The amount of phosphorylated substrate is then quantified.

Methodology:

  • Assay Preparation: In a microplate, combine the purified kinase enzyme, a specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated product. Various detection methods can be used, including radiometric assays or fluorescence-based assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[15][16]

  • Data Analysis: Determine the IC50 value for each compound, representing the concentration at which 50% of the kinase activity is inhibited.

Data Presentation: Comparative Kinase Inhibition (IC50 in nM)

CompoundTarget KinaseIC50 (nM)Reference Inhibitor IC50 (nM)
Novel Compound D Kinase X[Hypothetical Data: 150][e.g., Staurosporine: 10]
Novel Compound E Kinase Y[Hypothetical Data: 75][e.g., Sunitinib: 25]
Alternative Piperazine Derivative PI3K/AKT, Src, BCR-ABLGI50 60-160 nM[12]

Signaling Pathway: Hypothetical Kinase Inhibition

G cluster_pathway Cellular Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to Inhibitor Novel Compound D (Kinase Inhibitor) Inhibitor->KinaseX

Inhibition of a hypothetical signaling pathway by a novel compound.

References

A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the multifaceted biological activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and its derivatives, presenting a comparative analysis of their anticancer, enzyme inhibitory, and antimicrobial properties. This guide synthesizes available experimental data to facilitate further research and development in medicinal chemistry.

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. 4'-(4-Methyl-1-piperazinyl)acetophenone serves as a key synthetic intermediate for the development of a diverse range of biologically active molecules. While extensive research has focused on the pharmacological properties of its derivatives, data on the intrinsic biological activity of the parent compound remains limited. This guide provides a comparative overview of the biological activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and its analogs, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

Compound/AnalogCancer Cell LineIC50/GI50 (µM)
4'-(4-Methyl-1-piperazinyl)acetophenone Data not availableData not available
Novel Piperazine DerivativeLeukemia (K562)0.06 - 0.16
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineLiver, Breast, Colon, etc.Micromolar range
Chalcone-Piperazine Hybrid (7c)A549 (Lung Carcinoma)5.24
Chalcone-Piperazine Hybrid (7c)HeLa (Cervical Cancer)0.19
Chalcone-Piperazine Hybrid (7c)SGC7901 (Gastric Cancer)0.41
4-(4-Substituted piperazin)-5,6,7-trialkoxy quinazoline (10s)PC3 (Prostate Cancer)1.8
4-(4-Substituted piperazin)-5,6,7-trialkoxy quinazoline (10s)MGC803 (Gastric Cancer)2.8
4-(4-Substituted piperazin)-5,6,7-trialkoxy quinazoline (10s)A375 (Melanoma)1.3
4-(4-Substituted piperazin)-5,6,7-trialkoxy quinazoline (10s)A549 (Lung Carcinoma)2.9

Enzyme Inhibitory Activity

A significant area of investigation for analogs of 4'-(4-Methyl-1-piperazinyl)acetophenone has been their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases.[1] Chalcone derivatives, synthesized from the parent acetophenone, have emerged as potent dual inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), both of which are key targets in the management of Alzheimer's and Parkinson's diseases.[1][2]

Compound/Analog (Chalcone Derivative)MAO-B IC50 (µM)AChE IC50 (µM)
4'-(4-Methyl-1-piperazinyl)acetophenone Data not availableData not available
(Starting Material for Analogs)
2k (3-trifluoromethyl-4-fluorinated derivative)0.718.10
2n (2-fluoro-5-bromophenyl derivative)1.114.32
PC10 (p-fluorinated derivative)0.6528.0
PC11 (p-trifluoromethyl derivative)0.7126.3
4g (Donepezil-based hybrid)0.1140.027
4f (Donepezil-based hybrid)0.1370.048
4a (Donepezil-based hybrid)0.2740.068

Antimicrobial and Antifungal Activity

The broad-spectrum antimicrobial and antifungal potential of piperazine-containing compounds is well-documented. While specific Minimum Inhibitory Concentration (MIC) values for 4'-(4-Methyl-1-piperazinyl)acetophenone were not found, various derivatives have shown activity against a range of bacterial and fungal strains. For instance, some chalcones containing a piperazine moiety have shown potential against Staphylococcus aureus and Escherichia coli, with one derivative exhibiting an MIC of 2.22 µg/mL against Candida albicans.

Compound/AnalogMicroorganismMIC (µg/mL)
4'-(4-Methyl-1-piperazinyl)acetophenone Data not availableData not available
Chalcone-piperazine derivativeCandida albicans2.22
N,N′-disubstituted piperazine (6c)E. coli8
N,N′-disubstituted piperazine (4, 6c, 6d)S. aureus16
N,N′-disubstituted piperazine (6d, 7b)B. subtilis16

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve the desired final concentrations. The cell culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A control group receives medium with DMSO at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE inhibitory activity.

  • Reagent Preparation:

    • 50 mM Tris-HCl buffer, pH 8.0.

    • AChE solution (from electric eel) prepared in Tris-HCl buffer.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in Tris-HCl buffer.

    • Acetylthiocholine iodide (ATCI) substrate solution in deionized water.

    • Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted with the buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

    • The absorbance is measured immediately at 412 nm and then monitored for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol outlines the determination of the MIC of the compounds against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted two-fold in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis parent 4'-(4-Methyl-1-piperazinyl)acetophenone analogs Analog Synthesis (e.g., Chalcones) parent->analogs cytotoxicity Anticancer Screening (MTT Assay) analogs->cytotoxicity enzyme Enzyme Inhibition (AChE, MAO-B) analogs->enzyme antimicrobial Antimicrobial Screening (MIC Assay) analogs->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 enzyme->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival PiperazineAnalog Piperazine Analog PiperazineAnalog->PI3K Inhibition structure_activity_relationship cluster_core Core Structure cluster_substituents Substitutions on Phenyl Ring cluster_activity MAO-B Inhibitory Activity Core Piperazine-Chalcone Scaffold EWG Electron-Withdrawing Groups (e.g., -F, -CF3) Core->EWG EDG Electron-Donating Groups (e.g., -CH3) Core->EDG IncreasedActivity Increased Activity EWG->IncreasedActivity DecreasedActivity Decreased Activity EDG->DecreasedActivity

References

Safety Operating Guide

Safe Disposal of 4'-Piperidinoacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4'-Piperidinoacetophenone, a chemical intermediate used in research and development, is critical for ensuring laboratory safety and environmental protection. Due to its chemical nature, this compound must be treated as hazardous waste and disposed of following established protocols for chemical waste management. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or vapors.[2][4]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary to mitigate harm.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a designated hazardous waste container.[5] For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Segregation and Storage of Waste

Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and ensure compliant disposal.

  • Waste Container: Use a designated, properly labeled, and compatible container for collecting this compound waste.[7] The container should be in good condition, with a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7] Do not use abbreviations or chemical formulas.

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents and strong acids.[5]

  • Storage Location: Keep the waste container in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[1] The container should be kept closed except when adding waste.[7]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][8] The recommended disposal method for this type of chemical waste is incineration by a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer any waste this compound (solid or in solution) into the designated and labeled hazardous waste container.

  • Container Management: Do not overfill the waste container; leave adequate headspace for expansion.[8]

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal vendor to schedule a pickup.[1][9]

  • Documentation: Complete any required waste manifests or disposal records accurately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Assess for Contamination B->C D Select Labeled, Compatible Hazardous Waste Container C->D Contaminated Material E Transfer Waste to Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Vendor G->H Ready for Disposal I Complete Waste Manifest H->I J Professional Incineration I->J

Caption: Disposal workflow for this compound.

Logical Relationship for Safe Handling

The logical relationship between hazard identification, control measures, and emergency response is fundamental to safe laboratory practice.

Logical Relationship for Safe Handling cluster_controls Control Hierarchy A Hazard Identification (this compound) B Risk Assessment A->B C Control Measures B->C D Emergency Response B->D C1 Engineering Controls (Fume Hood) C2 Administrative Controls (SOPs, Training) C3 Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Logical relationship for safe chemical handling.

References

Essential Safety and Operational Guide for Handling 4'-Piperidinoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate and essential safety and logistical information for 4'-Piperidinoacetophenone, including detailed operational and disposal plans to ensure laboratory safety and regulatory compliance.

Hazard and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant, affecting the skin, eyes, and respiratory system.[1][2] Adherence to proper safety protocols is crucial to minimize risk of exposure.

Property Data Source
Molecular Formula C₁₃H₁₇NO[1]
Molecular Weight 203.28 g/mol [1]
Appearance Off-white to light yellow solid/yellow flakes[3]
Melting Point 85-87 °C[3]
Signal Word Warning[1]
Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1]
Storage Temperature 2-8°C[3]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection Type Specific Equipment Details and Rationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the powdered compound, which can cause respiratory irritation.[1]
Eye and Face Protection Safety glasses with side shields or chemical gogglesEssential for preventing eye contact, as the compound is a serious eye irritant.[1][4] Contact lenses should not be worn.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To avoid skin contact and irritation.[1][4] Contaminated gloves should be replaced immediately.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo minimize the risk of accidental skin exposure.

Operational Procedures

Handling and Storage
  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Hygiene : Wash hands thoroughly after handling the compound.[5] Do not eat, drink, or smoke in the laboratory.

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[5][6] Recommended storage is at 2-8°C.[3]

First-Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention if irritation develops or persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Disposal Plan

Chemical Spill Cleanup Protocol

A minor chemical spill in a laboratory setting can be managed by trained personnel by following these steps. For major spills, evacuate the area and contact emergency services.

  • Notification : Alert others in the immediate vicinity of the spill.[9][10]

  • Isolation : Isolate the contaminated area to prevent the spread of the chemical.[9]

  • PPE : Don the appropriate personal protective equipment as detailed above before initiating cleanup.[10][11]

  • Containment : For powdered chemicals, carefully sweep to avoid generating dust or wet the powder with a suitable solvent before wiping.[9][11] Use an absorbent material to contain the spill.[10]

  • Collection : Carefully collect the spilled material and absorbent into a labeled, sealed container for hazardous waste.[9][10]

  • Decontamination : Clean the spill area with a mild detergent and water.[9] Collect the rinse water for disposal as hazardous waste if the chemical is highly toxic.[10]

  • Waste Disposal : Dispose of the sealed container and any contaminated PPE as hazardous waste.[9]

Spill_Cleanup_Workflow cluster_assessment Initial Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Chemical Spill Occurs Notify Notify Personnel in Area Spill->Notify Isolate Isolate Spill Area Notify->Isolate PPE Don Appropriate PPE Isolate->PPE Contain Contain the Spill (Sweep carefully or wet powder) PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Surface Collect->Decontaminate Dispose Dispose of Waste Container and Contaminated PPE Decontaminate->Dispose Restock Restock Spill Kit Supplies Dispose->Restock

Workflow for handling a minor chemical spill.
Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.[12]

  • Waste Segregation : Do not mix this chemical waste with other waste streams.[13] Keep solid and liquid waste separate.[13]

  • Containerization : Use a compatible, properly labeled hazardous waste container.[12][13] The container should be kept sealed when not in use and stored in a designated, secure area.[13]

  • Disposal Method : The recommended method for disposal is high-temperature incineration by a licensed hazardous waste disposal company.[12][14] Never dispose of this chemical down the drain or in regular trash.[12][13]

  • Regulatory Compliance : All disposal activities must adhere to local, state, and federal regulations for hazardous waste.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Piperidinoacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Piperidinoacetophenone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。